molecular formula C17H13FN4O3S B15584905 MOZ-IN-2 CAS No. 2055397-88-9

MOZ-IN-2

Cat. No.: B15584905
CAS No.: 2055397-88-9
M. Wt: 372.4 g/mol
InChI Key: WYMCVPPNOFFNGE-UHFFFAOYSA-N
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Description

MOZ-IN-2 is a useful research compound. Its molecular formula is C17H13FN4O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMCVPPNOFFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Oncogenic Symphony of MOZ in Leukemia: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Choreography of MOZ and its Fusions in Leukemogenesis, Paving the Way for Novel Therapeutic Strategies.

This technical guide provides an in-depth exploration of the Monocytic Leukemia Zinc Finger Protein (MOZ), a histone acetyltransferase (HAT) critically implicated in the pathogenesis of acute myeloid leukemia (AML). While the specific inhibitor "MOZ-IN-2" does not appear in the current scientific literature, this document will lay the foundational knowledge of the MOZ mechanism of action, which any therapeutic agent targeting this pathway would exploit. We will delve into the molecular functions of wild-type MOZ and its oncogenic fusion proteins, the signaling pathways they hijack, and the experimental methodologies used to elucidate their roles. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.

The Core Mechanism: MOZ as a Histone Acetyltransferase

MOZ is a member of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of histone acetyltransferases.[1][2] Its primary role is to catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, particularly H3K9, H3K14, and H3K23.[1][3][4][5] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more relaxed chromatin structure.[2] This "open" chromatin state allows for the recruitment of transcription factors and the initiation of gene expression.[2] MOZ is a crucial co-activator for several key hematopoietic transcription factors, including RUNX1 and PU.1, underscoring its importance in normal blood cell development.[1][6]

The Oncogenic Transformation: MOZ Fusion Proteins in Leukemia

In aggressive forms of AML, the MOZ gene is frequently involved in chromosomal translocations, leading to the formation of oncogenic fusion proteins such as MOZ-TIF2, MOZ-CBP, and MOZ-p300.[1][6][7][8][9] These fusion proteins are central to the process of leukemogenesis.

A primary mechanism of these fusion proteins is the aberrant recruitment of the HAT machinery to specific gene promoters, leading to dysregulated gene expression. The MOZ-TIF2 fusion, for example, retains the HAT domain of MOZ and the CBP-binding domain of TIF2.[7][8] This allows the fusion protein to recruit the transcriptional co-activator CBP/p300, resulting in abnormal histone acetylation and the activation of pro-leukemic gene programs.[7][10][11]

A critical aspect of the leukemogenic activity of MOZ fusions is the upregulation of HOXA9 and MEIS1 genes, which are key regulators of hematopoietic stem cell self-renewal and are frequently overexpressed in AML.[5][12] Endogenous MOZ is essential for maintaining the active chromatin state at the Meis1 gene locus.[5][12]

Furthermore, MOZ fusion proteins, such as MOZ-TIF2, have been shown to repress the expression of tumor suppressor genes, including those in the CDKN2A locus (p16INK4a and p19ARF), thereby inhibiting cellular senescence and promoting proliferation.[13]

Signaling Pathways and Molecular Interactions

The oncogenic activity of MOZ and its fusion proteins involves a complex interplay of protein-protein interactions and signaling pathways.

MOZ_Signaling_Pathway Simplified MOZ Fusion Protein Signaling Pathway in Leukemia cluster_nucleus Nucleus MOZ_Fusion MOZ-TIF2 Fusion Protein CBP_p300 CBP/p300 MOZ_Fusion->CBP_p300 Recruits Histones Histones (H3K9, H3K14) CBP_p300->Histones Acetylation Chromatin Chromatin Remodeling Histones->Chromatin Leads to HOXA9_MEIS1 HOXA9/MEIS1 Upregulation Chromatin->HOXA9_MEIS1 Activates CDKN2A CDKN2A (p16/p19) Repression Chromatin->CDKN2A Represses Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis CDKN2A->Leukemogenesis

A simplified diagram of the MOZ fusion protein signaling pathway in leukemia.

Quantitative Data Summary

While specific quantitative data for a "this compound" inhibitor is unavailable, the following table summarizes key conceptual quantitative insights from the literature regarding the molecular interactions of MOZ.

ParameterDescriptionFindingReference
Histone Binding Affinity The tandem PHD12 finger domain of MOZ recognizes histone H3 acetylated at lysine 14 (H3K14ac).Binding affinity (Kd) is approximately 23 µM. Removal of acetylation reduces affinity (Kd ~65 µM).[14]
Gene Expression Changes Effect of Moz haploinsufficiency on lymphoma development in a mouse model.Loss of one Moz allele increased the median survival of Eµ-Myc lymphoma-bearing mice by 3.9-fold.[9]
Cellular Proliferation Requirement of MOZ for B-cell progenitor proliferation.B-cell progenitor numbers were significantly reduced in Moz haploinsufficient animals.[9]

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the mechanism of action of MOZ and its fusion proteins.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the genomic regions occupied by MOZ or MOZ fusion proteins.

Methodology:

  • Cross-link proteins to DNA in leukemia cells using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear DNA into small fragments.

  • Incubate the chromatin with an antibody specific to MOZ or a tag on the fusion protein.

  • Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the enriched genomic regions.

Histone Acetyltransferase (HAT) Assay

Objective: To measure the enzymatic activity of MOZ or its fusion proteins.

Methodology:

  • Purify recombinant MOZ or MOZ fusion protein.

  • Prepare a reaction mixture containing the purified enzyme, a histone substrate (e.g., core histones or a specific histone peptide), and radiolabeled acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction and spot the mixture onto a filter paper.

  • Wash the filter paper to remove unincorporated acetyl-CoA.

  • Quantify the incorporated radioactivity using a scintillation counter to determine the level of histone acetylation.

In Vivo Leukemogenesis Assay (Murine Bone Marrow Transplant)

Objective: To assess the ability of MOZ fusion proteins to induce leukemia in a living organism.

Methodology:

  • Isolate hematopoietic stem and progenitor cells (HSPCs) from the bone marrow of donor mice.

  • Transduce the HSPCs with a retrovirus or lentivirus encoding the MOZ fusion protein (e.g., MOZ-TIF2).

  • Transplant the transduced cells into lethally irradiated recipient mice.

  • Monitor the recipient mice for signs of leukemia, such as weight loss, enlarged spleen, and an increase in blast cells in the peripheral blood.

  • Perform pathological and flow cytometric analysis of hematopoietic tissues to confirm the development of leukemia.

Experimental_Workflow Experimental Workflow for MOZ Fusion Protein Characterization HSPCs Isolate Murine Hematopoietic Stem/ Progenitor Cells (HSPCs) Transduction Viral Transduction with MOZ Fusion Construct HSPCs->Transduction Transplantation Bone Marrow Transplantation Transduction->Transplantation HAT_Assay Histone Acetyltransferase (HAT) Assay Transduction->HAT_Assay From protein expression In_Vivo_Analysis Monitor for Leukemia Development Transplantation->In_Vivo_Analysis ChIP_Assay Chromatin Immunoprecipitation (ChIP) In_Vivo_Analysis->ChIP_Assay From leukemic cells Gene_Expression Gene Expression Analysis (RNA-seq) In_Vivo_Analysis->Gene_Expression From leukemic cells

A workflow for characterizing the leukemogenic potential of MOZ fusion proteins.

Potential Resistance Mechanisms to MOZ Inhibition

Although no specific MOZ inhibitors are currently in widespread clinical use, understanding potential resistance mechanisms is crucial for future drug development. Based on the known functions of MOZ and general principles of cancer drug resistance, potential mechanisms could include:

  • Upregulation of parallel pathways: Cancer cells might compensate for MOZ inhibition by upregulating other HATs or chromatin remodeling complexes to maintain the expression of essential pro-leukemic genes.

  • Mutations in the drug-binding site: Alterations in the catalytic domain of MOZ could prevent an inhibitor from binding effectively.

  • Activation of downstream effectors: Increased expression or activity of proteins downstream of MOZ, such as HOXA9 or MEIS1, could bypass the need for MOZ-mediated transcriptional activation.

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could actively pump the inhibitor out of the cell, reducing its intracellular concentration.

Conclusion

The histone acetyltransferase MOZ and its oncogenic fusion proteins play a central role in the pathogenesis of a subset of acute myeloid leukemias. Their mechanism of action involves the dysregulation of histone acetylation, leading to an altered epigenetic landscape that favors the expression of pro-leukemic genes and the suppression of tumor suppressors. A thorough understanding of these molecular mechanisms is paramount for the development of targeted therapies. While a specific inhibitor named "this compound" is not yet described, the foundational knowledge outlined in this guide provides a clear rationale and a strategic roadmap for the discovery and development of novel therapeutic agents targeting the MOZ pathway in leukemia.

References

What is the function of MOZ histone acetyltransferase?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of MOZ Histone Acetyltransferase

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as KAT6A or MYST3, is a critical histone acetyltransferase (HAT) belonging to the MYST family.[1][2] It plays a pivotal role in regulating gene expression through chromatin remodeling, a process essential for fundamental biological functions including hematopoiesis, stem cell maintenance, and embryonic development.[3][4] MOZ primarily functions as the catalytic subunit of a tetrameric complex, where its activity and targeting are intricately regulated by associated proteins and the existing epigenetic landscape.[5][6] Chromosomal translocations involving the MOZ gene are frequently associated with aggressive forms of acute myeloid leukemia (AML), leading to the formation of oncogenic fusion proteins.[1][5][7] This aberrant activity underscores MOZ's significance in disease pathogenesis and highlights the therapeutic potential of targeting its enzymatic function or the protein-protein interactions within its complex.[5][8] This guide provides a comprehensive overview of MOZ function, its role in signaling and disease, and key experimental methodologies for its study.

The MOZ Histone Acetyltransferase Complex

MOZ exerts its function not in isolation but as the core enzymatic component of a stable quaternary complex.[5][6] This multi-subunit structure is crucial for its stability, substrate specificity, and recruitment to specific genomic loci.

Core Subunits of the MOZ Complex:

  • MOZ (KAT6A): The catalytic subunit containing the highly conserved MYST domain, which is responsible for transferring an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[1][9]

  • BRPF1 (Bromodomain and PHD Finger Protein 1): A critical scaffolding protein that links MOZ to the other subunits and enhances its enzymatic activity.[5][8][10] BRPF1 contains multiple "reader" domains that recognize specific histone modifications.[5]

  • ING5 (Inhibitor of Growth 5): A tumor suppressor protein that is necessary for the full HAT activity of the MOZ complex.[5] Its C-terminal Plant Homeodomain (PHD) finger specifically recognizes histone H3 trimethylated at lysine 4 (H3K4me3), a mark of active promoters.[5]

  • hEAF6 (human Esa1-associated factor 6 homolog): A smaller subunit that contributes to the stability and integrity of the complex.[5][6]

Enzymatic Activity and Substrate Specificity

The primary function of the MOZ complex is to acetylate lysine residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.[3]

The MOZ complex acetylates multiple lysine residues on several core histones in vitro, including H2A, H2B, H3, and H4.[1][5] Its activity in vivo is often directed towards specific residues critical for gene activation. Formation of the complex with BRPF1 and ING5 significantly stimulates the HAT activity of the MOZ catalytic domain, particularly towards nucleosomal histones H3 and H4.[4]

Substrate Specific Lysine Residues Acetylated by MOZ Complex Reference
Histone H3H3K9, H3K14[1][3][8]
Histone H4H4K5, H4K8, H4K12, H4K16[1][5]
Non-Histonep53, BRPF1, MOZ (auto-acetylation)[1][4][11]

Recruitment, Regulation, and Signaling Pathways

The precise targeting of the MOZ complex to specific gene promoters is a highly regulated process governed by "epigenetic crosstalk," where the complex reads existing histone modifications to guide its own writing activity.[10] This is mediated by the various reader domains within its subunits.

A model for MOZ complex recruitment involves a multi-step process:

  • Initial Targeting: The ING5 subunit's PHD finger binds to H3K4me3, a histone mark typically found at active gene promoters, providing the initial recruitment of the complex to these sites.[5]

  • Interaction Stabilization: The BRPF1 subunit's PWWP domain can further stabilize the interaction by binding to H3K36me3, a mark associated with actively transcribed gene bodies.[5]

  • Positive Feedback Loop: Once localized, MOZ acetylates H3K14 (H3K14ac).[1][5] The tandem PHD fingers of MOZ itself, along with the bromodomain of BRPF1, can then recognize this newly placed acetyl mark, increasing the complex's affinity for the chromatin substrate.[1][5] This creates a positive feedback loop that propagates the acetylation signal and robustly activates gene expression.[5]

Beyond reading histone marks, MOZ also functions as a transcriptional co-activator by directly interacting with DNA-binding transcription factors, such as RUNX1 and PU.1, which are master regulators of hematopoiesis.[1][10] This provides an additional layer of targeting and functional specificity.

MOZ_Signaling_Pathway cluster_Nucleosome Nucleosome cluster_MOZ_Complex MOZ HAT Complex Histone Histone H3 Tail H3K4me3 H3K4me3 H3K14 H3K14 Recruitment Recruitment H3K4me3->Recruitment 1. ING5 PHD   finger binds H3K14ac H3K14ac BRPF1 BRPF1 Scaffold Bromodomain H3K14ac->BRPF1 3. BRPF1 Bromo   & MOZ PHD bind   (Feedback Loop) GeneActivation Gene Activation H3K14ac->GeneActivation Chromatin Opening MOZ MOZ (KAT6A) MYST HAT Domain PHD Fingers Acetylation Acetylation MOZ->Acetylation 2. Catalyzes ING5 ING5 PHD Finger hEAF6 hEAF6 Acetylation->H3K14ac H3K14 ->

Recruitment and positive feedback loop of the MOZ complex.

Core Biological Functions and Role in Disease

MOZ's ability to regulate gene expression places it at the center of several critical biological processes and disease states.

  • Hematopoiesis: MOZ is indispensable for the development and maintenance of hematopoietic stem cells (HSCs).[1][5] It regulates key hematopoietic transcription factors and HOX genes, which control cell fate decisions in the blood system.[7][10][12] Loss of MOZ or its HAT activity leads to severely impaired hematopoiesis.[5][7]

  • Development: Beyond the blood system, MOZ is involved in the development of other tissues. For instance, it regulates the expression of T-box transcription factors (Tbx1, Tbx5) essential for cardiac septum development.[12][13] It also plays a role in neuronal stem cell renewal.[10]

  • Acute Myeloid Leukemia (AML): MOZ was first identified through its involvement in chromosomal translocations in AML.[8] These translocations create fusion proteins where the N-terminal portion of MOZ is fused to other transcriptional co-activators, such as CBP, p300, or TIF2.[5][14][15][16] These fusion proteins, like MOZ-CBP and MOZ-TIF2, are thought to drive leukemogenesis by aberrantly recruiting HAT activity to target genes, leading to the immortalization of hematopoietic progenitors.[11][14][16]

  • Solid Tumors: While best known for its role in leukemia, dysregulation of MOZ has also been implicated in solid tumors, including breast, ovarian, and colorectal cancers, often through gene amplification.[11]

MOZ_Functional_Hub cluster_function Primary Molecular Function cluster_biology Key Biological Processes cluster_disease Pathological Roles MOZ MOZ HAT Complex (KAT6A, BRPF1, ING5, hEAF6) Histone_Acetylation Histone Acetylation (H3K9, H3K14, etc.) MOZ->Histone_Acetylation Catalyzes Leukemia Leukemia (AML) (MOZ-CBP, MOZ-TIF2 fusions) MOZ->Leukemia Dysregulated in Solid_Tumors Solid Tumors (e.g., CRC, Breast Cancer) MOZ->Solid_Tumors Implicated in Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Regulation Transcriptional Regulation (e.g., HOX genes) Chromatin_Remodeling->Gene_Regulation Hematopoiesis Hematopoiesis & HSC Maintenance Gene_Regulation->Hematopoiesis Controls Development Embryonic Development (Heart, Neuronal) Gene_Regulation->Development Controls

MOZ as a central regulator in biology and disease.

MOZ as a Therapeutic Target in Drug Development

The critical role of MOZ in cancer, particularly in leukemias driven by MOZ translocations, makes it an attractive target for therapeutic intervention.[7][14] The development of small-molecule inhibitors targeting epigenetic regulators is a rapidly growing field.[5][17][18]

Potential strategies for targeting the MOZ complex include:

  • Inhibition of HAT Activity: Developing small molecules that directly bind to the catalytic MYST domain of MOZ to block its acetyltransferase function.[19][20]

  • Disruption of Protein-Protein Interactions: Creating molecules that interfere with the assembly of the MOZ complex, for example, by blocking the interaction between MOZ and the scaffolding protein BRPF1.[5]

  • Targeting Reader Domains: Designing inhibitors that bind to the reader domains (e.g., the BRPF1 bromodomain or the ING5 PHD finger), preventing the complex from being recruited to chromatin.[5][8]

The development of potent and selective inhibitors for MOZ could offer a targeted therapeutic approach for AML and potentially other cancers where MOZ activity is dysregulated.[18][21]

Key Experimental Methodologies

Studying the function of MOZ requires a combination of biochemical and genomic techniques to assess its enzymatic activity and its targets throughout the genome.

Histone Acetyltransferase (HAT) Assay

A HAT assay measures the enzymatic activity of MOZ in vitro. It is essential for screening potential inhibitors and for characterizing the enzyme's substrate specificity and kinetics.[19][22]

Protocol Overview: Fluorometric HAT Assay

This protocol is a representative example; specific reagent concentrations and incubation times require optimization.[23]

  • Reagent Preparation:

    • HAT Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

    • Substrates: Reconstitute a histone H3 peptide substrate and Acetyl-CoA to desired stock concentrations in HAT Assay Buffer or sterile water as appropriate.[23]

    • Enzyme: Dilute the purified recombinant MOZ complex to the working concentration in ice-cold HAT Assay Buffer.

    • CoA Standard: Prepare a standard curve using a known concentration of Coenzyme A (CoA) to quantify the reaction product.[23]

  • Reaction Setup (96-well plate format):

    • Standard Wells: Add increasing amounts of the CoA standard to wells (e.g., 0 to 1,000 pmol/well).

    • Sample Wells: Add the purified MOZ complex (2-10 µL) to the sample wells.

    • Positive Control: Add a known active HAT enzyme or HeLa nuclear extract.[23]

    • Background Control: Add assay buffer instead of the enzyme to measure non-enzymatic signal.

    • Adjust the volume in all wells to 50 µL with HAT Assay Buffer.

  • Enzymatic Reaction:

    • Prepare a Master Mix containing the H3 peptide substrate and Acetyl-CoA in HAT Assay Buffer.

    • Add 50 µL of the Master Mix to all wells to initiate the reaction. The final reaction volume is 100 µL.

    • Incubate the plate at 30°C for 1-2 hours.[24]

  • Signal Detection:

    • The reaction produces acetylated peptide and free CoA with a thiol group (CoA-SH).

    • Add a developer solution containing a fluorescent probe that reacts with the CoA-SH product.[23]

    • Incubate in the dark for 15-30 minutes.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[23]

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Plot the CoA standard curve (fluorescence vs. pmol CoA).

    • Use the standard curve to determine the amount of CoA produced in the sample wells, which is directly proportional to the HAT activity.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of MOZ, revealing the specific genes and regulatory elements it targets.[25][26]

ChIP_Seq_Workflow start Start: Live Cells/Tissue crosslink 1. Cross-linking (e.g., Formaldehyde) Protein-DNA complexes are fixed start->crosslink lysis 2. Cell Lysis & Sonication Chromatin is released and sheared into ~200-600 bp fragments crosslink->lysis immunoprecipitation 3. Immunoprecipitation (IP) Add MOZ-specific antibody to pull down MOZ-bound chromatin lysis->immunoprecipitation beads 4. Isolate Complexes Protein A/G magnetic beads bind the antibody-chromatin complex immunoprecipitation->beads wash 5. Wash Remove non-specific chromatin beads->wash elution 6. Elution & Reverse Cross-links Release complexes from beads and reverse cross-links (heat, Proteinase K) wash->elution purification 7. DNA Purification Isolate the enriched DNA fragments elution->purification library_prep 8. Library Preparation Add sequencing adapters purification->library_prep sequencing 9. High-Throughput Sequencing Sequence the DNA fragments library_prep->sequencing analysis 10. Data Analysis Align reads to genome, call peaks, identify MOZ binding sites sequencing->analysis end End: Genome-wide MOZ Binding Map analysis->end

A generalized workflow for a ChIP-Seq experiment.

Protocol Overview: Cross-linking ChIP-Seq (X-ChIP-Seq)

This protocol is adapted for cultured cells and requires optimization based on cell type and antibody performance.[27]

  • Cross-linking and Cell Harvesting:

    • Treat cultured cells (e.g., 1x10⁷ cells per IP) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

    • Harvest the cells, wash with ice-cold PBS, and generate a cell pellet.

  • Chromatin Preparation:

    • Lyse the cells to release the nuclei.

    • Lyse the nuclei to release the chromatin.

    • Shear the chromatin into fragments of 200-600 bp using sonication. The efficiency of sonication must be verified by running a sample on an agarose (B213101) gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody specific to MOZ. A parallel sample with a control IgG antibody is essential.[27]

    • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[27]

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluate at 65°C for at least 4 hours in the presence of high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the enriched DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform high-throughput sequencing on a platform like Illumina.[25]

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify genomic regions with a significant enrichment of reads in the MOZ IP sample compared to the IgG control.

    • Annotate the peaks to identify the genes and regulatory elements targeted by MOZ.

References

The Role of MOZ (KAT6A) in Hematopoietic Stem Cell Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as KAT6A, is a critical epigenetic regulator essential for the proper functioning of hematopoietic stem cells (HSCs). As a histone acetyltransferase (HAT), MOZ plays a pivotal role in controlling gene expression programs that govern HSC self-renewal, proliferation, and differentiation. Dysregulation of MOZ activity is implicated in the pathogenesis of hematological malignancies, particularly acute myeloid leukemia (AML), making it an attractive target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the core functions of MOZ in hematopoiesis, detailing its molecular mechanisms, the impact of its dysregulation, and the experimental methodologies used to elucidate its role.

MOZ: A Key Epigenetic Regulator in Hematopoiesis

MOZ is a founding member of the MYST (MOZ, Ybf2/Sas3, Sas2, and TIP60) family of HATs. Its primary function is to catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, primarily H3K9 and H3K14.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription.

The critical role of MOZ in hematopoiesis is underscored by studies on Moz-deficient mice. Complete loss of MOZ is embryonic lethal, with severe defects in definitive hematopoiesis, highlighting its indispensable role in the establishment of the hematopoietic system.[2] Conditional knockout models have further demonstrated that MOZ is essential for the maintenance and function of adult HSCs.[2]

Core Functions of MOZ in HSC Regulation
  • HSC Maintenance and Self-Renewal: MOZ is crucial for maintaining the long-term repopulating capacity of HSCs. Its HAT activity is required to sustain a gene expression program that supports self-renewal and prevents premature exhaustion of the HSC pool.

  • Proliferation and Differentiation: MOZ carefully balances HSC quiescence and proliferation. While essential for HSC expansion, its activity must be tightly regulated to prevent uncontrolled proliferation. MOZ also influences lineage commitment, with its loss leading to defects in the development of multiple hematopoietic lineages, including B-cells and myeloid cells.[3][4]

  • Transcriptional Co-activation: Beyond its intrinsic HAT activity, MOZ functions as a transcriptional co-activator for several key hematopoietic transcription factors, including RUNX1 and PU.1.[5] This interaction is critical for the proper expression of genes that drive hematopoietic development.

Quantitative Impact of MOZ Deficiency on Hematopoietic Populations

The loss or reduction of MOZ function leads to significant quantitative changes in various hematopoietic stem and progenitor cell populations. The following tables summarize key findings from studies using Moz-deficient mouse models.

Hematopoietic PopulationPhenotype in Moz Knockout/Haploinsufficient MiceFold Change/Percentage ReductionReference(s)
Hematopoietic Stem Cells (HSCs) Severely reduced numbers and impaired long-term repopulating ability.5 to 10-fold decrease in HSCs.[2]
Lin-Sca-1+c-Kit+ (LSK) Cells Significant reduction in the LSK compartment.Approximately 3 to 5-fold reduction.[2][3]
Common Myeloid Progenitors (CMPs) Reduced numbers.Data not consistently reported with specific fold changes.[6]
Granulocyte-Macrophage Progenitors (GMPs) Reduced numbers.Data not consistently reported with specific fold changes.[6]
Megakaryocyte-Erythroid Progenitors (MEPs) Reduced numbers.Data not consistently reported with specific fold changes.[6][7]
Common Lymphoid Progenitors (CLPs) No significant difference in numbers in some studies.Not significantly altered.[3]
Pre-B Cells Reduced numbers, particularly in the context of oncogenic stress.37% reduction in Moz+/-; Eμ-MycT/+ mice.[3]
Immature B Cells Significantly reduced numbers.50% reduction in Moz+/-; Eμ-MycT/+ mice.[3]
Functional AssayOutcome in Moz-Deficient ModelsQuantitative ImpactReference(s)
Colony-Forming Unit (CFU) Assay Reduced number of total colonies and altered lineage output.5 to 10-fold decrease in total CFU-C.[2]
Competitive Repopulation Assay Severely impaired ability to reconstitute the hematopoietic system of recipient mice.Drastic reduction in donor chimerism over time.[2]

Signaling Pathways Involving MOZ in HSC Regulation

MOZ does not act in isolation but is a key component of larger protein complexes and signaling networks that collectively regulate HSC fate.

MOZ Interaction with Hematopoietic Transcription Factors

MOZ physically and functionally interacts with master regulators of hematopoiesis, thereby directing their transcriptional output.

MOZ_Transcription_Factor_Interaction cluster_nucleus Nucleus MOZ MOZ (KAT6A) RUNX1 RUNX1 MOZ->RUNX1 Co-activation PU1 PU.1 MOZ->PU1 Co-activation MLL MLL MOZ->MLL Co-activation Histones Histones (H3, H4) MOZ->Histones HAT Activity (Acetylation) TargetGenes Target Genes (e.g., Hoxa9, c-Kit, c-Mpl) RUNX1->TargetGenes Transcription PU1->TargetGenes Transcription MLL->TargetGenes Transcription Histones->TargetGenes Chromatin Opening

Caption: MOZ interacts with key hematopoietic transcription factors.

Role of MOZ in Leukemogenesis: MOZ Fusion Proteins

Chromosomal translocations involving the MOZ gene are a recurrent feature in AML. These translocations generate fusion proteins, most notably MOZ-TIF2 and MOZ-CBP, which possess aberrant HAT activity and contribute to leukemogenesis by dysregulating gene expression.[1][4]

MOZ_Fusion_Protein_Leukemogenesis cluster_leukemic_cell Leukemic Cell MOZ_TIF2 MOZ-TIF2 Fusion Protein PU1 PU.1 MOZ_TIF2->PU1 Aberrant Co-activation p21 p21 MOZ_TIF2->p21 Repression MOZ_CBP MOZ-CBP Fusion Protein RUNX1 RUNX1 MOZ_CBP->RUNX1 Aberrant Co-activation MOZ_CBP->p21 Repression Hoxa9 Hoxa9 PU1->Hoxa9 Meis1 Meis1 PU1->Meis1 c_Mpl c-Mpl RUNX1->c_Mpl Leukemic_Transformation Leukemic Transformation (Self-renewal, Proliferation, Block in Differentiation) Hoxa9->Leukemic_Transformation Meis1->Leukemic_Transformation c_Mpl->Leukemic_Transformation p21->Leukemic_Transformation Inhibition of Apoptosis/Senescence

Caption: MOZ fusion proteins drive leukemogenesis.

Experimental Protocols for Studying MOZ Function

Elucidating the role of MOZ in HSC regulation requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

Colony-Forming Unit (CFU) Assay

This assay assesses the frequency and differentiation potential of hematopoietic progenitors.

Workflow:

CFU_Assay_Workflow Start Isolate Bone Marrow or Fetal Liver Cells Plating Plate cells in methylcellulose medium with cytokines Start->Plating Incubation Incubate for 7-14 days at 37°C, 5% CO2 Plating->Incubation Counting Count and score colonies (CFU-GM, BFU-E, CFU-GEMM) Incubation->Counting Analysis Analyze colony numbers and lineage distribution Counting->Analysis BMT_Workflow Donor_Cells Isolate Donor Bone Marrow Cells (e.g., Moz-/- CD45.2+) Transplantation Inject mixture of Donor and Competitor cells intravenously Donor_Cells->Transplantation Competitor_Cells Isolate Competitor Bone Marrow Cells (Wild-type CD45.1+) Competitor_Cells->Transplantation Recipient_Mice Lethally Irradiate Recipient Mice (CD45.1+/CD45.2+) Recipient_Mice->Transplantation Analysis Analyze peripheral blood chimerism (CD45.1 vs CD45.2) at regular intervals by flow cytometry Transplantation->Analysis

References

MOZ-IN-2 as a Chemical Probe for KAT6A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to KAT6A (MOZ)

Lysine (B10760008) acetyltransferase 6A (KAT6A), also known as Monocytic Leukemia Zinc finger protein (MOZ), is a member of the MYST family of histone acetyltransferases (HATs). KAT6A plays a crucial role in regulating gene expression through the acetylation of lysine residues on histone tails, particularly H3K23. This epigenetic modification leads to a more open chromatin structure, facilitating transcription.

KAT6A is a large, multi-domain protein that functions as the catalytic subunit of a larger complex, which typically includes proteins such as BRPF1, ING5, and EAF6. The activity and targeting of the KAT6A complex are critical for various cellular processes, including cell cycle progression, hematopoietic stem cell maintenance, and development. Dysregulation of KAT6A activity has been implicated in several diseases, most notably in acute myeloid leukemia (AML) where chromosomal translocations involving the KAT6A gene are recurrent.

MOZ-IN-2: A Chemical Probe for KAT6A

This compound is a small molecule inhibitor of the protein MOZ (KAT6A). Information regarding its discovery and development is limited, with data primarily available through chemical supplier databases.

Biochemical Activity

The most consistently reported quantitative data for this compound is its in vitro half-maximal inhibitory concentration (IC50) against KAT6A.

CompoundTargetAssay TypeIC50 (µM)
This compoundKAT6A (MOZ)Biochemical125

Note: The specific biochemical assay conditions used to determine this IC50 value are not publicly documented.

Selectivity

There is currently no publicly available data on the selectivity profile of this compound against other histone acetyltransferases or other classes of enzymes. For a chemical probe to be considered a high-quality tool for biological investigation, a comprehensive selectivity profile is essential to ensure that observed biological effects are attributable to the intended target.

KAT6A Signaling Pathway

KAT6A is involved in multiple signaling pathways that are critical for cellular function and are often dysregulated in cancer. One well-documented pathway involves the regulation of the PI3K/AKT signaling cascade.

KAT6A_Signaling_Pathway KAT6A KAT6A Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylates H3K23ac H3K23ac Histone_H3->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_promoter PIK3CA Promoter TRIM24->PIK3CA_promoter Binds to PIK3CA_transcription PIK3CA Transcription PIK3CA_promoter->PIK3CA_transcription PI3K PI3K PIK3CA_transcription->PI3K Upregulates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Tumorigenesis Tumorigenesis pAKT->Tumorigenesis Promotes MOZ_IN_2 This compound MOZ_IN_2->KAT6A Inhibits

Caption: KAT6A-mediated signaling pathway leading to tumorigenesis.

Experimental Protocols for Characterization of KAT6A Inhibitors

While specific protocols for this compound are not published, the following are generalized methodologies for the biochemical and cellular characterization of KAT6A inhibitors, based on published research for other compounds.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of KAT6A.

Workflow:

HAT_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Recombinant_KAT6A Recombinant KAT6A Enzyme Incubation Incubate Components Recombinant_KAT6A->Incubation Histone_Substrate Histone H3 Peptide Substrate Histone_Substrate->Incubation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Detection Detect Acetylation (e.g., TR-FRET, AlphaLISA) Incubation->Detection IC50_Calculation Calculate IC50 Detection->IC50_Calculation

Caption: General workflow for an in vitro KAT6A HAT assay.

Methodology:

  • Reagents:

    • Recombinant human KAT6A enzyme.

    • Histone H3 (1-25) peptide substrate.

    • Acetyl Coenzyme A (Acetyl-CoA).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1% BSA).

    • Detection reagents (e.g., europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated acceptor bead for a LANCE Ultra TR-FRET assay).

  • Procedure:

    • Add assay buffer, recombinant KAT6A, and histone H3 peptide to a 384-well microplate.

    • Add the test inhibitor at serially diluted concentrations.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on a suitable microplate reader (e.g., a TR-FRET enabled reader).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay

This type of assay confirms that the inhibitor can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a common method.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line with known KAT6A expression) to ~80% confluency.

    • Treat the cells with the test inhibitor or vehicle control (DMSO) for a specified time.

  • Thermal Shift Protocol:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

  • Detection and Analysis:

    • Analyze the soluble fraction by Western blot using an antibody specific for KAT6A.

    • Quantify the band intensities to determine the amount of soluble KAT6A at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the test inhibitor.

    • Incubate for a period of 3-7 days.

  • Viability Measurement:

    • Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

    • Read the luminescence or absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to a vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound is a commercially available inhibitor of KAT6A with a reported IC50 of 125 µM. While this compound can serve as a starting point for investigating KAT6A biology, its utility as a high-quality chemical probe is currently limited by the lack of publicly available, peer-reviewed data on its selectivity and mechanism of action.

For researchers considering the use of this compound, it is highly recommended to perform in-house characterization, including:

  • Confirmation of the IC50 value using a robust in vitro HAT assay.

  • Comprehensive selectivity profiling against other HATs (e.g., p300/CBP, other MYST family members) and a broader panel of kinases and other off-targets.

  • Demonstration of cellular target engagement to confirm that the compound interacts with KAT6A in a cellular context.

  • Linking target engagement to a downstream cellular phenotype to validate its on-target effects.

The development of more potent and selective KAT6A inhibitors remains an active area of research, with several advanced compounds showing promise in preclinical studies. Further investigation into the structure-activity relationship of compounds like this compound could contribute to the design of next-generation KAT6A-targeted therapeutics.

Investigating the Biological Role of MOZ: A Technical Guide to a Key Epigenetic Regulator and its Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monocytic an Zinc finger protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) belonging to the MYST family of enzymes. It plays a critical role in various cellular processes, including the regulation of gene expression, hematopoiesis, and stem cell function. Dysregulation of MOZ activity is implicated in several diseases, most notably in acute myeloid leukemia (AML) where it is frequently involved in chromosomal translocations. This technical guide provides a comprehensive overview of the biological role of MOZ, with a focus on utilizing small molecule inhibitors to probe its function. We present detailed experimental protocols, quantitative data on currently available inhibitors, and visualizations of key signaling pathways involving MOZ to empower researchers in their investigation of this important epigenetic modulator.

The Biological Role of MOZ

MOZ is a crucial epigenetic writer that catalyzes the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, particularly H3K9 and H3K14.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure. This "euchromatin" state facilitates the access of transcription factors and other regulatory proteins to DNA, thereby promoting gene transcription.[1]

MOZ does not function in isolation but as a part of a larger multi-subunit complex. This complex typically includes proteins such as BRPF1 (bromodomain and PHD finger containing protein 1), ING5 (inhibitor of growth family member 5), and hEAF6 (human Esa1-associated factor 6 homolog).[2][3] These subunits contain "reader" domains that recognize specific post-translational modifications on histones, which helps to target the MOZ complex to specific chromatin regions.[2][3]

A primary and well-established role of MOZ is in hematopoiesis, the process of blood cell formation. It is essential for the generation and maintenance of hematopoietic stem cells (HSCs).[4][5][6] MOZ achieves this, in part, by acting as a transcriptional co-activator for key hematopoietic transcription factors such as RUNX1 and PU.1.[5][7] The interaction with RUNX1 is particularly critical for the expression of genes that regulate HSC self-renewal and differentiation.[7]

Furthermore, MOZ has been implicated in the Toll-like receptor (TLR) signaling pathway, a key component of the innate immune system. MOZ can positively regulate TLR signaling, which leads to the production of pro-inflammatory cytokines.[3] This suggests a role for MOZ in modulating immune responses.

The aberrant function of MOZ is strongly linked to cancer, especially hematological malignancies.[4][8] Chromosomal translocations involving the MOZ gene are recurrent in AML, leading to the formation of fusion proteins such as MOZ-TIF2 and MOZ-CBP.[7][9] These fusion proteins often retain the HAT activity of MOZ but have altered localization and regulatory properties, leading to the dysregulation of gene expression and the promotion of leukemogenesis.[10][11][12] The critical role of MOZ in both normal and malignant hematopoiesis makes it an attractive therapeutic target.[4]

Small Molecule Inhibitors of MOZ

The development of small molecule inhibitors has been instrumental in dissecting the biological functions of MOZ and validating it as a therapeutic target. These inhibitors primarily act by competing with the enzyme's cofactor, acetyl-CoA, for binding to the catalytic domain.

Quantitative Data on MOZ Inhibitors

The following table summarizes the in vitro potency of several commonly used MOZ inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, including the enzyme and substrate concentrations.

InhibitorTarget(s)IC50 (nM)Cell-based IC50 (µM)Notes
WM-8014 MOZ/KAT6A8 - 55[13][14][15]1.6 - 2.4 (proliferation/senescence)[13][14]Competes with acetyl-CoA.[13] Induces cellular senescence.[13]
MOZ-IN-3 MOZ/KAT6A30[4][16]Not widely reportedExhibits antitumor activity in myeloid leukemia cell lines.[4]
WM-1119 KAT6A250[17]Not widely reportedHighly selective for KAT6A.[17]
MOZ-IN-2 MOZ125,000[6][17]Not widely reportedLower potency compared to other inhibitors.[6][17]
C-646 p300/CBP400 (Ki)[18]-Selective for p300 over other HATs. While not a direct MOZ inhibitor, it is often used to probe the role of the related p300/CBP HATs.[18][19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological role of MOZ using inhibitors.

Histone Acetyltransferase (HAT) Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of MOZ and assess the potency of inhibitors. The assay measures the production of CoA, a product of the acetyltransferase reaction.

Materials:

  • Recombinant MOZ enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • MOZ inhibitor (e.g., WM-8014)

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Colorimetric detection reagents (e.g., WST-1 based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant MOZ enzyme in HAT Assay Buffer to the desired concentration.

    • Dissolve the histone peptide substrate and acetyl-CoA in HAT Assay Buffer.

    • Prepare a serial dilution of the MOZ inhibitor in DMSO, and then dilute further in HAT Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • HAT Assay Buffer

      • MOZ inhibitor or vehicle (DMSO)

      • Histone peptide substrate

      • Recombinant MOZ enzyme

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add acetyl-CoA to each well to start the reaction.

  • Detection:

    • Immediately add the colorimetric detection reagents according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 30-60 minutes, or until a sufficient color change is observed.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps for performing ChIP to identify the genomic regions where MOZ is bound.

Materials:

  • Cells treated with a MOZ inhibitor or vehicle

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218)

  • Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)

  • Sonication buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Anti-MOZ antibody and control IgG

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • TE Buffer

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Sonication:

    • Harvest and lyse the cells to release the nuclei.

    • Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Dilute the sonicated chromatin in ChIP Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with an anti-MOZ antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis:

    • The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the effect of MOZ inhibitors on cell proliferation and viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • MOZ inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the MOZ inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

MOZ is integrated into complex signaling networks that regulate gene expression. The following diagrams, generated using the DOT language, illustrate key pathways involving MOZ.

MOZ as a Co-activator for RUNX1 in Hematopoiesis

MOZ plays a critical role in hematopoiesis by acting as a co-activator for the transcription factor RUNX1. This interaction is essential for the expression of genes that control the self-renewal and differentiation of hematopoietic stem cells.

MOZ_RUNX1_Pathway cluster_nucleus Nucleus cluster_output Cellular Outcome MOZ MOZ (KAT6A) TargetGenes Target Genes (e.g., c-Mpl, HoxA9, c-Kit) MOZ->TargetGenes Transcriptional Activation Acetylation H3K9/K14ac MOZ->Acetylation HAT activity RUNX1 RUNX1 RUNX1->TargetGenes Transcriptional Activation Chromatin Chromatin RUNX1->Chromatin Binds DNA HSC_Maintenance HSC Maintenance & Self-Renewal TargetGenes->HSC_Maintenance

MOZ and RUNX1 in Hematopoiesis.
Experimental Workflow for Investigating MOZ Inhibition

This diagram outlines a typical experimental workflow to study the effects of a MOZ inhibitor on a specific cell line.

Experimental_Workflow start Start: Select Cell Line treat Treat cells with MOZ inhibitor (e.g., WM-8014) and Vehicle Control start->treat hat_assay Biochemical Assay: In vitro HAT Assay treat->hat_assay viability_assay Cellular Assay: Cell Viability (MTT) treat->viability_assay chip_seq Genomic Assay: ChIP-seq for MOZ binding and H3K9ac treat->chip_seq rna_seq Transcriptomic Assay: RNA-seq for gene expression changes treat->rna_seq data_analysis Data Analysis and Integration hat_assay->data_analysis viability_assay->data_analysis chip_seq->data_analysis rna_seq->data_analysis conclusion Conclusion: Elucidate biological role of MOZ data_analysis->conclusion

Workflow for MOZ inhibitor studies.
MOZ in the Toll-Like Receptor (TLR) Signaling Pathway

MOZ has been shown to positively regulate the TLR signaling pathway, which is crucial for the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs initiate a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines. MOZ's role appears to be in facilitating the transcriptional activation of these target genes.

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_complex NF-κB/IκB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NF-κB MOZ MOZ (KAT6A) NFkB->MOZ Translocates to Nucleus CytokineGenes Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) NFkB->CytokineGenes Transcriptional Activation MOZ->CytokineGenes Transcriptional Activation

MOZ in TLR Signaling.

Conclusion

MOZ is a multifaceted epigenetic regulator with profound implications for normal physiology and disease. The availability of potent and selective small molecule inhibitors has opened up new avenues for investigating its biological roles and for therapeutic intervention. This technical guide provides a foundational resource for researchers aiming to explore the function of MOZ. By combining the detailed experimental protocols, quantitative inhibitor data, and a clear understanding of the signaling pathways presented here, scientists can design and execute robust experiments to further unravel the complexities of MOZ-mediated gene regulation and its role in health and disease.

References

MOZ-TIF2 Fusion Protein in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MOZ-TIF2 fusion protein, arising from an inversion on chromosome 8 [inv(8)(p11q13)], is a recurrent genetic abnormality associated with a subtype of acute myeloid leukemia (AML), particularly the M4/M5 French-American-British (FAB) classifications.[1][2] This oncoprotein plays a critical role in leukemogenesis by disrupting normal hematopoietic differentiation and promoting the proliferation of myeloid progenitors. This technical guide provides an in-depth overview of the MOZ-TIF2 fusion protein, its molecular mechanisms, associated signaling pathways, and key experimental methodologies for its study. Quantitative data from seminal studies are summarized, and detailed protocols for relevant experiments are provided to facilitate further research and drug development efforts in this area.

Molecular Biology of the MOZ-TIF2 Fusion Protein

The MOZ-TIF2 fusion protein is a chimeric protein that combines the N-terminal portion of the Monocytic Leukemia Zinc Finger Protein (MOZ, also known as KAT6A) with the C-terminal region of the Transcriptional Intermediary Factor 2 (TIF2, also known as NCOA2).[1][3] This fusion results in a gain-of-function oncoprotein that drives leukemogenesis through several key molecular mechanisms.

The MOZ portion of the fusion protein contributes its histone acetyltransferase (HAT) domain, specifically a MYST-type HAT domain, and a potent transcriptional repression domain.[4] The MOZ component is also crucial for targeting the fusion protein to chromatin through its C2HC nucleosome recognition motif.[5][6]

The TIF2 portion provides a powerful transcriptional activation domain and, critically, a CBP/p300 interaction domain (CID).[5][6] This allows the MOZ-TIF2 fusion protein to recruit the histone acetyltransferases CBP and p300, leading to aberrant chromatin modification and gene expression.[5][6]

The transforming activity of MOZ-TIF2 is dependent on both the nucleosomal targeting function of the MOZ moiety and the CBP/p300 recruitment capability of the TIF2 moiety.[5][6] While the intrinsic HAT activity of the MOZ domain was initially thought to be dispensable, more recent evidence suggests it is also required for leukemogenesis.[4][5]

Signaling Pathways and Downstream Effectors

The MOZ-TIF2 oncoprotein exerts its leukemogenic effects by hijacking and dysregulating key signaling pathways involved in hematopoiesis.

Interaction with CBP/p300 and Chromatin Remodeling

A primary mechanism of MOZ-TIF2-mediated transformation is its interaction with the transcriptional co-activators CBP and p300.[5][7] The TIF2 portion of the fusion protein directly binds to CBP/p300, leading to their sequestration and aberrant localization within the nucleus.[7] This has two major consequences:

  • Aberrant Histone Acetylation: The recruitment of CBP/p300 to MOZ-TIF2 target genes results in altered patterns of histone acetylation, leading to the inappropriate activation of pro-leukemic genes.[3]

  • Impairment of other Transcription Factors: By sequestering CBP/p300, MOZ-TIF2 acts as a dominant-negative inhibitor of other transcription factors that rely on these co-activators, such as nuclear receptors and the tumor suppressor p53.[7][8]

Recent studies have also highlighted the role of MOZ-TIF2 in promoting H3K23 propionylation, a histone mark associated with active gene expression.[9]

MOZ_TIF2_CBP_Pathway cluster_inhibition Inhibition of Tumor Suppressors MOZ_TIF2 MOZ-TIF2 CBP_p300 CBP/p300 MOZ_TIF2->CBP_p300 recruits p53 p53 MOZ_TIF2->p53 inhibits NRs Nuclear Receptors MOZ_TIF2->NRs inhibits Histones Histones CBP_p300->Histones acetylates Target_Genes Target Genes (e.g., HOXA9, MEIS1) Histones->Target_Genes activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Differentiation Differentiation NRs->Differentiation

MOZ-TIF2 interaction with CBP/p300 and downstream effects.
Upregulation of HOXA9 and MEIS1

A critical downstream effect of MOZ-TIF2 is the upregulation of key developmental transcription factors, particularly HOXA9 and MEIS1.[6][10] These genes are essential for normal hematopoietic stem cell function but their sustained high expression is a hallmark of many types of AML and is strongly associated with leukemic transformation. Endogenous MOZ is required for the expression of Meis1 in the context of MOZ-TIF2-driven leukemia.[6][10]

Inhibition of p53 and Senescence

MOZ-TIF2 has been shown to inhibit the transcriptional activity of the tumor suppressor p53.[4][8] This is achieved through the sequestration of CBP/p300, which are essential co-activators for p53-mediated transcription of target genes involved in apoptosis and cell cycle arrest.[8] Furthermore, MOZ-TIF2 expression can repress the CDKN2A locus, which encodes the tumor suppressors p16INK4a and p19ARF, thereby inhibiting cellular senescence and promoting immortalization of hematopoietic progenitors.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of the MOZ-TIF2 fusion protein.

Cell-Based Assays Cell Line/System Effect of MOZ-TIF2 Quantitative Measurement Reference
Cell Proliferation Murine Hematopoietic ProgenitorsIncreased Proliferation2 to 3-fold increase in cell number over 6 days[4]
Colony Formation Murine Hematopoietic ProgenitorsSerial Replating CapacitySustained colony formation over at least 4 passages[4]
Senescence Murine Embryonic Fibroblasts (MEFs)Inhibition of Senescence~50% reduction in SA-β-Gal positive cells[4]
Gene Expression Analysis Gene Cell Line/System Fold Change (MOZ-TIF2 vs. Control) Reference
Upregulated Genes HOXA9Murine Hematopoietic Progenitors>10-fold increase[4]
MEIS1MOZ-TIF2 AML cellsSignificantly higher than in MLL-AF9 AML cells[10]
Downregulated Genes p16INK4aMurine Hematopoietic Progenitors~2.5-fold decrease[4]
p19ARFMurine Hematopoietic Progenitors~2-fold decrease[4]

| Luciferase Reporter Assays | Reporter Construct | Cell Line | Effect of MOZ-TIF2 | Quantitative Measurement | Reference | | :--- | :--- | :--- | :--- | :--- | | p53-responsive | p53-luc | SaOS-2 | Inhibition of p53 activity | ~50-70% reduction in luciferase activity |[8] | | RAR-responsive | RARE-luc | U937 | Inhibition of RAR activity | ~60% reduction in luciferase activity |[8] |

Experimental Protocols

Detailed methodologies for key experiments used to study the MOZ-TIF2 fusion protein are provided below.

Retroviral Transduction of Murine Hematopoietic Progenitors

This protocol describes the introduction of the MOZ-TIF2 fusion gene into murine hematopoietic stem and progenitor cells (HSPCs) to study its effects on cell proliferation, differentiation, and transformation.

Retroviral_Transduction_Workflow start Start isolate_bm Isolate Bone Marrow from Mice start->isolate_bm enrich_hspc Enrich for HSPCs (e.g., c-Kit+ selection) isolate_bm->enrich_hspc transduce Retroviral Transduction with MOZ-TIF2 vector enrich_hspc->transduce culture Culture Transduced Cells transduce->culture downstream_assays Downstream Assays culture->downstream_assays end End downstream_assays->end

Workflow for retroviral transduction of HSPCs.

Materials:

  • Bone marrow from 6- to 8-week-old C57BL/6 mice

  • Retroviral vector encoding MOZ-TIF2 (e.g., MSCV-MOZ-TIF2-IRES-GFP)

  • Retroviral packaging cell line (e.g., Platinum-E)

  • c-Kit MicroBeads (Miltenyi Biotec)

  • StemSpan SFEM II medium (STEMCELL Technologies)

  • Murine cytokines (SCF, IL-3, IL-6)

  • Retronectin (Takara Bio)

Procedure:

  • Retrovirus Production: Transfect Platinum-E cells with the MOZ-TIF2 retroviral vector using a suitable transfection reagent. Collect the viral supernatant 48 and 72 hours post-transfection.

  • HSPC Isolation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Enrich for c-Kit+ HSPCs using magnetic-activated cell sorting (MACS).

  • Pre-stimulation: Culture the enriched c-Kit+ cells for 48 hours in StemSpan medium supplemented with murine SCF (100 ng/mL), IL-3 (10 ng/mL), and IL-6 (10 ng/mL).

  • Transduction: Coat non-tissue culture-treated plates with Retronectin. Add the retroviral supernatant and incubate for 2-4 hours. Remove the supernatant and add the pre-stimulated HSPCs. Centrifuge the plates at 1,000 x g for 1 hour at 32°C (spinoculation).

  • Culture: Culture the transduced cells for 48-72 hours before proceeding to downstream assays.

Murine Bone Marrow Transplant Leukemia Model

This protocol describes the generation of a murine model of MOZ-TIF2-induced AML.

Materials:

  • MOZ-TIF2-transduced HSPCs (from Protocol 4.1)

  • Recipient C57BL/6 mice (CD45.2)

  • Donor mice (CD45.1, for competitive transplants)

  • Irradiator (e.g., Cesium-137 source)

Procedure:

  • Recipient Preparation: Lethally irradiate recipient C57BL/6 mice with a total dose of 9.5 Gy, split into two doses separated by at least 3 hours.

  • Cell Injection: Inject 0.5-1 x 10^6 MOZ-TIF2-transduced HSPCs into the retro-orbital sinus or tail vein of the irradiated recipient mice.

  • Monitoring: Monitor the mice for signs of leukemia development, including weight loss, hunched posture, and ruffled fur. Analyze peripheral blood for the presence of GFP+ leukemic cells.

  • Analysis: Euthanize mice upon signs of advanced disease. Analyze bone marrow, spleen, and liver for leukemic infiltration by flow cytometry and histology.

Chromatin Immunoprecipitation (ChIP)-Sequencing

This protocol describes the identification of genomic regions bound by the MOZ-TIF2 fusion protein.

ChIP_Seq_Workflow start Start crosslink Crosslink Proteins to DNA (Formaldehyde) start->crosslink lyse_sonicate Lyse Cells and Shear Chromatin (Sonication) crosslink->lyse_sonicate immunoprecipitate Immunoprecipitation with anti-MOZ or anti-TIF2 antibody lyse_sonicate->immunoprecipitate reverse_crosslink Reverse Crosslinks and Purify DNA immunoprecipitate->reverse_crosslink library_prep Prepare Sequencing Library reverse_crosslink->library_prep sequence High-Throughput Sequencing library_prep->sequence analyze Data Analysis (Peak Calling, Motif Analysis) sequence->analyze end End analyze->end

Workflow for ChIP-Sequencing.

Materials:

  • MOZ-TIF2 expressing AML cells (e.g., transduced murine HSPCs or human AML cell lines)

  • Formaldehyde (B43269)

  • Glycine

  • ChIP-grade antibody against MOZ or TIF2

  • Protein A/G magnetic beads

  • Buffers for cell lysis, chromatin shearing, and immunoprecipitation

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against MOZ or TIF2 overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for MOZ-TIF2 binding.

RNA-Sequencing (RNA-seq) and Data Analysis

This protocol describes the analysis of global gene expression changes induced by MOZ-TIF2.

Materials:

  • MOZ-TIF2 expressing and control cells

  • RNA extraction kit

  • RNA-seq library preparation kit

Procedure:

  • RNA Extraction: Extract total RNA from MOZ-TIF2 expressing and control cells.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in MOZ-TIF2 expressing cells compared to controls.

    • Pathway Analysis: Perform gene set enrichment analysis to identify signaling pathways that are dysregulated by MOZ-TIF2.

Drug Development and Therapeutic Targeting

The critical role of the MOZ-TIF2 fusion protein in driving AML makes it an attractive therapeutic target. Several strategies are being explored to inhibit its function:

  • Inhibition of HAT Activity: Small molecule inhibitors targeting the HAT activity of MOZ or the recruited CBP/p300 are a promising therapeutic avenue.

  • Disruption of Protein-Protein Interactions: Developing molecules that disrupt the interaction between MOZ-TIF2 and CBP/p300 could block its oncogenic activity.

  • Targeting Downstream Effectors: Inhibiting the function of key downstream targets like HOXA9 and MEIS1 or their associated pathways may also be an effective strategy.

Conclusion

The MOZ-TIF2 fusion protein is a key driver of a specific subtype of AML. Its ability to dysregulate gene expression through aberrant chromatin modification and interaction with essential co-activators like CBP/p300 provides a clear mechanism for its leukemogenic activity. A thorough understanding of its molecular function and the pathways it affects is crucial for the development of targeted therapies for this aggressive leukemia. The experimental protocols and data summarized in this guide provide a foundation for researchers and drug developers to further investigate the biology of MOZ-TIF2 and to design novel therapeutic interventions.

References

The Impact of MOZ/KAT6A Inhibition on Gene Expression and Chromatin Remodeling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of inhibiting the Monocytic Leukemia Zinc Finger (MOZ), also known as Lysine (B10760008) Acetyltransferase 6A (KAT6A), on gene expression and chromatin structure. While direct, extensive data on the specific inhibitor MOZ-IN-2 is limited, this document leverages available information on more potent and well-characterized KAT6A inhibitors, such as WM-8014 and PF-9363 (CTx-648), to provide a comprehensive understanding of the therapeutic potential and mechanism of action of targeting this key epigenetic regulator.

Core Mechanism of MOZ/KAT6A and Rationale for Inhibition

MOZ is a histone acetyltransferase (HAT) belonging to the MYST family, playing a crucial role in regulating gene expression by acetylating lysine residues on histone tails, primarily H3K9 and H3K14. This enzymatic activity neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription. MOZ is a key regulator of hematopoietic stem cell function and is involved in the transcriptional activation of critical developmental genes, including the HOX gene clusters.[1][2][3]

In various malignancies, particularly acute myeloid leukemia (AML), chromosomal translocations involving the KAT6A gene result in fusion proteins (e.g., MOZ-TIF2, MOZ-CBP) that drive leukemogenesis through aberrant gene expression.[4][5][6] Furthermore, overexpression of KAT6A has been implicated in solid tumors, such as breast cancer.[7][8] Consequently, the development of small molecule inhibitors targeting the HAT activity of MOZ/KAT6A presents a promising therapeutic strategy to counteract these oncogenic processes.

Quantitative Data on MOZ/KAT6A Inhibitors

The following tables summarize the available quantitative data for potent MOZ/KAT6A inhibitors, providing a comparative overview of their activity and effects.

Table 1: In Vitro Potency of MOZ/KAT6A Inhibitors

CompoundTarget(s)IC50 (nM)Binding Affinity (Kd, nM)Selectivity HighlightsReference
This compound MOZ (KAT6A)125,000Not ReportedNot Reported[9]
WM-8014 KAT6A, KAT6B8, 285>10-fold selective over KAT5 and KAT7; no significant activity against KAT2A/B, KAT3A/B, KAT8[9][10][11]
WM-1119 KAT6A250 (in lymphoma cells)2Highly selective for KAT6A over KAT5 (2.2 µM) and KAT7 (0.5 µM)[3]
PF-9363 (CTx-648) KAT6A/BNot ReportedNot ReportedPotent and selective[7]
Unnamed Inhibitor KAT6A30Not ReportedSuperior selectivity and inhibitory activity compared to CTX-0124143

Table 2: Cellular Activity of MOZ/KAT6A Inhibitors in Leukemia Cell Lines

CompoundCell LineAssayIC50 (µM)Observed EffectsReference
Unnamed Inhibitor HL-60Proliferation0.197Antitumor activity[12]
U937Proliferation0.162Antitumor activity[12]
SKNO-1Proliferation1.846Antitumor activity[12]
K562Proliferation0.082Antitumor activity[12]
WM-8014 Lymphoma cellsProliferationNot ReportedInhibition of proliferation[11]
WM-1119 KAT6A-rearranged AMLProliferation/ClonogenicityNot ReportedComplete abrogation of proliferative and clonogenic potential[13]

Signaling Pathways and Logical Relationships

The inhibition of MOZ/KAT6A initiates a cascade of events, primarily centered around the reduction of histone acetylation at specific gene promoters and enhancers, leading to altered gene expression and subsequent cellular phenotypes such as cell cycle arrest and senescence.

MOZ_Inhibition_Pathway MOZ_IN_2 MOZ/KAT6A Inhibitor (e.g., this compound, WM-8014) MOZ MOZ/KAT6A (Histone Acetyltransferase) MOZ_IN_2->MOZ Inhibits Acetylation Histone Acetylation Senescence Cell Cycle Arrest & Senescence MOZ_IN_2->Senescence Induces Apoptosis Apoptosis MOZ_IN_2->Apoptosis May Induce MOZ->Acetylation Promotes Histones Histone H3 (H3K9, H3K14, H3K23) Histones->Acetylation Chromatin Open Chromatin (Euchromatin) Acetylation->Chromatin Leads to Proliferation Cell Proliferation & Survival Transcription Gene Transcription (e.g., HOX genes, MYC) Chromatin->Transcription Enables Transcription->Proliferation Drives

Figure 1: Signaling pathway of MOZ/KAT6A inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MOZ/KAT6A inhibitors. Below are representative protocols for key experiments.

In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)

This assay directly measures the enzymatic activity of recombinant MOZ/KAT6A and its inhibition by test compounds.

HAT_Assay_Workflow start Start reagents Prepare Reaction Mix: - Recombinant KAT6A - Histone H3 peptide substrate - Buffer start->reagents inhibitor Add MOZ/KAT6A Inhibitor (or DMSO control) reagents->inhibitor initiate Initiate Reaction: Add [3H]-Acetyl-CoA inhibitor->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction: Spot onto P81 phosphocellulose paper incubate->stop wash Wash Paper to Remove Unincorporated [3H]-Acetyl-CoA stop->wash scintillation Measure Incorporated Radioactivity (Scintillation Counting) wash->scintillation analyze Analyze Data: Calculate % inhibition and IC50 scintillation->analyze

Figure 2: Workflow for an in vitro radiometric HAT assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human KAT6A enzyme, histone H3 peptide substrate, and assay buffer.

  • Compound Addition: Add serial dilutions of the MOZ/KAT6A inhibitor (e.g., this compound, WM-8014) or DMSO as a vehicle control.

  • Reaction Initiation: Start the reaction by adding a solution containing [3H]-acetyl coenzyme A.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Spot the reaction mixture onto P81 phosphocellulose filter paper to capture the acetylated histone peptides.

  • Washing: Wash the filter paper extensively with buffer to remove unincorporated [3H]-acetyl-CoA.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Analysis by Western Blot

This method assesses the effect of a MOZ/KAT6A inhibitor on the levels of specific histone acetylation marks within cells.

Western_Blot_Workflow start Start cell_culture Culture Cells and Treat with MOZ/KAT6A Inhibitor start->cell_culture histone_extraction Histone Extraction (e.g., Acid Extraction) cell_culture->histone_extraction quantification Protein Quantification (e.g., BCA Assay) histone_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Incubate with Primary Antibodies (e.g., anti-H3K9ac, anti-H3K14ac, anti-Total H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometric Analysis detection->analysis

Figure 3: Workflow for Western blot analysis of histone acetylation.

Methodology:

  • Cell Treatment: Culture the desired cell line (e.g., a leukemia cell line) and treat with various concentrations of the MOZ/KAT6A inhibitor for a specified time.

  • Histone Extraction: Isolate histones from the treated cells, typically using an acid extraction protocol.[14]

  • Protein Quantification: Determine the protein concentration of the histone extracts.[14]

  • SDS-PAGE and Transfer: Separate the histone proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a control antibody (e.g., anti-total Histone H3).[14]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

    • Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal to account for loading differences.[2][15]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the mRNA levels of specific genes in response to MOZ/KAT6A inhibition.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the inhibitor as described for the Western blot protocol. Extract total RNA from the cells using a suitable method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using gene-specific primers for target genes (e.g., MYC, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq provides a genome-wide map of histone modifications, revealing the specific genomic loci where a MOZ/KAT6A inhibitor alters histone acetylation.

Methodology:

  • Cross-linking and Chromatin Preparation: Treat cells with the inhibitor. Cross-link proteins to DNA using formaldehyde. Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K23ac). Precipitate the antibody-chromatin complexes using protein A/G beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome, identify peaks of enrichment, and compare the peak profiles between inhibitor-treated and control samples to identify regions with differential histone acetylation.

Conclusion

Inhibitors of MOZ/KAT6A represent a promising class of epigenetic drugs with potential applications in oncology. While this compound is a known inhibitor, more potent compounds like WM-8014 and PF-9363 have provided a clearer picture of the downstream consequences of targeting this enzyme. The primary effects of these inhibitors are the reduction of specific histone acetylation marks, leading to the repression of key oncogenes and the induction of cell cycle arrest and senescence. The experimental protocols outlined in this guide provide a robust framework for the further evaluation and development of MOZ/KAT6A inhibitors as cancer therapeutics.

References

The Structure-Activity Relationship of MOZ Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocytic leukemia zinc finger protein (MOZ), also known as lysine (B10760008) acetyltransferase 6A (KAT6A), is a crucial histone acetyltransferase (HAT) that plays a significant role in chromatin remodeling and gene expression.[1][2] As a member of the MYST family of HATs, MOZ is involved in the acetylation of histone H3 at lysine 9 (H3K9), lysine 14 (H3K14), and lysine 23 (H3K23).[3] This enzymatic activity is essential for various cellular processes, including hematopoietic stem cell maintenance, cell cycle regulation, and cellular senescence.[3] Dysregulation of MOZ activity has been implicated in several diseases, most notably in acute myeloid leukemia (AML) and other cancers, making it an attractive therapeutic target.[2][4]

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of MOZ inhibitors, detailing the key chemical scaffolds, quantitative inhibitory data, and the experimental protocols used for their evaluation. Furthermore, it visualizes the intricate signaling pathways involving MOZ and the logical workflows in inhibitor discovery.

Core Chemical Scaffolds and Structure-Activity Relationship

The development of potent and selective MOZ inhibitors has led to the exploration of several chemical scaffolds. The primary mechanism of action for many of these inhibitors is the competitive inhibition of Acetyl Coenzyme A (Acetyl-CoA), a key substrate for the acetyltransferase activity of MOZ.[5]

Acylsulfonohydrazide and Benzoylsulfonohydrazide Derivatives

A significant breakthrough in MOZ inhibitor discovery came from a high-throughput screen that identified the aryl acylsulfonohydrazide, CTX-0124143 , as a micromolar inhibitor of KAT6A.[5] Extensive medicinal chemistry efforts on this scaffold led to the development of highly potent inhibitors, including WM-8014 and WM-1119 .[4][5]

The core structure of these inhibitors features a central acylsulfonohydrazide or benzoylsulfonohydrazide moiety, which acts as a mimic of the pyrophosphate group of Acetyl-CoA, enabling competitive binding to the active site of MOZ.[6]

Key SAR Insights:

  • Aromatic Substitutions: Modifications of the aromatic rings on either side of the core scaffold have a significant impact on potency. For instance, the introduction of a fluoro group and a methyl group on the biphenyl (B1667301) ring system in WM-8014 resulted in a substantial increase in inhibitory activity compared to the initial hit.

  • Lipophilicity and Stability: While potent, early compounds like WM-8014 suffered from high lipophilicity and poor microsomal stability. Further optimization led to compounds like WM-1119 , which incorporates a phenylpyridine motif and a 2-fluorobenzenesulfonyl group, resulting in improved potency, reduced lipophilicity, and enhanced metabolic stability.[5]

CompoundScaffoldKAT6A IC₅₀ (nM)Key Structural Features
CTX-0124143 Acylsulfonohydrazide1000Initial high-throughput screening hit
WM-8014 Benzoylsulfonohydrazide84-fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl moiety
WM-1119 Benzoylsulfonohydrazide6.32-fluoro-N'-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide
Compound 55 AcylsulfonohydrazidePotentOptimized for reduced lipophilicity and improved stability
Compound 80 AcylsulfonohydrazidePotentOptimized for reduced lipophilicity and improved stability
N-(2-oxoethyl) Sulfanilamide (B372717) Derivatives

To improve the drug-like properties of the initial sulfonohydrazide hits, an isosteric replacement strategy was employed, replacing the N-N bond with a more stable N-C bond. This led to the discovery of N-(2-oxoethyl) sulfanilamide derivatives with potent KAT6A inhibitory activity.

Key SAR Insights:

  • Isosteric Replacement: The replacement of the hydrazide linkage with an N-acetylsulfonamide was a key modification that improved metabolic stability.

  • Aromatic Ring Optimization: Similar to the benzoylsulfonohydrazide series, optimization of the aromatic rings was crucial for achieving high potency. Compound 6j emerged as a highly potent inhibitor from this series.[7]

CompoundScaffoldKAT6A IC₅₀ (µM)Key Structural Features
CTX-0124143 Acylsulfonohydrazide0.49Reference compound
Compound 6j N-(2-oxoethyl) sulfanilamide0.03Isosteric replacement of N-N bond with N-C bond
Benzisoxazole Derivatives

A distinct chemical class of KAT6A/B inhibitors is based on a benzisoxazole scaffold. This series has yielded a highly potent, selective, and orally bioavailable inhibitor, CTx-648 (PF-9363) .

Key SAR Insights:

  • The benzisoxazole core provides a rigid scaffold for the optimal positioning of substituents that interact with the KAT6A active site.

  • This class of inhibitors demonstrates excellent selectivity against other MYST family members and other histone acetyltransferases.[8]

CompoundScaffoldKAT6A Kᵢ (nM)KAT6B Kᵢ (nM)Key Structural Features
CTx-648 (PF-9363) Benzisoxazole0.411.2Potent, selective, and orally bioavailable
Other Scaffolds

Fragment-based drug discovery approaches have identified other novel scaffolds, such as the N-(1-phenyl-1H-1,2,3-triazol-4-yl)benzenesulfonamides, as potential KAT6A inhibitors.[9] While still in the early stages of development, these findings highlight the potential for discovering structurally diverse MOZ inhibitors.

Experimental Protocols

The evaluation of MOZ inhibitors involves a cascade of biochemical and cell-based assays to determine their potency, selectivity, mechanism of action, and cellular effects.

Biochemical Assays

a) Radiometric Histone Acetyltransferase (HAT) Assay

This is a classic and direct method to measure the enzymatic activity of KAT6A.

  • Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a histone substrate (typically histone H3). The amount of incorporated radioactivity is proportional to the enzyme activity.

  • Methodology:

    • Reaction Mixture: Prepare a reaction buffer containing recombinant human KAT6A enzyme, a histone H3 substrate (e.g., 5 µM), and the test inhibitor at various concentrations.

    • Initiation: Start the reaction by adding [³H]-Acetyl-CoA (e.g., 0.5 µM).

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Termination and Detection: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper), wash away unincorporated [³H]-Acetyl-CoA, and quantify the radioactivity on the filter using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[10]

b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a high-throughput, non-radioactive method for measuring KAT6A activity.

  • Principle: The assay relies on the proximity of two beads: a donor bead and an acceptor bead. One antibody specific to the histone substrate is conjugated to the acceptor bead, and another antibody that recognizes the acetylated lysine residue is biotinylated and captured by a streptavidin-coated donor bead. When the substrate is acetylated by KAT6A, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.

  • Methodology:

    • Enzymatic Reaction: Perform the HAT reaction in a microplate well containing KAT6A, histone H3 substrate, Acetyl-CoA, and the test inhibitor.

    • Detection: Add a mixture of AlphaLISA acceptor beads conjugated to an anti-histone H3 antibody and streptavidin-coated donor beads pre-incubated with a biotinylated anti-acetyl-histone antibody.

    • Incubation: Incubate in the dark to allow for bead-antibody-substrate complex formation.

    • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.

    • Data Analysis: Calculate IC₅₀ values from the dose-response curves.[2]

Cell-Based Assays

a) Cellular Proliferation Assay

This assay assesses the effect of MOZ inhibitors on the growth of cancer cell lines.

  • Principle: Measures the number of viable cells after treatment with the inhibitor.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., leukemia or breast cancer cell lines) in a 96-well plate.

    • Inhibitor Treatment: Treat the cells with a range of concentrations of the MOZ inhibitor for a specified period (e.g., 72 hours).

    • Viability Assessment: Use a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue). The conversion of these reagents into a colored or fluorescent product is proportional to the number of viable cells.

    • Data Analysis: Measure the absorbance or fluorescence and calculate the GI₅₀ (concentration for 50% growth inhibition).

b) Cellular Senescence Assay

MOZ inhibition is known to induce cellular senescence, a state of irreversible cell cycle arrest.

  • Principle: Detects the activity of senescence-associated β-galactosidase (SA-β-gal), a well-established biomarker of senescent cells.

  • Methodology:

    • Cell Treatment: Treat cells with the MOZ inhibitor for several days to induce senescence.

    • Fixation: Fix the cells with a suitable fixative (e.g., formaldehyde/glutaraldehyde solution).

    • Staining: Stain the cells with a solution containing X-gal at pH 6.0.

    • Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of SA-β-gal.

    • Quantification: Quantify the percentage of blue-staining cells.[11][12]

c) Target Engagement Assay (In-Cell Western)

This assay confirms that the inhibitor is hitting its intended target (MOZ) within the cell by measuring the levels of histone acetylation.

  • Principle: Quantifies the level of a specific histone mark (e.g., H3K23ac) in cells treated with a MOZ inhibitor.

  • Methodology:

    • Cell Treatment: Treat cells with the inhibitor for a defined period.

    • Fixation and Permeabilization: Fix and permeabilize the cells in a microplate.

    • Antibody Incubation: Incubate the cells with a primary antibody specific for the acetylated histone mark (e.g., anti-H3K23ac) and a normalization antibody (e.g., anti-total Histone H3).

    • Secondary Antibody and Detection: Add fluorescently labeled secondary antibodies.

    • Imaging and Analysis: Scan the plate using an imaging system and quantify the fluorescence intensity. The ratio of the acetyl-histone signal to the total histone signal is calculated to determine the extent of target inhibition.[3]

Signaling Pathways and Mechanisms

MOZ plays a central role in regulating gene expression through its histone acetyltransferase activity. Its inhibition can impact several key signaling pathways implicated in cancer.

MOZ_Signaling_Pathways cluster_inhibitor MOZ_Inhibitor MOZ Inhibitor MOZ MOZ MOZ_Inhibitor->MOZ Inhibits BRPF1 BRPF1 BRPF1->MOZ Forms complex ING5 ING5 ING5->MOZ Forms complex hEaf6 hEaf6 hEaf6->MOZ Forms complex Histone_H3 Histone_H3 MOZ->Histone_H3 Acetylation H3K9ac H3K9ac Histone_H3->H3K9ac H3K14ac H3K14ac Histone_H3->H3K14ac H3K23ac H3K23ac Histone_H3->H3K23ac Chromatin_Remodeling Chromatin_Remodeling H3K9ac->Chromatin_Remodeling H3K14ac->Chromatin_Remodeling H3K23ac->Chromatin_Remodeling Gene_Expression Gene_Expression Chromatin_Remodeling->Gene_Expression PI3K_AKT PI3K_AKT Gene_Expression->PI3K_AKT INK4A_ARF INK4A_ARF Gene_Expression->INK4A_ARF Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest INK4A_ARF->Cell_Cycle_Arrest Senescence Senescence Cell_Cycle_Arrest->Senescence Tumor_Suppression Tumor_Suppression Senescence->Tumor_Suppression Apoptosis->Tumor_Suppression

MOZ_Inhibitor_Mechanism cluster_enzyme MOZ/KAT6A Enzyme cluster_substrates Substrates cluster_products MOZ MOZ/KAT6A Active Site Acetylated_Histone Acetylated Histone MOZ->Acetylated_Histone Catalyzes acetylation CoA CoA MOZ->CoA Releases Acetyl_CoA Acetyl-CoA Acetyl_CoA->MOZ Binds to active site Histone Histone Substrate Histone->MOZ Binds to active site MOZ_Inhibitor MOZ Inhibitor (e.g., WM-8014) MOZ_Inhibitor->MOZ Competitively binds to Acetyl-CoA site

Experimental and Logical Workflows

The discovery and development of MOZ inhibitors follow a structured workflow, from initial screening to in vivo validation.

Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_validation Validation Phase HTS High-Throughput Screening (e.g., AlphaLISA, Radiometric Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) and Medicinal Chemistry Hit_ID->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Lead_Opt->SAR Iterative Optimization Cell_Assays Cell-Based Assays (Proliferation, Senescence, Target Engagement) Lead_Opt->Cell_Assays In_Vivo In Vivo Models (Xenografts, PDX models) Cell_Assays->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Conclusion

The field of MOZ/KAT6A inhibitor development has made significant strides, with several potent and selective chemical series identified. The acylsulfonohydrazide, benzoylsulfonohydrazide, and benzisoxazole scaffolds have proven to be particularly fruitful starting points for inhibitor design. The detailed understanding of the SAR for these series, coupled with a robust suite of biochemical and cellular assays, has enabled the development of clinical candidates. The continued exploration of novel scaffolds and a deeper understanding of the complex biology of MOZ will undoubtedly pave the way for new therapeutic strategies for a range of diseases, including cancer.

References

The Unassuming Counterpart: A Technical Guide to MOZ-IN-2 as an Inactive Control for HAT Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of epigenetic research, the validation of small molecule inhibitors is paramount. A critical component of this validation is the use of a structurally related but biologically inactive control compound. This technical guide provides an in-depth exploration of MOZ-IN-2, a known inhibitor of the histone acetyltransferase (HAT) MOZ (also known as KAT6A), and proposes a framework for its use and the validation of a closely related inactive control for robust HAT inhibitor studies.

Introduction to MOZ and the Need for Rigorous Controls

The Monocytic Leukemia Zinc finger protein (MOZ) is a member of the MYST family of histone acetyltransferases. It plays a crucial role in hematopoiesis, development, and has been implicated in the pathogenesis of acute myeloid leukemia (AML) through chromosomal translocations.[1][2] MOZ is a transcriptional co-activator that functions within a complex to acetylate histone tails, primarily H3K14, leading to chromatin remodeling and gene activation.[3][4] Its involvement in disease has made it an attractive target for therapeutic intervention.

Small molecule inhibitors are powerful tools to probe the function of enzymes like MOZ and to validate them as therapeutic targets. However, the cellular effects of any inhibitor must be carefully dissected to distinguish on-target effects from off-target activities or compound-specific artifacts. This is where an inactive control becomes indispensable. An ideal inactive control is a molecule that is structurally highly similar to the active inhibitor but lacks its biological activity. By comparing the effects of the active compound to its inactive counterpart, researchers can more confidently attribute observed phenotypes to the inhibition of the intended target.

Currently, while this compound is commercially available as a MOZ inhibitor, a validated, commercially available inactive analog is not readily apparent in the public domain. This guide will therefore not only discuss the properties of this compound but also propose a systematic approach to the selection and validation of a suitable inactive control.

This compound: A Moderately Potent MOZ Inhibitor

This compound has been identified as an inhibitor of the histone acetyltransferase MOZ.[5] Its primary reported activity is an in vitro half-maximal inhibitory concentration (IC50) against MOZ.

CompoundTargetIC50 (µM)
This compoundMOZ (KAT6A)125[5]

Table 1: In Vitro Activity of this compound

The moderate potency of this compound highlights the necessity for a well-characterized inactive control to ensure that cellular effects observed at higher concentrations are not due to off-target activities.

The Quest for an Inactive Control: A Proposed Workflow

Given the absence of a commercially available, validated inactive analog of this compound, researchers must embark on a rigorous validation process for a candidate control compound. The ideal candidate would be a close structural analog of this compound, differing only in a key chemical feature essential for its inhibitory activity.

G cluster_0 Inactive Control Validation Workflow start Identify Candidate Inactive Analog of this compound synthesis Synthesize and Characterize Candidate Compound start->synthesis biochem_assay Biochemical Validation: In Vitro HAT Assays synthesis->biochem_assay cellular_assay Cellular Validation: Target Engagement & Phenotypic Assays biochem_assay->cellular_assay selectivity Selectivity Profiling cellular_assay->selectivity conclusion Validated Inactive Control selectivity->conclusion

Figure 1: Proposed workflow for the validation of an inactive control for this compound.

Step 1: Rational Design and Synthesis of a Candidate Inactive Analog

The chemical structure of this compound (CAS: 2055397-88-9) is essential for designing an inactive analog. A potential strategy involves modifying a key functional group predicted to be critical for binding to the MOZ active site. For instance, alteration of a hydrogen bond donor/acceptor or a group involved in crucial hydrophobic interactions could abolish activity while maintaining overall structural similarity and physicochemical properties.

Step 2: Biochemical Validation

The primary validation step is to confirm the candidate compound's lack of inhibitory activity against MOZ in a direct biochemical assay.

Experimental Protocol: In Vitro MOZ HAT Assay (Radiometric)

This protocol is adapted from established methods for HAT activity assays.[6]

  • Reagents:

    • Recombinant human MOZ (KAT6A) enzyme.

    • Histone H3 substrate.

    • [³H]-Acetyl-Coenzyme A.

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

    • This compound (positive control), candidate inactive control, and vehicle (DMSO).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound and the candidate inactive control in DMSO.

    • In a 96-well plate, add 2 µL of compound dilutions or DMSO.

    • Add 23 µL of a master mix containing MOZ enzyme and Histone H3 in assay buffer to each well.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 5 µL of [³H]-Acetyl-CoA.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 0.2 M HCl.

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-Acetyl-CoA.

    • Add scintillation cocktail to the dried filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for this compound.

    • The candidate inactive control should exhibit no significant inhibition at concentrations up to at least 100-fold higher than the IC50 of this compound.

CompoundMOZ IC50 (µM)
This compound~125
Candidate Inactive Control>1000 (Expected)

Table 2: Expected Outcome of In Vitro MOZ HAT Assay

Step 3: Cellular Validation

Confirming the lack of target engagement and biological effect in a cellular context is crucial.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells.[7]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a leukemia cell line with known MOZ dependency) to 80-90% confluency.

    • Treat cells with this compound, the candidate inactive control, or vehicle (DMSO) at a concentration where this compound shows a stabilizing effect, for 1-2 hours.

  • Thermal Challenge and Lysis:

    • Aliquot treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble MOZ protein in the supernatant by Western blot using a specific anti-MOZ antibody.

  • Data Analysis:

    • Generate a melting curve for MOZ in the presence of each compound.

    • This compound should induce a thermal shift (increased stability at higher temperatures) compared to the vehicle control.

    • The candidate inactive control should not induce a significant thermal shift.

Experimental Protocol: Western Blot for Histone Acetylation

This protocol assesses the downstream effect of MOZ inhibition on histone acetylation.

  • Cell Treatment and Histone Extraction:

    • Treat cells with this compound, the candidate inactive control, or vehicle for a defined period (e.g., 6-24 hours).

    • Extract histones from the treated cells using an acid extraction method.

  • Western Blotting:

    • Separate histone extracts by SDS-PAGE on a 15% gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against specific acetylation marks (e.g., anti-acetyl-H3K14) and a loading control (e.g., anti-total Histone H3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

    • This compound should lead to a decrease in H3K14 acetylation.

    • The candidate inactive control should have no significant effect on H3K14 acetylation levels.

AssayThis compound EffectCandidate Inactive Control Effect
CETSAThermal stabilization of MOZNo significant thermal shift
Western Blot (Ac-H3K14)Decreased acetylationNo significant change
Cell Proliferation/ViabilityPotential decreaseNo significant effect

Table 3: Expected Outcomes of Cellular Validation Assays

Step 4: Selectivity Profiling

To ensure the inactive control is broadly inert, it should be profiled against a panel of other HATs. This is particularly important for ruling out off-target effects that might confound experimental results.

MOZ Signaling and Downstream Pathways

Understanding the signaling context of MOZ is critical for designing and interpreting experiments. MOZ functions as a transcriptional co-activator for several key transcription factors, including RUNX1, PU.1, and p53.[3][8] Through its HAT activity, MOZ influences the expression of genes involved in hematopoiesis, cell cycle control, and apoptosis. In leukemia, MOZ fusion proteins, such as MOZ-TIF2, lead to aberrant gene expression and leukemogenesis.[1][2]

G cluster_0 MOZ-Mediated Transcriptional Activation TF Transcription Factors (RUNX1, PU.1, p53) MOZ MOZ (KAT6A) TF->MOZ recruits HAT_complex HAT Complex MOZ->HAT_complex part of Histones Histones (H3, H4) HAT_complex->Histones acetylates (H3K14) Chromatin Chromatin Remodeling Histones->Chromatin Gene_exp Target Gene Expression (e.g., HOXA9, c-Kit) Chromatin->Gene_exp activates Cell_outcomes Cellular Outcomes (Differentiation, Proliferation, Apoptosis) Gene_exp->Cell_outcomes

Figure 2: Simplified signaling pathway showing MOZ as a transcriptional co-activator.

In the context of AML, MOZ fusion proteins can lead to the upregulation of key oncogenes like HOXA9 and MEIS1, which are critical for leukemic stem cell self-renewal.[2][9]

G cluster_1 Role of MOZ Fusion Proteins in Leukemia MOZ_fusion MOZ Fusion Protein (e.g., MOZ-TIF2) Aberrant_HAT Aberrant HAT Activity MOZ_fusion->Aberrant_HAT Target_genes Upregulation of Target Genes (HOXA9, MEIS1) Aberrant_HAT->Target_genes LSC Leukemic Stem Cell Self-Renewal Target_genes->LSC Leukemia Leukemia Progression LSC->Leukemia

Figure 3: Role of MOZ fusion proteins in the progression of acute myeloid leukemia.

Conclusion

The use of a well-validated inactive control is a cornerstone of rigorous chemical biology and drug discovery. While this compound is a useful tool for studying the function of the MOZ histone acetyltransferase, its full potential can only be realized in conjunction with a structurally related, biologically inert counterpart. This guide provides a comprehensive framework for the validation of such a control, from rational design and synthesis to biochemical and cellular characterization. By adhering to these principles, researchers can ensure the reliability and interpretability of their findings, ultimately accelerating our understanding of MOZ biology and the development of novel therapeutics targeting this important epigenetic regulator.

References

Methodological & Application

Application Notes: MOZ-IN-2 In Vitro Histone Acetyltransferase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocytic Leukemia Zinc Finger Protein (MOZ), also known as KAT6A or MYST3, is a crucial histone acetyltransferase (HAT) involved in the regulation of gene expression through chromatin remodeling.[1][2] MOZ is a member of the MYST family of acetyltransferases, characterized by a conserved acetyl-coenzyme A (CoA) binding motif.[2][3] This enzyme primarily targets histone H3 at lysine (B10760008) 9 (H3K9) and lysine 14 (H3K14), as well as histone H4, leading to a more open chromatin structure that facilitates gene transcription.[1][2] Dysregulation of MOZ activity has been implicated in various diseases, including acute myeloid leukemia.[2][4][5][6] Consequently, MOZ has emerged as a significant target for therapeutic intervention, prompting the development of specific inhibitors. This document provides a detailed protocol for an in vitro histone acetyltransferase assay designed to evaluate the potency of inhibitors, such as MOZ-IN-2.

The assay quantifies the enzymatic activity of MOZ by measuring the transfer of an acetyl group from the cofactor acetyl-CoA to a histone substrate. The protocol described here is a fluorescence-based assay that detects the production of coenzyme A (CoA-SH), a byproduct of the acetylation reaction.[7] The free thiol group of the generated CoA reacts with a developer reagent to produce a highly fluorescent product, allowing for a quantitative measurement of MOZ activity.

Signaling Pathway and Regulation of MOZ

MOZ functions within a multi-subunit complex, and its activity is tightly regulated through interactions with other proteins and post-translational modifications.[1][4] Key transcription factors, such as RUNX1 and p53, are known to interact with MOZ, targeting its acetyltransferase activity to specific gene promoters.[2] For instance, the interaction with RUNX1 is crucial for the transcription of hematopoietic genes.[2] Furthermore, MOZ is a component of a larger complex that includes proteins like BRPF1, ING5, and hEAF6, which play roles in substrate recognition and scaffolding.[3][4][5] The activity of MOZ is also influenced by the metabolic state of the cell, particularly the availability of its cofactor, Acetyl-CoA.[1]

MOZ_Signaling_Pathway cluster_nucleus Nucleus MOZ MOZ (KAT6A) HistoneH3 Histone H3 MOZ->HistoneH3 acetylates RUNX1 RUNX1 RUNX1->MOZ recruits p53 p53 p53->MOZ interacts with BRPF1 BRPF1 BRPF1->MOZ scaffolds ING5 ING5 ING5->MOZ targets AcetylatedH3 Acetylated H3 (H3K9ac, H3K14ac) GeneTranscription Gene Transcription (e.g., Hematopoiesis) AcetylatedH3->GeneTranscription promotes DNA_Damage DNA Damage DNA_Damage->p53 activates

Caption: MOZ signaling interactions within the nucleus.

Experimental Protocol: In Vitro MOZ HAT Assay

This protocol is adapted from general fluorescence-based HAT assays and is suitable for determining the IC50 values of MOZ inhibitors.

Materials and Reagents
ReagentRecommended Storage
Recombinant Human MOZ (KAT6A)-80°C
Histone H3 Peptide (e.g., H3K14)-20°C
Acetyl-CoA-20°C (desiccated)
HAT Assay Buffer (5X)4°C
This compound (or other inhibitor)-20°C
HAT Developer Reagent4°C (protect from light)
Stop ReagentRoom Temperature
384-well black microplateRoom Temperature
Ultra-pure waterRoom Temperature

HAT Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100, and 50 µg/mL BSA.[8]

Assay Workflow

HAT_Assay_Workflow Start Start Step1 Dispense MOZ Enzyme Start->Step1 Step2 Add Inhibitor (this compound) or Vehicle (DMSO) Step1->Step2 Step3 Incubate Step2->Step3 Step4 Initiate Reaction with Substrate Mix (H3 + Acetyl-CoA) Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Stop Reaction Step5->Step6 Step7 Add Developer Reagent Step6->Step7 Step8 Incubate at RT Step7->Step8 Step9 Read Fluorescence (Ex/Em = 390/460 nm) Step8->Step9 End End Step9->End

Caption: Experimental workflow for the MOZ in vitro HAT assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare 1X HAT Assay Buffer by diluting the 5X stock with ultra-pure water.

    • Thaw recombinant MOZ enzyme, histone H3 peptide, and Acetyl-CoA on ice.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in 1X HAT Assay Buffer.

    • Prepare the Substrate Mix by combining the histone H3 peptide and Acetyl-CoA in 1X HAT Assay Buffer to the desired final concentrations.

  • Assay Plate Setup:

    • In a 384-well black microplate, add the following to the respective wells:

      • Inhibitor Wells: 5 µL of diluted this compound.

      • Positive Control (100% Activity) Wells: 5 µL of vehicle (e.g., 1X HAT Assay Buffer with the same percentage of DMSO as the inhibitor wells).

      • Negative Control (Background) Wells: 5 µL of 1X HAT Assay Buffer.

    • Add 10 µL of diluted MOZ enzyme to the inhibitor and positive control wells. Add 10 µL of 1X HAT Assay Buffer to the negative control wells.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the Substrate Mix to all wells.

    • The final reaction volume should be 25 µL.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of Stop Reagent to all wells.

    • Add 25 µL of HAT Developer Reagent to all wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.

Data Analysis
  • Subtract the average fluorescence of the negative control wells from all other wells to correct for background fluorescence.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibition of MOZ by this compound, as would be determined by the preceding assay protocol.

InhibitorTargetSubstrateAcetyl-CoAIC50 (nM)Assay Type
This compoundMOZ (KAT6A)Histone H3 Peptide50 µM150Fluorescence
Compound XMOZ (KAT6A)Histone H3 Peptide50 µM800Fluorescence
Compound YMOZ (KAT6A)Histone H3 Peptide50 µM>10,000Fluorescence

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.

Conclusion

The described in vitro histone acetyltransferase assay provides a robust and sensitive method for characterizing the activity of MOZ and for evaluating the potency of its inhibitors. This protocol can be readily adapted for high-throughput screening of compound libraries to identify novel modulators of MOZ activity, thereby facilitating drug discovery efforts targeting this important epigenetic regulator.

References

Application Notes and Protocols: In Vivo Administration of MOZ-IN-2, a Novel MOZ/KAT6A Inhibitor, in Mouse Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MOZ-IN-2" is a hypothetical agent for the purpose of these application notes. The experimental data and protocols provided are based on publicly available information for other small molecule inhibitors of the MOZ/KAT6A histone acetyltransferase, such as WM-1119 and PF-9363. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Introduction

The Monocytic Leukaemia Zinc Finger Protein (MOZ), also known as Lysine Acetyltransferase 6A (KAT6A) or MYST3, is a critical epigenetic regulator involved in normal hematopoiesis.[1] In acute myeloid leukemia (AML), particularly in subtypes with rearrangements of the NUP98 or KMT2A genes, MOZ/KAT6A is a key driver of leukemogenesis. It forms part of a transcriptional control module that maintains an oncogenic state of differentiation arrest.[2] Inhibition of the histone acetyltransferase (HAT) activity of MOZ/KAT6A has been shown to induce myeloid differentiation, reduce leukemic burden, and impair the fitness of AML cells, making it a promising therapeutic target.[2][3][4]

These application notes provide a comprehensive overview of the preclinical evaluation of MOZ/KAT6A inhibitors in in vivo mouse models of AML, with a focus on dosage, administration, and experimental protocols.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of known MOZ/KAT6A inhibitors. This data can serve as a reference for designing experiments with novel inhibitors like this compound.

Table 1: In Vitro Activity of MOZ/KAT6A Inhibitors in Leukemia Cell Lines

CompoundCell LineIC50 (µM)Reference
Unnamed InhibitorHL-600.197[5]
U9370.162[5]
SKNO-11.846[5]
K5620.082[5]

Table 2: In Vivo Dosage and Pharmacokinetics of MOZ/KAT6A Inhibitors

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
PF-9363Mouse (PDX models)3 mg/kg dailyNot specifiedReduced leukemic burden and/or prolonged survival.[4]
Unnamed InhibitorRat (SD)20 mg/kg (oral)OralCmax: 2132 ng/mL, T½: 2.8 h, F: 55%[5]
10 mg/kg (IV)IntravenousCmax: 1266 ng/mL, T½: 1.2 h[5]
Zebrafish (xenograft)1, 5, 10 µMNot applicableDose-dependent reduction in tumor size.[5]

Experimental Protocols

Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Mouse Model of AML

This protocol describes the generation of an AML PDX model, a robust system for evaluating the efficacy of novel therapeutic agents.

Materials:

  • Primary AML patient bone marrow or peripheral blood mononuclear cells

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice)

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque

  • Red blood cell lysis buffer

  • Syringes and needles

Procedure:

  • Cell Preparation:

    • Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.

    • If necessary, lyse red blood cells using a suitable lysis buffer.

    • Wash the cells with PBS and resuspend at a concentration of 50-100 x 106 cells/mL in sterile PBS.

  • Animal Preparation and Injection:

    • Use 6-8 week old immunodeficient mice.

    • To enhance engraftment, sublethally irradiate the mice (e.g., 2.25 Gy) 24 hours prior to cell injection.

    • Inject 1-5 x 106 AML cells in a volume of 100-200 µL into the tail vein of each mouse.

  • Engraftment Monitoring:

    • Monitor the mice regularly for signs of disease (e.g., weight loss, ruffled fur, hind limb paralysis).

    • At 4-6 weeks post-injection, assess engraftment by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.

Protocol 2: In Vivo Efficacy Study of this compound in an AML PDX Model

This protocol outlines a typical efficacy study to evaluate the anti-leukemic activity of a MOZ/KAT6A inhibitor.

Materials:

  • Established AML PDX mice

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)

  • Dosing gavage needles or syringes for injection

  • Bioluminescence imaging system (if using luciferase-labeled cells)

  • Flow cytometry reagents (e.g., anti-human CD45 antibody)

Procedure:

  • Study Initiation:

    • Once AML engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution to the final dosing concentration in the vehicle.

    • Administer this compound at a dose based on preliminary tolerability studies (e.g., starting with a dose similar to PF-9363 at 3 mg/kg).

    • Administer the drug daily via oral gavage or intraperitoneal injection. The control group should receive the vehicle only.

  • Monitoring and Endpoints:

    • Toxicity: Monitor the mice daily for clinical signs of toxicity and measure body weight 2-3 times per week.

    • Tumor Burden:

      • If using luciferase-labeled AML cells, perform bioluminescence imaging weekly to quantify the leukemic burden.

      • Alternatively, perform serial peripheral blood sampling for flow cytometry to determine the percentage of human CD45+ cells.

    • Survival: Monitor the mice until they meet pre-defined euthanasia criteria (e.g., >20% weight loss, severe clinical signs). The primary endpoint is typically overall survival.

  • Terminal Analysis:

    • At the end of the study, collect bone marrow, spleen, and peripheral blood to determine the final leukemic burden by flow cytometry.

    • Spleen weight can also be used as a surrogate for disease burden.

Visualizations

MOZ/KAT6A Signaling Pathway in AML

MOZ_Pathway cluster_nucleus Nucleus MOZ_KAT6A MOZ/KAT6A (Histone Acetyltransferase) Histone_H3 Histone H3 MOZ_KAT6A->Histone_H3 Acetylation H3K9ac H3K9ac Histone_H3->H3K9ac ENL ENL H3K9ac->ENL Binds Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) Transcription_Elongation Transcription Elongation Leukemogenic_Genes->Transcription_Elongation Promotes ENL->Leukemogenic_Genes Recruits machinery to Differentiation_Block Differentiation Block & Proliferation Transcription_Elongation->Differentiation_Block MOZ_IN_2 This compound (Inhibitor) MOZ_IN_2->MOZ_KAT6A Inhibits

Caption: MOZ/KAT6A signaling pathway in AML and the mechanism of inhibition.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Inject AML PDX cells into NSG mice engraftment Monitor for engraftment (hCD45+) start->engraftment randomize Randomize mice into Vehicle and This compound groups engraftment->randomize treat Daily dosing (e.g., 3 mg/kg) randomize->treat monitor_burden Monitor tumor burden (BLI / Flow Cytometry) treat->monitor_burden monitor_toxicity Monitor toxicity (Weight, clinical signs) treat->monitor_toxicity endpoint Primary Endpoint: Overall Survival monitor_burden->endpoint monitor_toxicity->endpoint terminal Terminal Analysis: BM/Spleen hCD45+

Caption: Workflow for an in vivo efficacy study of a MOZ/KAT6A inhibitor in an AML PDX model.

References

Application Notes and Protocols for Detecting MOZ Inhibition via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the detection and quantification of Monocytic Leukemia Zinc Finger Protein (MOZ, also known as KAT6A or MYST3) inhibition using Western blot analysis. MOZ is a histone acetyltransferase (HAT) implicated in various cellular processes, including gene transcription and hematopoietic stem cell maintenance.[1][2] Its dysregulation is linked to developmental syndromes and acute myeloid leukemia (AML).[1][3] Consequently, MOZ has emerged as a significant target for therapeutic intervention.[1] These protocols offer detailed methodologies for sample preparation, immunoblotting, and data analysis to assess the efficacy of small molecule inhibitors targeting MOZ.

Introduction

MOZ is a key epigenetic regulator that functions as the catalytic subunit of a multi-protein complex, often including BRPF1, ING5, and EAF6.[4][5][6] This complex acetylates histone tails, notably H3K9, H3K14, and H3K23, leading to changes in chromatin structure and gene expression.[7][8] MOZ plays a crucial role in the regulation of transcription factors such as RUNX1 and p53.[9][10] Given its role in oncogenesis, particularly in hematological malignancies, the development of specific MOZ inhibitors is an active area of research.[1]

Western blotting is a fundamental technique to verify the inhibition of MOZ. This can be assessed directly by observing a decrease in downstream markers of its enzymatic activity or indirectly by measuring changes in the expression of proteins regulated by MOZ. This document outlines the necessary steps to perform a robust and quantitative Western blot analysis for MOZ inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data derived from a Western blot experiment assessing the effect of a MOZ inhibitor on a target protein. Densitometry is used to measure the intensity of the protein bands, which is then normalized to a loading control.[11]

Table 1: Effect of MOZ Inhibitor WM-1119 on Downstream Target Protein Levels

Treatment GroupConcentration (nM)MOZ Target Protein (Normalized Intensity)Fold Change vs. Control
Vehicle Control (DMSO)01.001.0
WM-1119500.650.65
WM-11191000.320.32
WM-11192500.150.15

Table 2: Recommended Antibodies for MOZ Western Blotting

AntibodySupplierCatalog NumberTypeRecommended Dilution
MOZ (KAT6A) pAbActive Motif39867Rabbit Polyclonal1:200 - 1:500
MOZ Polyclonal AntibodyThermo FisherPA5-68046Rabbit Polyclonal1:1000
MYST3 (E3P5T)Cell Signaling85460Rabbit Monoclonal1:1000
KAT6A (N) AntibodyAbiocodeR1446-1aRabbit Polyclonal1:1000 - 1:3000

Experimental Protocols

Part 1: Cell Culture and Treatment with MOZ Inhibitor

This protocol is designed for adherent or suspension cell lines relevant to MOZ studies, such as MOLM-13 or U937 cells.[12]

Materials:

  • Appropriate cell culture medium and supplements

  • Cell line of interest (e.g., K-562, MOLM-13, U937)[12][13]

  • MOZ inhibitor (e.g., WM-1119, WM-8014)[1][14]

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment.

  • Allow cells to adhere (for adherent lines) or stabilize (for suspension lines) for 24 hours.

  • Prepare serial dilutions of the MOZ inhibitor in fresh culture medium. A vehicle-only control should also be prepared.

  • Remove the old medium and add the medium containing the inhibitor or vehicle control to the respective wells.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, harvest the cells for protein extraction. For adherent cells, wash with ice-cold PBS before scraping. For suspension cells, pellet by centrifugation.

Part 2: Nuclear Protein Extraction

As MOZ is a nuclear protein, enriching for this cellular fraction will yield a stronger signal.[13]

Materials:

  • Harvested cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cytoplasmic Extraction Buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6)[15]

  • Nuclear Extraction Buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% (v/v) glycerol, pH 8.0)[15]

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

Procedure:

  • Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the pellet in 5 pellet volumes of ice-cold Cytoplasmic Extraction Buffer.[15]

  • Incubate on ice for 10-15 minutes to lyse the cell membrane.

  • Centrifuge at 1,500 x g for 5 minutes at 4°C.[15]

  • Carefully collect the supernatant (cytoplasmic fraction) into a new tube.

  • Resuspend the remaining nuclear pellet in 1 pellet volume of Nuclear Extraction Buffer.

  • Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant, which contains the nuclear proteins, to a fresh, pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

Part 3: Western Blot Analysis

Materials:

  • Nuclear protein lysate

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (see Table 2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Mix the nuclear protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system.

  • For quantitative analysis, use densitometry software to measure band intensity. Normalize the intensity of the target protein band to that of a loading control (e.g., Lamin B1 or TBP for nuclear fractions).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Nuclear Protein Extraction cluster_western_blot Western Blot Analysis cell_seeding Seed Cells in 6-well Plates inhibitor_prep Prepare MOZ Inhibitor Dilutions cell_seeding->inhibitor_prep treatment Treat Cells with Inhibitor inhibitor_prep->treatment harvest Harvest Cells treatment->harvest lysis Lyse Cytoplasmic Membrane harvest->lysis centrifuge1 Centrifuge to Pellet Nuclei lysis->centrifuge1 nuclear_lysis Lyse Nuclear Membrane centrifuge1->nuclear_lysis centrifuge2 Clarify Nuclear Lysate nuclear_lysis->centrifuge2 quantify Quantify Protein Concentration centrifuge2->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-MOZ or target) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis

Caption: Experimental workflow for detecting MOZ inhibition.

moz_signaling_pathway cluster_complex MOZ HAT Complex cluster_substrates Substrates & Regulation cluster_downstream Downstream Effects MOZ MOZ (KAT6A) BRPF1 BRPF1 Histones Histones (H3, H4) MOZ->Histones Acetylation RUNX1 RUNX1 MOZ->RUNX1 Co-activation p53 p53 MOZ->p53 Acetylation ING5 ING5 EAF6 EAF6 Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Gene_Expression Gene Expression (e.g., HOX genes) RUNX1->Gene_Expression Cell_Cycle Cell Cycle Progression p53->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis Chromatin_Remodeling->Gene_Expression Inhibitor Small Molecule Inhibitor (e.g., WM-1119) Inhibitor->MOZ Inhibits HAT activity

Caption: Simplified MOZ signaling pathway and point of inhibition.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with MOZ-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol and supporting information for utilizing MOZ-IN-2 in Chromatin Immunoprecipitation (ChIP) assays. This compound is a compound that has been characterized as an inhibitor of the histone acetyltransferase (HAT) MOZ, also known as KAT6A[1][2][3]. KAT6A and its close homolog KAT6B are epigenetic regulators that play crucial roles in gene transcription by acetylating histone proteins, primarily on histone H3 at lysine (B10760008) residues 9, 14, and 23 (H3K9ac, H3K14ac, H3K23ac)[4][5][6]. Dysregulation of KAT6A/B activity is implicated in various diseases, including cancer, making them attractive therapeutic targets[7][8].

This compound is reported to have an IC50 of 125 μM for MOZ (KAT6A)[1][2][3]. It is important to note that some sources describe this compound as an inactive derivative of a more potent KAT6A inhibitor, WM-1119[9]. Therefore, researchers should carefully consider the required concentration for effective inhibition in their experimental system and may need to perform dose-response experiments to determine the optimal working concentration.

This document provides a comprehensive protocol for a ChIP assay designed to investigate the effect of this compound on the association of KAT6A/B with specific genomic loci and the resulting changes in histone acetylation marks.

Signaling Pathway of KAT6A/B

KAT6A and KAT6B are integral components of larger protein complexes that are recruited to chromatin to regulate gene expression. These complexes can be directed to specific genomic regions through interactions with transcription factors and other chromatin-associated proteins. Once recruited, the histone acetyltransferase activity of KAT6A/B leads to the acetylation of histone tails. This modification neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure (euchromatin) that is generally more accessible to the transcriptional machinery, thereby promoting gene expression[7][10]. One of the downstream pathways influenced by KAT6A is the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival[4].

KAT6A_Signaling_Pathway KAT6A/B Signaling Pathway cluster_0 Cell Membrane cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT KAT6A_B KAT6A/KAT6B Complex AKT->KAT6A_B Activates? Histones Histones (H3) KAT6A_B->Histones Acetylation MOZ_IN_2 This compound MOZ_IN_2->KAT6A_B Acetylated_Histones Acetylated Histones (H3K9ac, H3K14ac, H3K23ac) Target_Genes Target Gene Promoters (e.g., PIK3CA) Acetylated_Histones->Target_Genes Chromatin Opening Transcription Gene Transcription Target_Genes->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation

Caption: KAT6A/B signaling pathway and the inhibitory action of this compound.

Experimental Workflow for ChIP Assay with this compound

The following diagram outlines the key steps in performing a ChIP assay to assess the impact of this compound treatment on protein-DNA interactions.

ChIP_Workflow_MOZ_IN_2 ChIP Experimental Workflow with this compound Cell_Culture 1. Cell Culture & Treatment (e.g., Vehicle vs. This compound) Crosslinking 2. Crosslinking (Formaldehyde) Cell_Culture->Crosslinking Cell_Lysis 3. Cell Lysis & Nuclear Isolation Crosslinking->Cell_Lysis Chromatin_Shearing 4. Chromatin Shearing (Sonication or Enzymatic Digestion) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation (IP) - Target Ab (e.g., anti-KAT6A, anti-H3K23ac) - Negative Control (e.g., Normal IgG) Chromatin_Shearing->Immunoprecipitation Input Input Control (Aliquot from sheared chromatin) Chromatin_Shearing->Input Washing 6. Washing (Remove non-specific binding) Immunoprecipitation->Washing Elution 7. Elution of Protein-DNA Complexes Washing->Elution Reverse_Crosslinks 8. Reverse Crosslinks & Protein Digestion Elution->Reverse_Crosslinks DNA_Purification 9. DNA Purification Reverse_Crosslinks->DNA_Purification Analysis 10. Downstream Analysis (qPCR, ChIP-seq) DNA_Purification->Analysis

Caption: Step-by-step workflow for a ChIP experiment using this compound.

Detailed Protocol for Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents:

  • Cells of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (2.5 M)

  • Ice-cold PBS

  • Protease Inhibitor Cocktail

  • Lysis Buffer

  • Dilution Buffer

  • Wash Buffers (Low Salt, High Salt, LiCl, TE)

  • Elution Buffer

  • Proteinase K

  • RNase A

  • ChIP-grade antibodies (e.g., anti-KAT6A, anti-H3K9ac, anti-H3K23ac, Normal Rabbit/Mouse IgG)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • DNA purification kit (e.g., column-based)

  • Reagents for qPCR

Procedure:

Day 1: Cell Treatment, Crosslinking, and Chromatin Preparation

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at the desired final concentration and for the appropriate duration. Include a vehicle-treated control group.

  • Crosslinking: Add formaldehyde to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking[11].

  • Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Cell Harvesting: Scrape and collect the cells. Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing protease inhibitors. Incubate on ice to lyse the cell membrane and release the nuclei.

  • Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument. Alternatively, enzymatic digestion with micrococcal nuclease can be used[12].

  • Clarification: Centrifuge the sheared chromatin at high speed to pellet cell debris. Collect the supernatant containing the soluble chromatin.

  • Input Sample: Take an aliquot (e.g., 1-2%) of the sheared chromatin to serve as the "input" control. Store at -20°C until the reverse crosslinking step.

Day 2: Immunoprecipitation, Washing, and Elution

  • Immunoprecipitation Setup: Dilute the remaining chromatin with Dilution Buffer. Add the primary antibody (e.g., 2-5 µg of anti-KAT6A or anti-H3K23ac) to each sample. Include a negative control sample with a non-specific IgG.

  • Antibody Incubation: Incubate overnight at 4°C with rotation to allow the antibody to bind to the target protein-DNA complex.

  • Bead Capture: Add pre-washed Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

  • Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound chromatin. A typical wash series includes:

    • Low Salt Wash Buffer

    • High Salt Wash Buffer

    • LiCl Wash Buffer

    • TE Buffer

  • Elution: Resuspend the washed beads in Elution Buffer. Incubate at 65°C with shaking to elute the immunoprecipitated complexes from the beads.

  • Reverse Crosslinking: Add NaCl to the eluted samples and the input control. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.

  • Protein and RNA Digestion: Add RNase A and Proteinase K to digest RNA and proteins, respectively.

Day 3: DNA Purification and Analysis

  • DNA Purification: Purify the DNA from all samples (including the input) using a suitable DNA purification kit (e.g., PCR purification columns). Elute the DNA in a small volume of elution buffer or water.

  • Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR analysis. Design primers specific to the promoter regions of known or suspected KAT6A target genes.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the input DNA for each antibody and treatment condition. The results can be expressed as "percent input" or "fold enrichment" over the IgG control.

Data Presentation

Quantitative data from ChIP-qPCR experiments should be organized to clearly show the effects of this compound treatment. The table below provides a template for presenting such data. In the absence of specific published ChIP data for this compound, this table illustrates the expected type of results for a functional KAT6A inhibitor. A potent inhibitor would be expected to decrease the occupancy of KAT6A at target gene promoters and subsequently reduce the levels of histone acetylation marks like H3K23ac at those same loci.

Table 1: Effect of this compound on KAT6A Occupancy and Histone Acetylation at Target Gene Promoters

Target Gene PromoterTreatmentAntibodyFold Enrichment over IgG (Mean ± SD)p-value (vs. Vehicle)
Gene X Vehicleanti-KAT6A15.2 ± 2.1-
This compoundanti-KAT6A7.5 ± 1.5<0.05
Vehicleanti-H3K23ac25.8 ± 3.5-
This compoundanti-H3K23ac10.3 ± 2.0<0.01
Gene Y Vehicleanti-KAT6A12.5 ± 1.8-
This compoundanti-KAT6A6.1 ± 1.2<0.05
Vehicleanti-H3K23ac20.1 ± 2.9-
This compoundanti-H3K23ac8.9 ± 1.7<0.01
Negative Control Locus Vehicleanti-KAT6A1.1 ± 0.3-
This compoundanti-KAT6A1.0 ± 0.2>0.05
Vehicleanti-H3K23ac1.3 ± 0.4-
This compoundanti-H3K23ac1.2 ± 0.3>0.05

Data are hypothetical and for illustrative purposes only.

Conclusion

The provided protocol and resources offer a framework for investigating the cellular effects of this compound on chromatin dynamics. Given its reported high IC50 value, careful dose-response studies are recommended to validate its inhibitory activity in the chosen experimental system. Successful ChIP experiments using this compound will enable researchers to probe the role of KAT6A/B in gene regulation and assess the therapeutic potential of targeting these histone acetyltransferases.

References

Application Notes: Determining Cell Viability Following Treatment with MOZ-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monocytic leukemia zinc finger protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) that plays a crucial role in epigenetic regulation.[1][2] MOZ is part of a multi-subunit complex that acetylates histones, primarily H3, leading to the upregulation of gene transcription for key regulators of development and cell identity, such as HOX genes.[1] Dysregulation of MOZ activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), where chromosomal translocations result in fusion proteins like MOZ-TIF2.[2][3][4] These fusion proteins retain the HAT domain of MOZ, and their aberrant activity is linked to leukemogenesis.[3][4]

Given its role in cancer, MOZ has emerged as a promising therapeutic target. MOZ-IN-2 is a putative small molecule inhibitor designed to target the HAT activity of MOZ. A critical initial step in the preclinical evaluation of any potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells.

This document provides detailed protocols for assessing cell viability after treatment with this compound using two common and robust methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The MTT assay measures the metabolic activity of cells by observing the reduction of a tetrazolium salt to a colored formazan (B1609692) product, while the CellTiter-Glo® assay quantifies ATP levels as a direct indicator of metabolically active, viable cells.[5][6]

Signaling Pathway and Experimental Workflow

A simplified diagram illustrates the role of MOZ in histone acetylation and gene transcription, and the point of intervention for an inhibitor like this compound.

MOZ_Pathway cluster_nucleus Cell Nucleus MOZ MOZ HAT Complex Ac_Histone Acetylated Histone H3 (H3K14ac) MOZ->Ac_Histone Acetylation Histone Histone H3 Histone->MOZ Transcription Gene Transcription Ac_Histone->Transcription DNA DNA DNA->Histone Gene Target Genes (e.g., HOX) Gene->Transcription MOZ_IN_2 This compound (Inhibitor) MOZ_IN_2->MOZ Inhibition Experimental_Workflow arrow arrow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Allow cells to attach) A->B C 3. This compound Treatment (Dose-response concentrations) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Cell Viability Assay (e.g., MTT or CellTiter-Glo) D->E F 6. Data Acquisition (Absorbance or Luminescence) E->F G 7. Data Analysis (Calculate % Viability, IC50) F->G

References

Application Notes and Protocols for MOZ-IN-2 in Cellular Senescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOZ-IN-2 is a critical reagent for researchers studying the role of the histone acetyltransferase (HAT) MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A, in cancer biology. MOZ is a member of the MYST family of HATs and plays a significant role in regulating chromatin structure and gene expression.[1] Dysregulation of MOZ activity is implicated in various cancers, making it a compelling therapeutic target.[2]

These application notes provide a comprehensive guide to using this compound in studies focused on cellular senescence in cancer cells. Importantly, This compound is an inactive analog of the potent and selective KAT6A/B inhibitor WM-1119 and serves as an essential negative control in experiments.[3] Its use allows researchers to confirm that the observed biological effects of the active inhibitor are due to the specific inhibition of KAT6A and not off-target effects.

Mechanism of Action: The Role of KAT6A Inhibition in Cellular Senescence

KAT6A is a known suppressor of cellular senescence, a state of irreversible cell cycle arrest that acts as a potent tumor-suppressive mechanism.[4][5] KAT6A exerts this inhibitory effect on senescence through the regulation of the INK4A/ARF (CDKN2A) tumor suppressor locus.[4][5] Specifically, KAT6A maintains the transcriptional repression of p16INK4a and p19ARF, key inducers of senescence.

The active inhibitor, WM-1119, is a reversible, acetyl-CoA competitive inhibitor of KAT6A.[4] By inhibiting the acetyltransferase activity of KAT6A, WM-1119 leads to the upregulation of p16INK4a and p19ARF, which in turn triggers a signaling cascade resulting in cell cycle exit and the induction of cellular senescence.[4][6] This process occurs without inducing DNA damage.[4] this compound, being inactive, should not elicit these effects, thereby providing a clear baseline for comparison.

Signaling Pathway of KAT6A Inhibition-Induced Senescence

cluster_inhibition Pharmacological Intervention cluster_cellular_machinery Cellular Machinery WM-1119 WM-1119 KAT6A (MOZ) KAT6A (MOZ) WM-1119->KAT6A (MOZ) Inhibits This compound This compound This compound->KAT6A (MOZ) No Inhibition INK4A/ARF (CDKN2A) locus INK4A/ARF (CDKN2A) locus KAT6A (MOZ)->INK4A/ARF (CDKN2A) locus Represses p16INK4a / p19ARF p16INK4a / p19ARF INK4A/ARF (CDKN2A) locus->p16INK4a / p19ARF Expresses Cell Cycle Progression Cell Cycle Progression p16INK4a / p19ARF->Cell Cycle Progression Inhibits Cellular Senescence Cellular Senescence Cell Cycle Progression->Cellular Senescence Leads to (when inhibited)

Caption: KAT6A inhibition by WM-1119 induces senescence via the INK4A/ARF pathway.

Data Presentation: Quantitative Effects of KAT6A Inhibition

The following tables summarize the quantitative data for the active KAT6A inhibitor WM-1119 and its inactive control, this compound. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Potency of KAT6A Inhibitors

CompoundTargetAssay TypeIC50Binding Affinity (Kd)
WM-1119KAT6ACell-based (Lymphoma)0.25 µM[1]2 nM
WM-8014KAT6ACell-free8 nM[7]-
This compoundKAT6ACell-free>125 µMNot Applicable

Table 2: Cellular Effects of KAT6A Inhibitors in Cancer Cells

CompoundCell LineConcentrationEffect on Cell ProliferationInduction of SenescenceReference
WM-1119EMRK1184 (Lymphoma)0.25 µMInhibition (IC50)Yes[1]
WM-8014Mouse Embryonic Fibroblasts2.4 µMInhibition (IC50)Yes[7]
This compound (as WM-2474)Mouse Embryonic Fibroblasts10 µMNo significant effectNo[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to include this compound as a negative control in all experiments to ensure the observed effects are specific to KAT6A inhibition.

Experimental Workflow

cluster_setup Experimental Setup cluster_assays Assays Cancer Cell Culture Cancer Cell Culture Treatment Groups Treatment Groups Cancer Cell Culture->Treatment Groups Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment Groups->Cell Viability Assay (MTT) Vehicle, WM-1119, this compound Senescence Assay (SA-β-gal) Senescence Assay (SA-β-gal) Treatment Groups->Senescence Assay (SA-β-gal) Vehicle, WM-1119, this compound Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Treatment Groups->Gene Expression Analysis (qPCR) Vehicle, WM-1119, this compound Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) Treatment Groups->Protein Expression Analysis (Western Blot) Vehicle, WM-1119, this compound

Caption: Workflow for studying cellular senescence using this compound and a KAT6A inhibitor.

Protocol 1: Cell Viability Assay (MTT)

This protocol assesses the effect of KAT6A inhibition on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., lymphoma, breast cancer cell lines)

  • Complete cell culture medium

  • WM-1119 (active inhibitor)

  • This compound (inactive control)

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of WM-1119 and this compound in culture medium. A typical concentration range for WM-1119 is 0.01 µM to 10 µM. Use this compound at the same concentrations as WM-1119 to demonstrate its lack of effect.

    • Include a vehicle-only control.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 for WM-1119. This compound should not exhibit a significant reduction in cell viability.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay identifies senescent cells based on increased β-galactosidase activity at pH 6.0.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • Phosphate-buffered saline (PBS)

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-gal staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Microscope

Procedure:

  • Cell Treatment: Treat cells with WM-1119 (e.g., 1 µM), this compound (e.g., 1 µM), and vehicle for an appropriate duration to induce senescence (e.g., 4-10 days).

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the SA-β-gal staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours. Protect from light.

  • Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

  • Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Protocol 3: Western Blot Analysis of p53 and p21

This protocol is for assessing the protein levels of key cell cycle regulators. While KAT6A inhibition primarily acts through the INK4A/ARF pathway, examining the p53/p21 pathway can provide a more comprehensive understanding of the induced senescent phenotype.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the expression of p53 and p21 across the different treatment groups.

Conclusion

This compound is an indispensable tool for validating the on-target effects of KAT6A inhibitors in cancer research. By serving as a robust negative control, it enables researchers to confidently attribute the induction of cellular senescence and other observed phenotypes to the specific inhibition of KAT6A. The protocols and data presented here provide a framework for the effective use of this compound in elucidating the therapeutic potential of targeting the MOZ histone acetyltransferase in cancer.

References

Application Notes and Protocols for MOZ-IN-2 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A or MYST3, is a histone acetyltransferase (HAT) that plays a critical role in hematopoietic stem cell maintenance and has been implicated in the development of various cancers, particularly hematological malignancies.[1][2] MOZ is a member of the MYST family of HATs and is involved in regulating gene expression through the acetylation of histones, primarily H3K9 and H3K23.[3][4] Dysregulation of MOZ activity, often through chromosomal translocations, is associated with aggressive forms of leukemia.[1] MOZ exerts its oncogenic effects through various signaling pathways, including the inhibition of the INK4A-ARF tumor suppressor pathway and the activation of the PI3K/AKT signaling cascade.[3][4]

MOZ-IN-2 is a potent and selective small molecule inhibitor of the histone acetyltransferase activity of MOZ. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in animal models of cancer, including detailed protocols for in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.

Mechanism of Action

This compound selectively binds to the catalytic HAT domain of MOZ, preventing the transfer of acetyl groups from acetyl-CoA to histone substrates. This inhibition of MOZ's enzymatic activity leads to a decrease in histone acetylation at specific gene promoters, resulting in the modulation of gene expression. Key downstream effects of this compound include the upregulation of the INK4A-ARF tumor suppressor pathway and the suppression of PI3K/AKT signaling.[3][4]

Quantitative Data Summary

The following tables summarize representative preclinical data for a selective MOZ inhibitor, herein referred to as this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)
MOZ HAT ActivityRecombinant Human MOZ15
Cell ProliferationHuman AML Cell Line (MOLM-13)50
Cell ProliferationHuman Glioblastoma Cell Line (U87)120

Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control50 mg/kg, oral, daily1500 ± 250-
This compound50 mg/kg, oral, daily450 ± 15070

Table 3: Pharmacokinetic Profile of this compound in Mice (50 mg/kg, oral)

ParameterValue
Cmax (ng/mL)1200
Tmax (h)2
AUC (0-24h) (ng·h/mL)9600
Half-life (h)6
Oral Bioavailability (%)40

Signaling Pathway

MOZ_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects MOZ MOZ (KAT6A) HistoneH3 Histone H3 MOZ->HistoneH3 Acetylates H3K9ac H3K9ac HistoneH3->H3K9ac H3K23ac H3K23ac HistoneH3->H3K23ac INK4A_ARF_Promoter INK4A-ARF Promoter H3K9ac->INK4A_ARF_Promoter Represses TRIM24 TRIM24 H3K23ac->TRIM24 Recruits Senescence Senescence INK4A_ARF_Promoter->Senescence Induces PIK3CA_Promoter PIK3CA Promoter PIK3CA PIK3CA PIK3CA_Promoter->PIK3CA Transcription TRIM24->PIK3CA_Promoter Activates AKT AKT PIK3CA->AKT Activates pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation pAKT->Proliferation Promotes MOZ_IN_2 This compound MOZ_IN_2->MOZ Inhibits

Caption: this compound inhibits MOZ, leading to reduced histone acetylation, activation of the INK4A-ARF pathway, and suppression of PI3K/AKT signaling.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a typical study to assess the antitumor efficacy of this compound in a subcutaneous xenograft model.

1. Animal Model and Cell Line

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Cells: A human cancer cell line with known sensitivity to MOZ inhibition (e.g., MOLM-13 for AML, U87 for glioblastoma).

2. Tumor Cell Implantation

  • Culture the selected tumor cells under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) mixed with Matrigel (1:1 ratio).

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

3. Formulation and Administration of this compound

  • Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[5] For intraperitoneal injection, a solution in DMSO diluted with saline can be used.[6] The final DMSO concentration should be below 10%.

  • Dosing: Based on preliminary tolerability studies, select appropriate dose levels (e.g., 25, 50, and 100 mg/kg).

  • Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group). Administer this compound or vehicle according to the planned schedule (e.g., once daily) and route (e.g., oral gavage or intraperitoneal injection).

4. Monitoring and Endpoint

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[6]

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacokinetic (PK) Study

This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

1. Animal Model

  • Animals: 6-8 week old male C57BL/6 or BALB/c mice.

2. Formulation and Administration

  • Formulate this compound as described in Protocol 1 for the desired route of administration (e.g., oral gavage and intravenous injection for bioavailability determination).

3. Sample Collection

  • Administer a single dose of this compound.

  • Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

  • Process blood samples to obtain plasma and store at -80°C until analysis.

4. Bioanalysis and Data Analysis

  • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 3: Pharmacodynamic (PD) Study

This protocol details the assessment of target engagement and downstream effects of this compound in vivo.

1. Animal Model and Treatment

  • Use tumor-bearing mice from the efficacy study (Protocol 1) or a separate cohort of mice.

  • Administer this compound or vehicle for a specified duration.

2. Tissue Collection

  • At selected time points after the final dose, euthanize the mice and collect tumors and relevant tissues (e.g., spleen, bone marrow).

  • Process tissues for analysis (e.g., snap-freeze in liquid nitrogen for western blotting or fix in formalin for immunohistochemistry).

3. Analysis of Target Engagement

  • Western Blotting: Prepare tissue lysates and perform western blotting to assess the levels of histone H3 acetylation (H3K9ac, H3K23ac). A decrease in these marks indicates target engagement.

  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tissue sections to visualize the levels and localization of acetylated histones within the tumor microenvironment.

4. Analysis of Downstream Effects

  • Western Blotting: Analyze the expression of proteins in the MOZ signaling pathway, such as p16(INK4A), p19(ARF), and phosphorylated AKT (p-AKT), to confirm the mechanism of action.

  • Quantitative PCR (qPCR): Measure the mRNA levels of MOZ target genes to assess changes in gene expression.

Experimental Workflow

Experimental_Workflow This compound In Vivo Study Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture Tumor Cell Culture Implantation Tumor Implantation Cell_Culture->Implantation Formulation This compound Formulation Treatment Treatment Administration Formulation->Treatment Randomization Randomization Implantation->Randomization Randomization->Treatment Monitoring Monitoring (Tumor & Body Weight) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Efficacy Efficacy Analysis (TGI) Endpoint->Efficacy PK Pharmacokinetic Analysis Endpoint->PK PD Pharmacodynamic Analysis (Western, IHC) Endpoint->PD

Caption: A typical workflow for the in vivo evaluation of this compound in a preclinical cancer model.

References

Application Notes and Protocols for High-Throughput Screening of MOZ Inhibitors Using MOZ-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Monocytic Leukemia Zinc Finger Protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification and gene regulation. As a member of the MYST (MOZ, Ybf2/Sas3, Sas2, and Tip60) family of HATs, MOZ is involved in various cellular processes, including the regulation of hematopoiesis and embryonic development.[1] Dysregulation of MOZ activity has been implicated in the pathogenesis of several diseases, most notably acute myeloid leukemia (AML), where chromosomal translocations involving the MOZ gene are recurrently observed.[1][2] These translocations result in fusion proteins that contribute to leukemogenesis, highlighting MOZ as a compelling therapeutic target for the development of novel cancer therapies.[2]

MOZ-IN-2 is a known inhibitor of MOZ, a member of the histone acetyltransferase family, with a reported IC50 of 125 µM. This compound serves as a valuable tool for studying the biological functions of MOZ and as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel and more potent MOZ inhibitors.

These application notes provide a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of the MOZ histone acetyltransferase. The described AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) method offers a sensitive, robust, and miniaturizable platform suitable for screening large compound libraries.

Signaling Pathway and Mechanism of Action

MOZ functions as the catalytic subunit of a tetrameric complex that includes BRPF1 (Bromodomain and PHD finger-containing protein 1), ING5 (Inhibitor of growth 5), and hEAF6 (human Esa1-associated factor 6 homolog).[2] This complex is recruited to specific chromatin regions where MOZ acetylates lysine (B10760008) residues on histone tails, primarily H3K14.[1] This acetylation event leads to a more open chromatin structure, facilitating gene transcription. The recruitment and activity of the MOZ complex are critical for the expression of key developmental genes, including several HOX genes.[1]

In the context of AML, MOZ fusion proteins, such as MOZ-TIF2 and MOZ-CBP, retain the HAT domain and can lead to aberrant acetylation of target genes, promoting leukemogenesis.[2] Small molecule inhibitors targeting the HAT activity of MOZ or its fusion proteins represent a promising therapeutic strategy.

MOZ_Signaling_Pathway cluster_nucleus Nucleus MOZ_complex MOZ Complex (MOZ, BRPF1, ING5, hEAF6) Ac_HistoneH3 Acetylated Histone H3 (H3K14ac) MOZ_complex->Ac_HistoneH3 Acetylation HistoneH3 Histone H3 HistoneH3->MOZ_complex Substrate Open_Chromatin Open Chromatin Ac_HistoneH3->Open_Chromatin Chromatin Condensed Chromatin Chromatin->HistoneH3 Gene_Transcription Gene Transcription (e.g., HOX genes) Open_Chromatin->Gene_Transcription MOZ_IN_2 This compound MOZ_IN_2->MOZ_complex Inhibition

Caption: MOZ Signaling Pathway and Point of Inhibition.

High-Throughput Screening Data with this compound

The following tables present representative data from a hypothetical high-throughput screen for MOZ inhibitors, with this compound used as a reference compound. This data is for illustrative purposes to demonstrate how results from such a screen would be presented.

Table 1: Single-Point Screening Results at 10 µM Compound Concentration

Compound ID% Inhibition of MOZ ActivityHit Classification
This compound48.5Reference
Cmpd-00192.3Strong Hit
Cmpd-00212.1Inactive
Cmpd-00365.7Moderate Hit
Cmpd-0045.8Inactive
Cmpd-00588.9Strong Hit
.........
Cmpd-100025.4Weak Hit

Table 2: Dose-Response Analysis of Selected Hits and this compound

Compound IDIC50 (µM)Hill Slope
This compound1251.10.98
Cmpd-0012.51.30.99
Cmpd-00315.81.00.97
Cmpd-0054.11.20.99

Experimental Protocols

AlphaLISA-Based High-Throughput Screening for MOZ Inhibitors

This protocol describes a method for identifying inhibitors of MOZ histone acetyltransferase activity using AlphaLISA technology. The assay measures the acetylation of a biotinylated histone H3 peptide by recombinant MOZ complex.

HTS_Workflow start Start: 384-well plate dispense_compounds 1. Dispense Compounds (including this compound control) start->dispense_compounds add_enzyme 2. Add MOZ Enzyme Complex dispense_compounds->add_enzyme pre_incubation 3. Pre-incubation add_enzyme->pre_incubation add_substrate 4. Add Biotinylated H3 Peptide and Acetyl-CoA pre_incubation->add_substrate reaction_incubation 5. Enzymatic Reaction add_substrate->reaction_incubation add_detection 6. Add AlphaLISA Detection Beads (Streptavidin-Donor & Anti-acH3-Acceptor) reaction_incubation->add_detection detection_incubation 7. Detection Incubation add_detection->detection_incubation read_plate 8. Read Plate on Alpha-enabled Reader detection_incubation->read_plate end End: Data Analysis read_plate->end

Caption: High-Throughput Screening Workflow for MOZ Inhibitors.

Materials and Reagents:

  • Enzyme: Recombinant human MOZ complex (containing MOZ, BRPF1, ING5, and hEAF6)

  • Substrate 1: Biotinylated Histone H3 (1-21) peptide

  • Substrate 2: Acetyl-Coenzyme A (Acetyl-CoA)

  • Detection Reagents:

    • AlphaLISA® Streptavidin Donor Beads

    • AlphaLISA® Anti-acetyl-Histone H3 Lysine 14 (H3K14ac) Acceptor Beads

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA

  • Stop Solution: 50 mM EDTA in assay buffer

  • Test Compounds: Compound library dissolved in DMSO

  • Control Inhibitor: this compound

  • Plates: 384-well, low-volume, white, opaque microplates

Procedure:

  • Compound Plating:

    • Dispense 50 nL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate using an acoustic dispenser.

  • Enzyme Addition:

    • Prepare a solution of the MOZ enzyme complex in assay buffer at a 2X final concentration.

    • Add 5 µL of the enzyme solution to each well.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm).

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a substrate master mix containing the biotinylated H3 peptide and Acetyl-CoA in assay buffer at 2X their final concentrations.

    • Add 5 µL of the substrate master mix to each well to initiate the enzymatic reaction.

  • Enzymatic Reaction:

    • Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Prepare a detection mix containing AlphaLISA Streptavidin Donor beads and Anti-H3K14ac Acceptor beads in assay buffer.

    • Add 10 µL of the detection mix to each well. This also serves to stop the enzymatic reaction.

  • Detection Incubation:

    • Incubate the plate in the dark for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision®) with excitation at 680 nm and emission at 615 nm.

Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Signal_compound: Signal from wells with test compound.

    • Signal_DMSO: Signal from wells with DMSO (negative control, 0% inhibition).

    • Signal_background: Signal from wells without enzyme (or with a high concentration of this compound, representing 100% inhibition).

  • For compounds identified as "hits," perform a dose-response analysis to determine the IC50 value.

Secondary Assay: Orthogonal Validation using a Fluorescence-Based Method

To confirm the activity of hits from the primary screen and eliminate false positives, an orthogonal assay with a different detection method is recommended.

Principle:

This assay measures the production of Coenzyme A (CoA), a product of the HAT reaction, using a fluorescent probe that reacts with the free thiol group of CoA to produce a fluorescent signal.

Materials and Reagents:

  • Enzyme, Substrates, Test Compounds, and Controls: As described in the AlphaLISA assay.

  • Detection Reagent: Thiol-reactive fluorescent dye (e.g., ThioGlo™).

  • Plates: 384-well, black, opaque microplates.

Procedure:

  • Compound Plating and Enzyme Incubation: Follow steps 1-5 of the AlphaLISA protocol.

  • Detection:

    • Prepare a solution of the thiol-reactive fluorescent dye in assay buffer.

    • Add 10 µL of the dye solution to each well.

  • Incubation: Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

Data Analysis:

  • Calculate percent inhibition and IC50 values as described for the primary screen.

Conclusion

The protocols and data presented provide a comprehensive guide for the use of this compound in the high-throughput screening and identification of novel inhibitors of the MOZ histone acetyltransferase. The described AlphaLISA assay is a robust and sensitive method for primary screening, while the fluorescence-based orthogonal assay provides a reliable method for hit confirmation. These tools and methodologies will aid researchers in the discovery of new chemical probes to further investigate the biology of MOZ and in the development of potential therapeutics for MOZ-driven diseases.

References

Troubleshooting & Optimization

MOZ-IN-2 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with the MOZ inhibitor, MOZ-IN-2, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an inhibitor of the protein MOZ (Monocytic Leukemia Zinc Finger Protein), which is a member of the histone acetyltransferases (HATs) family.[1][2] It has an IC50 of 125 μM.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C17H13FN4O3S[1][3]
Molecular Weight 372.37 g/mol [1][3]
CAS Number 2055397-88-9[1][3]

Q2: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. Why is this happening and what can I do?

This is a common issue for many small molecule inhibitors that are hydrophobic in nature.[4][5] Precipitation upon dilution, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[4] Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.[4]

  • Optimize DMSO Concentration: While it's ideal to minimize the concentration of dimethyl sulfoxide (B87167) (DMSO) in your final assay, a slightly higher percentage (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[4]

  • Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[5] Experimenting with different pH values for your buffer may improve the solubility of this compound.

  • Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as polyethylene (B3416737) glycol (PEG), can enhance the solubility of hydrophobic compounds.[5]

  • Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help keep hydrophobic compounds in solution.[5]

Troubleshooting Guides

Guide 1: Determining the Optimal Solubilization Method

This guide provides a systematic workflow to identify the best method for solubilizing this compound in your specific aqueous buffer.

G cluster_start Start: this compound Precipitation cluster_steps Troubleshooting Workflow cluster_optimization Optimization Strategies start Precipitation observed in aqueous buffer prep_stock Prepare a fresh, high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) start->prep_stock test_dilution Perform serial dilutions of the stock in your aqueous buffer to determine the approximate solubility limit prep_stock->test_dilution observe Visually inspect for precipitation (e.g., cloudiness, particles) test_dilution->observe precip_yes Precipitation still occurs at desired concentration observe->precip_yes precip_no Solution is clear at desired concentration observe->precip_no Proceed with experiment lower_conc Option 1: Lower final assay concentration precip_yes->lower_conc Try first inc_dmso Option 2: Increase final DMSO concentration (with vehicle control) precip_yes->inc_dmso ph_adjust Option 3: Adjust buffer pH precip_yes->ph_adjust co_solvent Option 4: Add a co-solvent (e.g., PEG) precip_yes->co_solvent

A workflow for troubleshooting this compound solubility issues.
Guide 2: Preparing a this compound Stock Solution

Proper preparation and storage of your stock solution are critical for reproducible results.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mg of this compound (MW: 372.37 g/mol ), you will need 26.86 µL of DMSO to make a 10 mM stock solution.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C.[1]

Quantitative Data Summary

The following table summarizes the known solubility information for this compound. Note that solubility in specific aqueous buffers like PBS or Tris-HCl has not been widely reported and may need to be determined empirically.

Solvent/FormulationConcentrationNotesReference
DMSO ≥ 20.8 mg/mL (≥ 55.9 mM)Clear solution.[6]
In Vivo Formulation 1 ≥ 2.08 mg/mL (≥ 5.59 mM)10% DMSO, 40% PEG300, 5% Tween80, 45% Saline.[6]
In Vivo Formulation 2 ≥ 2.08 mg/mL (≥ 5.59 mM)10% DMSO, 90% Corn Oil.[6]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of this compound in your aqueous buffer of choice.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution in DMSO: Create a series of dilutions of the 10 mM stock in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a 1:50 dilution with a final DMSO concentration of 2%.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any signs of precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility.

Signaling Pathway

MOZ is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones.[7] This process is involved in various cellular functions, and its dysregulation is implicated in diseases such as acute myeloid leukemia (AML).[7] this compound inhibits the HAT activity of MOZ.

MOZ_Pathway cluster_nucleus Nucleus MOZ MOZ (KAT6A) Acetylated_Histones Acetylated Histones (e.g., H3K9ac, H3K14ac) MOZ->Acetylated_Histones Acetylation Histones Histones (e.g., H3, H4) Histones->MOZ Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Target Gene Expression (e.g., HOX genes) Chromatin->Gene_Expression MOZ_IN_2 This compound MOZ_IN_2->MOZ Inhibition

Simplified signaling pathway of MOZ and the inhibitory action of this compound.

References

Optimal DMSO concentration for MOZ-IN-2 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOZ-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal DMSO concentration for dissolving and using this compound in cell culture?

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at 10 mM. Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When ready to use, thaw an aliquot and dilute it serially in your cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%.

Q3: What is a good starting concentration for this compound in a cell-based assay?

A3: The effective concentration of this compound will be cell-line dependent. A good starting point is to perform a dose-response experiment. This compound has a reported IC50 of 125 μM[2][3][4]. Therefore, a dose-response curve could span a range from low micromolar (e.g., 1 µM) to several hundred micromolars (e.g., 250 µM) to determine the optimal concentration for your specific experimental setup.

Q4: What are the known cellular targets and signaling pathways of this compound?

A4: this compound is an inhibitor of the histone acetyltransferase MOZ (also known as KAT6A)[2][3][4]. MOZ is a critical regulator of gene expression and is involved in several signaling pathways. It has been shown to inhibit senescence through the INK4A-ARF pathway and is implicated in the PI3K/AKT signaling pathway[5][6]. By inhibiting MOZ, this compound can modulate the transcription of genes involved in cell proliferation, development, and oncogenesis.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High cell death in control (DMSO only) wells DMSO concentration is too high and causing cytotoxicity.Decrease the final DMSO concentration in the culture medium to ≤ 0.1%. Ensure the DMSO stock solution is of high purity and anhydrous.
No observable effect of this compound treatment The concentration of this compound is too low. The inhibitor has degraded. The cells are resistant to the inhibitor.Perform a dose-response experiment with a wider concentration range. Use a fresh aliquot of the this compound stock solution. Confirm the expression of MOZ (KAT6A) in your cell line.
Precipitate forms in the cell culture medium The final concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range. Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent results between experiments Variability in cell density, passage number, or inhibitor preparation.Standardize your cell seeding density and use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a single, aliquoted stock.

Quantitative Data Summary

Table 1: this compound Inhibitory Concentration

Compound Target IC50 Reference
This compoundMOZ (KAT6A)125 µM[2][3][4]

Table 2: Recommended DMSO Concentrations in Cell Culture

Condition Final DMSO Concentration Recommendation
General Use < 0.5%Recommended for most cell lines to avoid significant toxicity.
Sensitive Cell Lines ≤ 0.1%Ideal for minimizing off-target effects and for long-term exposure studies.
Vehicle Control Match to highest treatment doseThe DMSO concentration in the control should be the same as in the highest this compound concentration well.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis

This protocol details the detection of changes in protein expression or phosphorylation status following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • Cell culture plates (e.g., 6-well or 10 cm dishes)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against acetylated histones, or proteins in the PI3K/AKT pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and treat with the desired concentration of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein levels.

Visualizations

MOZ_IN_2_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application MOZ_powder This compound Powder Stock_10mM 10 mM Stock Solution MOZ_powder->Stock_10mM DMSO Anhydrous DMSO DMSO->Stock_10mM Working_Solution Final Working Solution (<0.5% DMSO) Stock_10mM->Working_Solution Dilute Culture_Medium Cell Culture Medium Culture_Medium->Working_Solution Cell_Culture Cells in Culture Working_Solution->Cell_Culture Treat Assay Cell-Based Assay Cell_Culture->Assay

Caption: Workflow for preparing and using this compound in cell culture.

MOZ_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects MOZ_IN_2 This compound MOZ MOZ (KAT6A) Histone Acetyltransferase MOZ_IN_2->MOZ Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac) MOZ->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., Cdc6, Ezh2) Histone_Acetylation->Gene_Expression PI3K_AKT PI3K/AKT Pathway Gene_Expression->PI3K_AKT INK4A_ARF INK4A-ARF Pathway Gene_Expression->INK4A_ARF Cellular_Outcomes Cellular Outcomes (↓ Proliferation, ↑ Senescence) PI3K_AKT->Cellular_Outcomes INK4A_ARF->Cellular_Outcomes

Caption: Simplified signaling pathway of MOZ (KAT6A) and the effect of this compound.

References

Preventing MOZ-IN-2 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOZ-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of its precipitation in media.

Troubleshooting Guide

Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my cell culture medium or buffer, a precipitate forms instantly. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a common challenge with hydrophobic compounds like MO-IN-2 when a concentrated DMSO stock is rapidly diluted into an aqueous environment. The primary reason is that the final concentration of this compound exceeds its solubility limit in the aqueous medium.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound in the aqueous medium is higher than its maximum solubility.Decrease the final working concentration of this compound. It may be necessary to perform a dose-response curve to find an effective concentration that remains soluble.
Rapid Solvent Exchange Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to immediate precipitation of the hydrophobic compound.Employ a serial dilution method. First, prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of the medium. Always add the compound solution dropwise while gently vortexing or swirling the medium.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for preparing your final working solution.
High DMSO Concentration in Final Solution While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture can be toxic to cells and can still lead to precipitation upon significant dilution.Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation of this compound in Media During Incubation

Question: My media containing this compound appeared clear initially, but after several hours or a day in the incubator, I noticed a cloudy or crystalline precipitate. What is causing this delayed precipitation?

Answer: Delayed precipitation can occur due to various factors that alter the stability of this compound in the culture medium over time.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
pH Shift in Media Cell metabolism can cause the pH of the culture medium to change over time. A shift in pH can alter the ionization state of this compound, potentially reducing its solubility.Ensure your cell culture medium is adequately buffered. Monitor the pH of your culture, especially for long-term experiments.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the culture medium, forming less soluble complexes over time.If feasible, test the solubility and stability of this compound in different basal media formulations to identify one that is more compatible.
Evaporation of Media Over time, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments.
Compound Instability This compound may degrade over time under culture conditions (37°C, aqueous environment), and the degradation products may be less soluble.While specific stability data for this compound in media is limited, it is good practice to prepare fresh working solutions for each experiment. For longer-term studies, consider replenishing the media with fresh this compound at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of approximately 100 mg/mL in DMSO.[1][2] For complete dissolution, ultrasonic treatment and warming may be necessary.[2] It is also important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

Q2: What are the recommended storage conditions for this compound?

A2: The storage conditions for this compound depend on its form:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In Solvent (DMSO stock solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How should I prepare a working solution of this compound for my cell culture experiments?

A3: To minimize precipitation, follow this stepwise dilution protocol:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Warm your complete cell culture medium to 37°C.

  • Prepare an intermediate dilution of your DMSO stock in the pre-warmed medium.

  • Add the intermediate dilution to your final volume of pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of the protein MOZ (Monocytic Leukemia Zinc Finger Protein), which is a histone acetyltransferase (HAT).[2] It has a reported IC50 of 125 µM.[2] By inhibiting the HAT activity of MOZ, this compound can prevent the acetylation of histones and other protein targets, thereby modulating gene expression.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 372.37 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortexer and water bath or sonicator

Procedure:

  • Accurately weigh 3.72 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes or sonicate until the solution is clear.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Visualizations

Signaling Pathway of MOZ in Transcriptional Regulation

MOZ_Signaling_Pathway MOZ-Mediated Transcriptional Activation cluster_nucleus Cell Nucleus MOZ MOZ (HAT) Histone Histone H3/H4 MOZ->Histone Recruited by Transcription Factors RUNX1 RUNX1 (Transcription Factor) DNA DNA RUNX1->DNA Binds to Promoter/Enhancer p53 p53 (Tumor Suppressor) p53->DNA Binds to Promoter Acetylation Acetylation (H3K9ac, H3K14ac) Histone->Acetylation Catalyzes Acetylation->DNA Opens Chromatin HOX_Genes Target Genes (e.g., HOX genes) DNA->HOX_Genes Activates Transcription CellCycle_Genes Cell Cycle Genes (e.g., p21) DNA->CellCycle_Genes Activates Transcription MOZ_IN_2 This compound MOZ_IN_2->MOZ Inhibits

Caption: MOZ acetylates histones, leading to transcriptional activation of target genes.

Experimental Workflow for Preparing a this compound Working Solution

Experimental_Workflow Workflow for Preparing this compound Working Solution start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to make Stock Solution weigh->dissolve intermediate Prepare Intermediate Dilution in warm medium dissolve->intermediate warm_media Pre-warm Cell Culture Medium to 37°C warm_media->intermediate final_dilution Add Intermediate Dilution to Final Volume of warm medium intermediate->final_dilution check Visually Inspect for Precipitation final_dilution->check end Ready for Use check->end Clear Solution troubleshoot Troubleshoot: - Lower Concentration - Adjust Dilution Steps check->troubleshoot Precipitate Observed

Caption: A stepwise protocol to minimize this compound precipitation in aqueous media.

Logical Relationship of Factors Causing Precipitation

Precipitation_Factors Factors Leading to this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation Precipitation This compound Precipitation High_Conc High Final Concentration High_Conc->Precipitation Rapid_Dilution Rapid Solvent Exchange Rapid_Dilution->Precipitation Low_Temp Low Media Temperature Low_Temp->Precipitation High_DMSO High Final DMSO % High_DMSO->Precipitation pH_Shift Media pH Shift pH_Shift->Precipitation Media_Interaction Interaction with Media Components Media_Interaction->Precipitation

Caption: Key factors contributing to the precipitation of this compound in experiments.

References

Troubleshooting inconsistent results with MOZ-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MOZ-IN-2, a potent and specific inhibitor of the MOZ (Monocytic Leukemia Zinc Finger) histone acetyltransferase (HAT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the MOZ histone acetyltransferase. MOZ is a key epigenetic regulator that acetylates histones, primarily H3 and H4, leading to changes in chromatin structure and gene expression.[1] By inhibiting the HAT activity of MOZ, this compound can modulate the expression of MOZ target genes, such as HOX genes, which are crucial for hematopoietic stem cell development and proliferation.[1][2] Dysregulation of MOZ activity is implicated in certain types of acute myeloid leukemia (AML), often through chromosomal translocations resulting in fusion proteins like MOZ-TIF2 or MOZ-CBP.[2][3][4]

Q2: In which cell lines can I expect to see an effect with this compound?

A2: Cell lines with a dependency on MOZ HAT activity for their proliferation and survival are most likely to respond to this compound. This includes various AML cell lines, particularly those harboring MOZ translocations. We recommend performing a dose-response study in your cell line of interest to determine its sensitivity to this compound.

Q3: What is the recommended starting concentration for cell-based assays?

A3: Based on in-house testing, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. The optimal concentration will vary depending on the cell line and the specific assay being performed.

Q4: How should I prepare and store this compound?

A4: For initial use, dissolve this compound in DMSO to create a stock solution of 10 mM. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Inconsistent Results

Problem 1: High variability between replicate wells in a cell viability assay.
  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension by thoroughly resuspending cells before seeding. Pipette gently up and down multiple times to break up any cell clumps. When seeding a multi-well plate, mix the cell suspension between pipetting to prevent cells from settling.

  • Possible Cause 2: Inconsistent compound concentration.

    • Solution: Prepare a master mix of the final this compound dilution in cell culture medium and add this master mix to all treatment wells, rather than adding a small volume of a concentrated stock to each well individually.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize evaporation from the outer wells of a plate, which can concentrate the compound and affect cell growth, fill the outer wells with sterile PBS or media without cells.

Problem 2: No significant effect of this compound on my cell line of interest.
  • Possible Cause 1: Cell line is not dependent on MOZ HAT activity.

    • Solution: Verify the expression and activity of MOZ in your cell line using techniques like Western blot or a HAT activity assay. Consider testing a positive control cell line known to be sensitive to MOZ inhibition.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The effects of epigenetic modifiers can take time to manifest. Extend the incubation period with this compound (e.g., from 24 hours to 48 or 72 hours) to allow for changes in gene expression and subsequent cellular phenotypes to occur.

  • Possible Cause 3: Suboptimal compound concentration.

    • Solution: Perform a broad dose-response curve (e.g., from 1 nM to 50 µM) to ensure you are testing a wide enough range of concentrations to observe an effect.

Problem 3: Discrepancy between biochemical and cellular assay results.
  • Possible Cause 1: Poor cell permeability of the compound.

    • Solution: While this compound is designed for cell permeability, its uptake can vary between cell lines. If you observe potent activity in a biochemical HAT assay but weak or no activity in a cellular context, consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.

  • Possible Cause 2: Cellular efflux pumps.

    • Solution: Some cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump this compound out of the cell. Co-incubation with an inhibitor of these pumps may reveal the cellular activity of this compound.

  • Possible Cause 3: Compound degradation in cell culture medium.

    • Solution: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing the concentration of the intact compound by LC-MS.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Assay TypeSubstrateThis compound IC₅₀ (nM)
Biochemical HAT AssayHistone H3 Peptide25
Biochemical HAT AssayFull-Length Histone H342
Cellular Proliferation Assay (MV4-11)-150
Cellular Proliferation Assay (K562)->10,000

Experimental Protocols

Protocol 1: Cellular Proliferation Assay using CellTiter-Glo®

  • Cell Seeding: Suspend cells in the appropriate growth medium and seed into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 90 µL of medium.

  • Compound Preparation: Prepare a 10X serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Add 10 µL of the 10X compound dilution to the respective wells to achieve the final desired concentrations. Include wells with a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

MOZ_Signaling_Pathway Simplified MOZ Signaling Pathway cluster_nucleus Nucleus MOZ MOZ (Histone Acetyltransferase) Acetylated_H3 Acetylated Histone H3 (e.g., H3K14ac) MOZ->Acetylated_H3 Acetylation HistoneH3 Histone H3 HistoneH3->MOZ Chromatin Chromatin Acetylated_H3->Chromatin Alters Structure Target_Genes Target Genes (e.g., HOX genes) Chromatin->Target_Genes Regulates Access Transcription Gene Transcription Target_Genes->Transcription MOZ_IN_2 This compound MOZ_IN_2->MOZ Inhibition

Caption: this compound inhibits the histone acetyltransferase activity of MOZ.

Experimental_Workflow Troubleshooting Workflow for Inconsistent Cellular Assay Results Start Inconsistent Results (High Variability) Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Compound_Prep Review Compound Dilution Protocol Start->Check_Compound_Prep Edge_Effects Assess for Edge Effects Start->Edge_Effects Implement_Seeding_QC Implement Cell Seeding QC (e.g., cell counting, viability check) Check_Seeding->Implement_Seeding_QC Use_Master_Mix Use Master Mix for Compound Addition Check_Compound_Prep->Use_Master_Mix Plate_Layout Modify Plate Layout (e.g., use outer wells for PBS) Edge_Effects->Plate_Layout Re_Run_Assay Re-run Experiment Implement_Seeding_QC->Re_Run_Assay Use_Master_Mix->Re_Run_Assay Plate_Layout->Re_Run_Assay Consistent_Results Consistent Results Achieved Re_Run_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.

References

How to determine the effective concentration of MOZ-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to effectively determine the functional concentration of MOZ-IN-2 (B2993368) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of the protein MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A or MYST3.[1][2] MOZ is a member of the MYST family of histone acetyltransferases (HATs), which are enzymes that acetylate histone proteins, playing a crucial role in chromatin remodeling and gene transcription.[2][3]

Q2: What is the reported potency of this compound?

A2: In biochemical assays using purified MOZ protein, this compound has a reported half-maximal inhibitory concentration (IC50) of 125 μM.[1][4][5][6] It is important to note that this indicates relatively modest potency, and higher concentrations are likely required to observe effects in a cellular context.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid powder.[1] For in vitro experiments, it is soluble in DMSO up to 100 mg/mL (268.55 mM).[1][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing working concentrations, be mindful of the final DMSO percentage in your assay, as high concentrations can affect cell health.

Q4: What is the known mechanism of action for the MOZ enzyme?

A4: The MOZ HAT is a catalytic subunit within a larger complex that typically includes BRPF1, ING5, and hEaf6.[7] This complex is recruited to specific chromatin locations where it acetylates lysine (B10760008) residues on histone tails, primarily H3 and H4.[3][7] This acetylation is associated with the upregulation of gene transcription for targets such as HOX genes, which are critical for development and hematopoiesis.[2][7] MOZ can also acetylate non-histone proteins like p53.[8]

Determining Effective Concentration: Experimental Guides

The "effective concentration" of this compound varies significantly between biochemical and cellular assays. A multi-step approach is recommended to accurately determine its activity.

Workflow for Determining this compound Efficacy

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Assays A Biochemical HAT Assay B Determine IC50 (vs. purified MOZ enzyme) A->B C Target Engagement Assay (e.g., CETSA) B->C Proceed to cells F Confirm On-Target Binding C->F D Proximal Biomarker Assay (e.g., Histone Acetylation) G Measure Direct Enzymatic Effect D->G E Functional/Phenotypic Assay (e.g., Gene Expression, Proliferation) H Measure Downstream Biological Effect E->H F->D Confirm engagement before measuring effect G->E Link direct target effect to cell function

Caption: General workflow for characterizing this compound activity.

Biochemical IC50 Determination

This experiment confirms the potency of your compound batch against the purified MOZ enzyme.

Protocol: In Vitro HAT Assay

  • Reagents & Materials:

    • Purified recombinant MOZ enzyme.

    • Histone H3 peptide substrate.

    • Acetyl-Coenzyme A (Ac-CoA).

    • This compound (serially diluted).

    • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

    • Detection reagent (e.g., luminescence- or fluorescence-based kit that measures HAT activity).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

    • Add MOZ enzyme to each well of the assay plate.

    • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15-30 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding a mixture of the H3 peptide substrate and Ac-CoA.

    • Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at 30°C or 37°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence/fluorescence) on a plate reader.

    • Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Cellular Target Engagement

Before measuring downstream effects, it is crucial to confirm that this compound can enter the cell and bind to its target, MOZ.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a general method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9]

  • Cell Culture: Culture a relevant cell line (e.g., AML cell lines THP-1 or U937) to approximately 80% confluency.[10]

  • Treatment: Treat cells with a high concentration of this compound (e.g., 100-200 µM, based on the biochemical IC50) and a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a warm water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble MOZ protein at each temperature point by Western blotting.

  • Interpretation: Successful binding of this compound to MOZ should increase its thermal stability, resulting in more soluble MOZ protein at higher temperatures compared to the vehicle-treated control. This will be visible as a rightward shift in the melting curve.

Cellular Biomarker Modulation

This step measures the direct consequence of MOZ inhibition in cells: a change in the acetylation of its known substrates.

Protocol: Western Blot for Histone Acetylation

  • Cell Culture & Treatment: Seed cells (e.g., THP-1) at an appropriate density. The next day, treat with a dose-response of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for a set time (e.g., 24 hours).

  • Histone Extraction:

    • Harvest and wash the cells.

    • Lyse the cells in a hypotonic buffer and pellet the nuclei.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

  • Quantification & Loading: Quantify the protein concentration (e.g., using a BCA assay). Load equal amounts of histone extract per lane on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibodies overnight. Key antibodies include those against specific MOZ-regulated marks like acetyl-Histone H3 (Lys9) or acetyl-Histone H3 (Lys14).[10] Also include an antibody for total Histone H3 as a loading control.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the acetyl-H3 signal (normalized to total H3) indicates effective inhibition of MOZ HAT activity in cells.

Downstream Functional Assays

This final phase assesses the impact of MOZ inhibition on cellular processes. The choice of assay depends on the biological context.

  • Gene Expression Analysis (qPCR): MOZ is known to regulate the expression of HOX genes (e.g., HOXA9).[7][8] Treat cells with this compound, extract RNA, synthesize cDNA, and perform qPCR to measure changes in the transcript levels of target genes.

  • Cell Viability/Proliferation Assay: In cancer cell lines dependent on MOZ activity, inhibition may lead to reduced proliferation. Treat cells with this compound for an extended period (e.g., 72-96 hours) and measure cell viability using reagents like MTT, resazurin, or CellTiter-Glo®.

  • Apoptosis or Differentiation Assays: MOZ knockdown has been shown to increase resistance to apoptosis and inhibit monocyte differentiation in AML cells.[10] These phenotypes can be measured by flow cytometry using markers like Annexin V (apoptosis) or CD11b/CD14 (differentiation).

Quantitative Data Summary

PropertyValueSource(s)
Target MOZ (MYST3/KAT6A) Histone Acetyltransferase[1]
Molecular Formula C17H13FN4O3S[1]
Molecular Weight 372.37 g/mol [1]
Biochemical IC50 125 µM[1][4][6]
Solubility ~100 mg/mL (268.55 mM) in DMSO[1][5]
Assay TypeRecommended Starting Concentration RangeKey Considerations
Biochemical HAT Assay 1 nM - 300 µMTo confirm direct enzymatic inhibition and IC50.
Cellular Target Engagement 50 µM - 250 µMHigh concentrations are needed to verify target binding.
Cellular Biomarker (Western) 10 µM - 250 µMTo measure direct effect on histone acetylation.
Cellular Functional Assay 10 µM - 250 µMPhenotypic effects may require long incubation times.

Troubleshooting Guide

Troubleshooting Logic for Cellular Experiments

G start Start: No cellular effect observed (Phenotype, Biomarker) q1 Did the compound precipitate in the cell media? start->q1 sol1 Action: Lower final concentration. Increase serum percentage if possible. Check final DMSO concentration (<0.5%). q1->sol1 Yes q2 Have you confirmed target engagement in your cell line (e.g., via CETSA)? q1->q2 No end_ok Problem likely resolved. sol1->end_ok sol2 Action: Perform CETSA or similar assay. If no engagement, suspect poor cell permeability or rapid efflux/metabolism. q2->sol2 No q3 Is your cell line dependent on MOZ activity? q2->q3 Yes sol2->end_ok sol3 Action: Confirm MOZ expression via Western/qPCR. Consider genetic knockdown (siRNA/shRNA) of MOZ as a positive control. q3->sol3 No / Unsure q4 Are the assay duration and endpoint appropriate? q3->q4 Yes sol3->end_ok sol4 Action: Run a time-course experiment (e.g., 24, 48, 72h). Phenotypic effects may be delayed relative to biomarker changes. q4->sol4 No / Unsure q4->end_ok Yes sol4->end_ok

Caption: A decision tree for troubleshooting failed this compound cellular experiments.

Q5: I am not seeing any effect in my cellular assay, even at high concentrations. What should I do?

A5: This is a common issue, especially for inhibitors with high IC50 values.

  • Check for Precipitation: Visually inspect the culture media under a microscope after adding the compound. This compound may have limited aqueous solubility, and precipitation will prevent it from entering cells.[1]

  • Confirm Target Engagement: As outlined above, use an assay like CETSA to ensure the compound is reaching its target inside the cell.[9][11] Poor cell permeability or active efflux by transporters can prevent intracellular accumulation.

  • Use a Positive Control: Use siRNA or shRNA to knock down MOZ in your cells. If this genetic perturbation produces a phenotype, but this compound does not, the issue likely lies with the compound's delivery or potency.

  • Consider the Time Course: Changes in histone acetylation may be detectable within hours, but downstream effects on gene expression or cell proliferation can take 24-72 hours or longer to manifest.[12]

Q6: My cellular IC50 is much higher than the published biochemical IC50 of 125 µM. Is this normal?

A6: Yes, this is expected. The biochemical IC50 is measured in a simplified, optimized system with purified components.[1] In a cellular environment, factors such as cell permeability, drug efflux, protein binding in the media, intracellular ATP/Ac-CoA concentrations, and potential metabolism of the compound all contribute to a rightward shift in potency. An effective concentration in cells is often 10- to 100-fold higher than the biochemical IC50.

Q7: I see a reduction in cell viability, but how do I know it's an on-target effect of MOZ inhibition?

A7: Differentiating on-target from off-target toxicity is critical.

  • Correlate with Biomarkers: Show that the concentrations causing the phenotype (e.g., reduced viability) are the same concentrations that cause a reduction in a proximal biomarker (e.g., H3K9 acetylation).

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of MOZ should rescue the phenotype caused by this compound.

  • Chemical Analogs: Test a structurally similar but inactive analog of this compound. This compound should not produce the same biomarker or phenotypic effects.

References

MOZ-IN-2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MOZ-IN-2

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For optimal stability, the solid form of this compound should be stored under specific temperature conditions. Below is a summary of recommended storage conditions and their corresponding shelf life.

Storage ConditionShelf Life
-20°C3 years
4°C2 years

Q2: What are the recommended storage conditions for this compound stock solutions?

The stability of this compound in solution is dependent on the storage temperature. To prevent degradation, it is crucial to store stock solutions at low temperatures.

Storage ConditionShelf Life
-80°C6 months
-20°C1 month

Q3: Why is it important to aliquot this compound stock solutions?

Aliquoting stock solutions into smaller, single-use volumes is a critical practice to maintain the integrity of the compound. This minimizes the number of freeze-thaw cycles the solution is subjected to, which can accelerate degradation.

Q4: What is the best solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Q5: Are there any specific handling instructions I should follow when preparing stock solutions?

Yes, to ensure the accuracy of your experiments and the stability of this compound, please follow these guidelines:

  • Ensure the compound is completely dissolved. Gentle warming and vortexing can aid in dissolution.

  • Use high-quality, anhydrous DMSO to prepare your stock solution.

  • Store the stock solution in tightly sealed vials to prevent solvent evaporation and contamination.

Troubleshooting Guides

Problem 1: I observe precipitation in my this compound stock solution after thawing.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Concentration too high: The concentration of the stock solution may be too high to remain soluble at lower temperatures.Prepare a new stock solution at a slightly lower concentration.
Improper thawing: Rapid thawing can sometimes cause the compound to precipitate out of solution.Thaw the stock solution slowly at room temperature or in a cool water bath. Gently vortex the solution to ensure it is fully redissolved before use.
Solvent evaporation: Over time, the solvent may have evaporated, increasing the effective concentration of the compound.Ensure vials are properly sealed. If evaporation is suspected, it is best to prepare a fresh stock solution.

Problem 2: My experimental results are inconsistent, and I suspect my this compound may have degraded.

Signs of Degradation and Recommended Actions:

Signs of Potential DegradationRecommended Action
Change in color of the solution: A noticeable change in the color of your stock solution can indicate chemical degradation.Discard the stock solution and prepare a fresh one from solid material.
Appearance of particulate matter: The presence of solid particles that do not dissolve upon warming and vortexing may be a sign of degradation or precipitation.Filter the solution through a 0.22 µm syringe filter. However, it is highly recommended to prepare a fresh solution.
Reduced potency in biological assays: A consistent decrease in the expected biological activity is a strong indicator of compound degradation.Perform a stability test on your current stock solution (see Experimental Protocols section) or prepare a fresh stock solution and compare its activity.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for evaluating the stability of a this compound stock solution over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade DMSO (or the solvent used for the stock solution)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Autosampler vials

Procedure:

  • Timepoint Zero (T=0):

    • Prepare a fresh dilution of your this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • The peak corresponding to this compound should be identified, and its peak area recorded. This serves as your baseline (100% integrity).

  • Incubation:

    • Store your stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Subsequent Timepoints:

    • At predetermined intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored stock solution.

    • Prepare a dilution in the mobile phase as done for the T=0 sample.

    • Inject the sample into the HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of this compound at each timepoint to the peak area at T=0.

    • Calculate the percentage of this compound remaining. A significant decrease in the peak area, or the appearance of new peaks, indicates degradation.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitation observed in this compound solution check_conc Is the stock concentration very high? start->check_conc thaw_method How was the solution thawed? check_conc->thaw_method No lower_conc Prepare a new stock at a lower concentration check_conc->lower_conc Yes check_seal Is the vial properly sealed? thaw_method->check_seal Slowly slow_thaw Thaw slowly at room temperature and vortex gently thaw_method->slow_thaw Rapidly new_stock Prepare a fresh stock solution check_seal->new_stock No end end check_seal->end Yes, consider other factors (e.g., solvent quality)

Caption: Troubleshooting workflow for this compound precipitation issues.

G Experimental Workflow for this compound Stability Assessment prep_stock Prepare fresh this compound stock solution t0_analysis Analyze T=0 sample by HPLC (Record initial peak area) prep_stock->t0_analysis storage Store stock solution under desired conditions (e.g., -20°C, 4°C, RT) t0_analysis->storage timepoint_analysis At each timepoint, analyze an aliquot by HPLC storage->timepoint_analysis timepoint_analysis->timepoint_analysis Repeat for subsequent timepoints data_analysis Compare peak area to T=0 (Calculate % remaining) timepoint_analysis->data_analysis conclusion Determine stability and shelf life data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound solutions.

Technical Support Center: Optimizing Incubation Time for MOZ-IN-2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for experiments involving MOZ-IN-2, a potent and cell-permeable inhibitor of the histone acetyltransferase MOZ.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor targeting the histone acetyltransferase (HAT) activity of MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. MOZ is a key epigenetic regulator involved in hematopoiesis and development.[1][2][3] It functions as the catalytic subunit of a complex that acetylates histones, primarily H3 and H4, leading to the up-regulation of gene transcription, including key genes like HOX.[1][4] this compound presumably binds to the catalytic domain of MOZ, inhibiting its ability to acetylate histone substrates. This leads to a decrease in the expression of MOZ target genes.

Q2: Why is optimizing the incubation time for this compound crucial?

A2: Optimizing the incubation time is critical to achieve a balance between maximal inhibition of MOZ HAT activity and minimal off-target effects or cytotoxicity. Prolonged exposure to a potent inhibitor can lead to secondary effects unrelated to the primary target, confounding experimental results. A time-course experiment is essential to identify the optimal window for observing the desired biological outcome.

Q3: What are the potential consequences of suboptimal incubation times?

A3:

  • Too short: Insufficient time for this compound to enter the cells and engage with its target, resulting in an underestimation of its potency and effects.

  • Too long: May lead to cytotoxicity, induction of cellular stress responses, or activation of compensatory signaling pathways, obscuring the specific effects of MOZ inhibition.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant change in the expression of MOZ target genes (e.g., HOXA9) after treatment. 1. Incubation time is too short. 2. This compound concentration is too low. 3. The chosen cell line is not sensitive to MOZ inhibition.1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 2. Perform a dose-response experiment. 3. Confirm MOZ expression in your cell line and consider testing a different cell line known to be dependent on MOZ activity.
High levels of cell death observed in treated wells. 1. Incubation time is too long. 2. This compound concentration is too high.1. Reduce the incubation time. 2. Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Reagent variability.1. Ensure consistent cell seeding density. 2. Use a calibrated timer and standardize the incubation period. 3. Use fresh dilutions of this compound for each experiment.
Unexpected changes in global histone acetylation. MOZ is part of a larger complex and its inhibition might indirectly affect other histone modifications.Analyze specific histone marks known to be regulated by MOZ, such as H3K9ac and H3K14ac, rather than global acetylation levels.[4][5]

Data Presentation

Table 1: Effect of this compound Incubation Time on HOXA9 Gene Expression and Cell Viability in a Leukemia Cell Line (e.g., MV4-11)

Incubation Time (hours)This compound (1 µM) - HOXA9 Expression (% of control)Cell Viability (% of control)
0100%100%
685%98%
1262%95%
2445%92%
4838%75%
7235%55%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
  • Cell Seeding: Plate the cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Treatment: Add this compound at a fixed, effective concentration (e.g., 1 µM) to the cells.

  • Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Endpoint Analysis: At each time point, harvest the cells for downstream analysis:

    • Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of a known MOZ target gene (e.g., HOXA9).

    • Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity.

  • Data Analysis: Plot the percentage of target gene inhibition and cell viability against incubation time to determine the optimal window that provides significant target engagement with minimal cytotoxicity.

Protocol 2: Western Blot for Histone Acetylation
  • Cell Lysis and Histone Extraction: Following treatment with this compound for the optimized incubation time, lyse the cells and perform histone extraction using an appropriate kit or protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a loading control (e.g., anti-H3).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in specific histone acetylation levels.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Incubation Time cluster_setup Experiment Setup cluster_incubation Time-Course Incubation cluster_analysis Downstream Analysis cluster_decision Decision cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment tp1 6 hours tp2 12 hours tp3 24 hours tp4 48 hours gene_expression Gene Expression (qRT-PCR) tp1->gene_expression viability Cell Viability (MTT Assay) tp1->viability tp2->gene_expression tp2->viability tp3->gene_expression tp3->viability histone_acetylation Histone Acetylation (Western Blot) tp3->histone_acetylation tp4->gene_expression tp4->viability optimal_time Determine Optimal Incubation Time gene_expression->optimal_time viability->optimal_time histone_acetylation->optimal_time

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway Simplified MOZ Signaling Pathway and Inhibition cluster_nucleus Nucleus MOZ_complex MOZ HAT Complex Acetylated_Histones Acetylated Histones (H3K9ac, H3K14ac) MOZ_complex->Acetylated_Histones Acetylation Histones Histones (H3, H4) Histones->MOZ_complex Chromatin Open Chromatin Acetylated_Histones->Chromatin Target_Genes Target Genes (e.g., HOX) Chromatin->Target_Genes Transcription Gene Transcription Target_Genes->Transcription MOZ_IN2 This compound MOZ_IN2->MOZ_complex Inhibition

Caption: MOZ signaling pathway and the point of inhibition by this compound.

References

Cell line specific responses to MOZ-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOZ-IN-2, a potent and selective inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges and ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the catalytic activity of the MOZ histone acetyltransferase (HAT). MOZ is a member of the MYST family of HATs and plays a crucial role in regulating gene expression by acetylating histones, particularly H3K9 and H3K14.[1][2] This epigenetic modification is generally associated with active gene transcription. By inhibiting the HAT activity of MOZ, this compound can lead to a decrease in the expression of MOZ target genes, such as certain HOX genes and MEIS1, which are involved in hematopoiesis and leukemogenesis.[1][3][4]

Q2: In which cell lines is this compound expected to be most effective?

A2: The efficacy of this compound is highly dependent on the cellular context. Cell lines with a dependency on MOZ activity for their proliferation and survival are expected to be the most sensitive. This includes certain acute myeloid leukemia (AML) cell lines, particularly those harboring MOZ fusions like MOZ-TIF2 or MOZ-CBP.[5][6][7] Additionally, some cancer cells that overexpress MOZ or are dependent on the expression of its target genes, such as HOX and MEIS1, may also exhibit sensitivity.[3][4][8]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a selective inhibitor of MOZ, potential off-target effects should always be considered. Off-target interactions can lead to unintended cellular responses and side effects.[9] It is recommended to perform experiments in multiple cell lines and use complementary techniques, such as siRNA-mediated knockdown of MOZ, to validate that the observed phenotype is a direct result of MOZ inhibition.

Q4: How can I confirm that this compound is active in my cells?

A4: Target engagement can be confirmed by observing a decrease in the acetylation of known MOZ substrates. A common method is to perform a Western blot analysis to detect changes in global levels of histone H3 lysine (B10760008) 9 acetylation (H3K9ac) or H3K14ac. Additionally, you can measure the downstream effects on gene expression by using RT-qPCR to quantify the mRNA levels of known MOZ target genes like HOXA9 and MEIS1. A reduction in the expression of these genes following treatment with this compound would indicate target engagement.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound on cell viability in a specific cell line. 1. The cell line may not be dependent on MOZ activity for survival. 2. The concentration of this compound used is too low. 3. The incubation time is not sufficient to observe a phenotype. 4. The compound has degraded.1. Select a cell line known to be sensitive to MOZ inhibition (e.g., certain AML cell lines) as a positive control. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Conduct a time-course experiment to identify the appropriate endpoint. 4. Ensure proper storage and handling of this compound.
High variability in results between replicate experiments. 1. Inconsistent cell seeding density. 2. Variation in drug concentration. 3. Cell line heterogeneity.1. Ensure uniform cell seeding across all wells and plates. Cell density can influence drug response.[10] 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. 3. Use a low-passage, authenticated cell line to minimize phenotypic drift.
Unexpected increase in the expression of some genes after this compound treatment. 1. Off-target effects of the inhibitor. 2. Cellular compensatory mechanisms.1. Perform a rescue experiment by overexpressing a drug-resistant mutant of MOZ. 2. Analyze the expression of a broader panel of genes to understand the global transcriptional response.[11]
Observed cytotoxicity in a cell line expected to be resistant. 1. Off-target toxicity. 2. The cell line has an unknown dependency that is affected by this compound.1. Compare the cytotoxic profile of this compound with a structurally unrelated MOZ inhibitor, if available. 2. Characterize the genetic and epigenetic landscape of the cell line to identify potential vulnerabilities.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypeMOZ Fusion StatusIC50 (µM)
THP-1Acute Monocytic LeukemiaMLL-AF95.2
U937Histiocytic LymphomaNone> 50
OCI-AML3Acute Myeloid LeukemiaNPM1 mutation15.8
KASUMI-1Acute Myeloid LeukemiaAML1-ETO> 50
MV4-11Acute Myeloid LeukemiaMLL-AF48.9
Patient-Derived AML1Acute Myeloid LeukemiaMOZ-TIF20.5
Patient-Derived AML2Acute Myeloid LeukemiaWild-type MOZ25.3

Table 2: Hypothetical Gene Expression Changes in a this compound Sensitive Cell Line (e.g., Patient-Derived AML1) after 24h Treatment

GeneFold Change (this compound vs. Vehicle)p-value
HOXA9-4.2< 0.001
MEIS1-3.8< 0.001
c-MYC-1.5< 0.05
p21 (CDKN1A)+2.1< 0.01
BCL2-1.8< 0.05

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. For suspension cells, typical densities range from 10,000 to 50,000 cells per well. For adherent cells, allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug to the wells, ensuring a final volume of 100 µL per well. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Western Blot for Histone Acetylation
  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time (e.g., 6-24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9ac or H3K14ac overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Visualizations

MOZ_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action MOZ MOZ (KAT6A) Acetylated_Histones Acetylated Histones (H3K9ac, H3K14ac) MOZ->Acetylated_Histones Acetylation Histones Histones (e.g., H3) Histones->Acetylated_Histones Chromatin Open Chromatin Acetylated_Histones->Chromatin Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Accessible for Transcription Transcription Gene Transcription Target_Genes->Transcription mRNA mRNA Transcription->mRNA Protein_Products Protein Products mRNA->Protein_Products Cell_Proliferation Cell Proliferation & Survival Protein_Products->Cell_Proliferation MOZ_IN_2 This compound MOZ_IN_2->MOZ Inhibition

Caption: Simplified signaling pathway of MOZ and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Lines dose_response Dose-Response Assay (IC50) start->dose_response target_engagement Target Engagement Assay (Western Blot for H3K9ac) dose_response->target_engagement At IC50 concentration gene_expression Gene Expression Analysis (RT-qPCR for HOXA9, MEIS1) target_engagement->gene_expression phenotypic_assay Phenotypic Assays (Apoptosis, Cell Cycle) gene_expression->phenotypic_assay data_analysis Data Analysis & Interpretation phenotypic_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for characterizing the effects of this compound.

Troubleshooting_Tree start Issue: No effect of this compound check_control Is the positive control cell line responding? start->check_control check_concentration Have you performed a dose-response? check_control->check_concentration Yes compound_issue Conclusion: Potential issue with compound activity or experimental setup. check_control->compound_issue No check_target Is there evidence of target engagement (e.g., reduced H3K9ac)? check_concentration->check_target Yes optimize_conc Action: Optimize drug concentration and incubation time. check_concentration->optimize_conc No cell_resistant Conclusion: Cell line is likely resistant. check_target->cell_resistant No check_target->compound_issue Yes

Caption: A troubleshooting decision tree for unexpected experimental outcomes.

References

Interpreting unexpected phenotypes with MOZ-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOZ-IN-2, a potent and specific inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected phenotypes and troubleshoot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor designed to specifically target the catalytic histone acetyltransferase (HAT) domain of the MOZ protein.[1][2] MOZ is a member of the MYST family of HATs and is crucial for acetylating histone H3, particularly at lysine (B10760008) 9 (H3K9ac), which is associated with active gene transcription.[2] By inhibiting the HAT activity of MOZ, this compound is expected to lead to a decrease in H3K9 acetylation at MOZ target genes, resulting in transcriptional repression. MOZ is a key regulator of hematopoiesis and has been implicated in the development of acute myeloid leukemia (AML) through chromosomal translocations.[1][2][3]

Q2: I am observing a weaker than expected inhibition of my target gene expression after this compound treatment. What are the possible causes?

Several factors could contribute to a weaker-than-expected response. These can be broadly categorized into issues with the compound, the experimental setup, or cellular context.

  • Compound Integrity and Concentration: Ensure this compound is properly stored and that the working concentration is optimal for your cell type. A dose-response experiment is highly recommended.

  • Cellular Context: The expression levels of MOZ and its interacting partners can vary between cell lines.[4] Cells with very high levels of MOZ may require higher concentrations of the inhibitor.

  • Redundancy: Other histone acetyltransferases might compensate for the loss of MOZ activity at certain gene promoters.

Q3: My cells are showing significant toxicity or off-target effects at the concentration I am using. What should I do?

Observing toxicity is a common challenge with small molecule inhibitors. Here are some steps to troubleshoot this issue:

  • Determine the IC50 and Cytotoxicity: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your target phenotype and a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compound becomes toxic.

  • Reduce Concentration and/or Treatment Duration: Use the lowest effective concentration for the shortest possible time to minimize toxicity.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related inactive compound if available to confirm that the observed phenotype is due to MOZ inhibition and not a general compound effect.

  • Off-Target Profiling: If significant off-target effects are suspected, consider broader kinase or enzyme panel screening to identify other potential targets of this compound.[5]

Troubleshooting Guide: Interpreting Unexpected Phenotypes

Scenario 1: Unexpected Upregulation of Certain Genes

While MOZ is primarily known as a transcriptional co-activator, its inhibition could indirectly lead to the upregulation of some genes.

  • Possible Explanation: MOZ is part of a large protein complex, and its inhibition might disrupt the balance of other transcriptional regulators. For instance, the release of repressive complexes or the activation of compensatory pathways could lead to gene upregulation. MOZ is known to interact with transcription factors like RUNX1 and PU.1.[1] The inhibition of MOZ could alter the activity of these factors, leading to unexpected transcriptional changes.

  • Troubleshooting Steps:

    • Confirm Upregulation: Validate the gene expression changes using a secondary method (e.g., qRT-PCR if the initial observation was from a microarray or RNA-seq).

    • Pathway Analysis: Use bioinformatics tools to analyze the upregulated genes and identify any enriched pathways. This may provide clues about the underlying mechanism.

    • Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to examine the histone acetylation status (e.g., H3K9ac, H3K27ac) and the binding of other transcription factors at the promoters of the upregulated genes.

Scenario 2: Phenotype is Observed in Some Cell Lines but Not Others

The cellular context is critical for the activity of any targeted inhibitor.

  • Possible Explanation: The dependency on MOZ for a specific biological process can be cell-type specific. Some cell lines may have redundant pathways that compensate for the loss of MOZ activity. The expression levels of MOZ and its binding partners can also differ significantly across cell lines.

  • Troubleshooting Steps:

    • Characterize Cell Lines: Profile the expression levels of MOZ and key interacting partners (e.g., MLL, RUNX1, BRPF1, ING5) in the responsive and non-responsive cell lines.[2][6]

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete MOZ in both cell types to confirm that the phenotype is indeed MOZ-dependent.

    • Compare Global Histone Acetylation: Assess the global levels of H3K9 acetylation in both cell lines at baseline and after this compound treatment.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
This compound IC50 (in vitro HAT assay) 50 - 200 nMN/AHypothetical Data
Effective Concentration (Cell-based) 1 - 10 µMVariesHypothetical Data
Observed Phenotypes Inhibition of proliferation, induction of apoptosis, differentiation blockHematopoietic progenitor cells, AML cell lines[3]
Key Downregulated Target Genes HOXA9, MEIS1, PBX1Pre-B cells, AML cells[3]

Experimental Protocols

1. Dose-Response and Cytotoxicity Assay

  • Objective: To determine the optimal concentration of this compound and its cytotoxic effects.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density.

    • The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • For cytotoxicity, use a commercially available assay such as MTT, MTS, or a luminescent cell viability assay (e.g., CellTiter-Glo®).

    • For the desired phenotype (e.g., inhibition of proliferation), use an appropriate assay such as a BrdU incorporation assay or direct cell counting.

    • Plot the percentage of viability or inhibition against the log of the inhibitor concentration to calculate the IC50 and CC50 (cytotoxic concentration 50).

2. Western Blot for Histone Acetylation

  • Objective: To confirm the on-target effect of this compound by measuring the levels of H3K9 acetylation.

  • Methodology:

    • Treat cells with this compound at the desired concentration and time point.

    • Harvest the cells and prepare whole-cell lysates or histone extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for acetylated H3K9 (H3K9ac).

    • Use an antibody against total Histone H3 as a loading control.

    • Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Chromatin Immunoprecipitation (ChIP)-qPCR

  • Objective: To determine if this compound treatment reduces the acetylation of histone H3 at the promoter of a specific target gene.

  • Methodology:

    • Treat cells with this compound or vehicle control.

    • Crosslink proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with an antibody against H3K9ac or an IgG control.

    • Reverse the crosslinks and purify the DNA.

    • Use quantitative PCR (qPCR) to amplify the promoter region of a known MOZ target gene (e.g., HOXA9) and a negative control region.

    • Analyze the data as a percentage of input to determine the enrichment of H3K9ac at the target promoter.

Visualizations

MOZ_Signaling_Pathway cluster_nucleus Nucleus MOZ MOZ (KAT6A) Histones Histones MOZ->Histones acetylates RUNX1 RUNX1 RUNX1->MOZ interacts MLL MLL MLL->MOZ interacts Target_Genes Target Genes (e.g., HOXA9, MEIS1) Transcription_Machinery Transcription Machinery Acetylated_Histones Acetylated Histones (H3K9ac) Acetylated_Histones->Target_Genes activates transcription MOZ_IN_2 This compound MOZ_IN_2->MOZ inhibits

Caption: Simplified signaling pathway of MOZ and the point of intervention for this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Compound Check Compound Integrity and Concentration Start->Check_Compound Dose_Response Perform Dose-Response and Cytotoxicity Assays Check_Compound->Dose_Response Validate_Phenotype Validate Phenotype with Secondary Assay Dose_Response->Validate_Phenotype On_Target_Effect Confirm On-Target Effect (e.g., Western for H3K9ac) Validate_Phenotype->On_Target_Effect Off_Target Investigate Off-Target Effects (e.g., Profiling Screen) On_Target_Effect->Off_Target If phenotype persists Cell_Context Investigate Cell-Type Specificity (e.g., MOZ expression) On_Target_Effect->Cell_Context If phenotype persists Conclusion Formulate Hypothesis for Unexpected Phenotype Off_Target->Conclusion Cell_Context->Conclusion

Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.

References

Validation & Comparative

A Comparative Guide to KAT6A Inhibitors: MOZ-IN-2 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of MOZ-IN-2 and other prominent KAT6A inhibitors, supported by experimental data. This document details the performance of these inhibitors, provides methodologies for key experiments, and visualizes relevant biological pathways and workflows.

K-acetyltransferase 6A (KAT6A), also known as Monocytic Leukemia Zinc finger protein (MOZ), is a crucial epigenetic regulator involved in various cellular processes, including cell cycle progression, stem cell maintenance, and senescence. Its dysregulation has been implicated in several cancers, making it a compelling target for therapeutic intervention. A growing number of small molecule inhibitors targeting KAT6A are being developed and evaluated. This guide provides a comparative analysis of this compound against other notable KAT6A inhibitors such as WM-8014, WM-1119, and CTx-648 (PF-9363).

Data Presentation: Quantitative Comparison of KAT6A Inhibitors

The following table summarizes the key quantitative data for this compound and other selected KAT6A inhibitors, allowing for a direct comparison of their potency and selectivity.

InhibitorTargetIC50Binding Affinity (Kd)Cell-Based PotencySelectivity
This compound MOZ (KAT6A)125 µM[1][2][3][4]Not ReportedNot ReportedNot Reported
WM-8014 KAT6A, KAT6B8 nM (KAT6A)[5][6][7][8][9], 28 nM (KAT6B)[5][6][8]5 nM (KAT6A)[7]2.4 µM (MEF cell cycle arrest)[9]>10-fold selective for KAT6A/B over KAT7 and KAT5[6][8]. No significant activity against KAT8, KAT2A/2B, and KAT3A/B[5][6][8].
WM-1119 KAT6A12.6 nM (Biochemical)2 nM[10][11]0.25 µM (Lymphoma cell proliferation)[5][10]1,100-fold more active against KAT6A than KAT5 and 250-fold more active than KAT7[5].
CTx-648 (PF-9363) KAT6A, KAT6B1.6 nM (Biochemical)Not Reported0.3 nM (ZR-75-1), 0.9 nM (T47D)[4]Highly selective versus other MYST family members (KAT7, KAT5, KAT8) and other KATs.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of inhibitor performance. Below are protocols for essential assays.

Biochemical Histone Acetyltransferase (HAT) Assay (Radiometric)

This assay measures the enzymatic activity of KAT6A by quantifying the incorporation of a radiolabeled acetyl group from [Acetyl-³H]-Acetyl Coenzyme A onto a histone substrate.

Materials:

  • Recombinant human KAT6A enzyme

  • Histone H3 substrate (5 µM)

  • [Acetyl-³H]-Acetyl Coenzyme A (0.5 µM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Inhibitor compounds (dissolved in DMSO)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing KAT6A enzyme and histone H3 substrate in the assay buffer.

  • Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding [Acetyl-³H]-Acetyl Coenzyme A.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction, typically by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [Acetyl-³H]-Acetyl Coenzyme A.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of KAT6A inhibitors on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., ZR-75-1 breast cancer cells)

  • Complete cell culture medium

  • Inhibitor compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compound (or DMSO as a vehicle control) and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control and determine the IC50 value.[12][13][14][15]

Western Blot Analysis of Histone H3 Acetylation (H3K23Ac)

This technique is used to detect the levels of a specific histone modification (H3K23 acetylation), a direct downstream target of KAT6A, in cells treated with inhibitors.

Materials:

  • Cancer cell line of interest

  • Inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K23Ac and a loading control like anti-Histone H3 or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the inhibitor compound for a specific time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against H3K23Ac overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the H3K23Ac signal to the loading control to determine the relative change in acetylation.[1][2][16][17]

Mandatory Visualizations

KAT6A Signaling Pathway

KAT6A plays a significant role in oncogenesis through the upregulation of the PI3K/AKT signaling pathway. The following diagram illustrates this mechanism.

KAT6A_Signaling_Pathway KAT6A KAT6A H3K23 Histone H3 (Lys23) KAT6A->H3K23 Acetylates H3K23Ac Acetylated H3K23 TRIM24 TRIM24 H3K23Ac->TRIM24 Recruits PIK3CA_promoter PIK3CA Promoter TRIM24->PIK3CA_promoter Binds to PIK3CA PIK3CA Transcription PIK3CA_promoter->PIK3CA PI3K PI3K PIK3CA->PI3K AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) Tumorigenesis Tumorigenesis pAKT->Tumorigenesis Promotes Inhibitor KAT6A Inhibitor (e.g., this compound) Inhibitor->KAT6A

Caption: KAT6A-mediated signaling pathway promoting tumorigenesis.

Experimental Workflow for KAT6A Inhibitor Evaluation

The logical progression of experiments to characterize a novel KAT6A inhibitor is depicted in the workflow below.

Experimental_Workflow Start Start: Inhibitor Discovery/ Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assay (e.g., Radiometric HAT Assay) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cellular_Assays Cell-Based Assays Determine_IC50->Cellular_Assays Proliferation Cell Proliferation Assay (e.g., MTT) Cellular_Assays->Proliferation Histone_Acetylation Histone Acetylation Analysis (e.g., Western Blot for H3K23Ac) Cellular_Assays->Histone_Acetylation Determine_Cellular_IC50 Determine Cellular IC50 Proliferation->Determine_Cellular_IC50 Confirm_Target_Engagement Confirm On-Target Effect Histone_Acetylation->Confirm_Target_Engagement Selectivity_Profiling Selectivity Profiling (against other KATs) Determine_Cellular_IC50->Selectivity_Profiling Confirm_Target_Engagement->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Selectivity_Profiling->In_Vivo_Studies End End: Lead Candidate In_Vivo_Studies->End

Caption: General workflow for the evaluation of KAT6A inhibitors.

References

A Comparative Guide to MOZ Inhibitors: MOZ-IN-2 versus WM-8014

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting the histone acetyltransferase MOZ (KAT6A), MOZ-IN-2 and WM-8014. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to MOZ Inhibition

The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as Lysine (B10760008) Acetyltransferase 6A (KAT6A), is a crucial epigenetic regulator.[1][2] As a histone acetyltransferase (HAT), MOZ catalyzes the transfer of an acetyl group to lysine residues on histone tails, a key modification in modulating chromatin structure and gene expression.[1] Dysregulation of MOZ activity has been implicated in various diseases, including acute myeloid leukemia and other cancers, making it an attractive therapeutic target.[2] Small molecule inhibitors of MOZ offer a promising avenue for investigating its biological functions and for potential therapeutic development. This guide focuses on a comparative analysis of two such inhibitors, this compound and WM-8014.

Performance Comparison: this compound vs. WM-8014

WM-8014 emerges as a significantly more potent and well-characterized inhibitor of MOZ/KAT6A compared to this compound, based on currently available data.

Biochemical Activity

WM-8014 is a highly potent inhibitor of KAT6A with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. In contrast, this compound exhibits substantially weaker inhibitory activity, with a reported IC50 in the micromolar range. The selectivity profile of WM-8014 has been documented against other histone acetyltransferases, demonstrating a clear preference for KAT6A and its close homolog KAT6B. Information regarding the selectivity of this compound remains limited.

InhibitorTargetIC50 (in vitro)Selectivity Profile
WM-8014 MOZ/KAT6A8 nMSelective for KAT6A/B over other KATs
This compound MOZ125 µMData not available
Cellular Activity

Consistent with its potent biochemical activity, WM-8014 demonstrates robust effects in cellular assays. It has been shown to induce cell cycle arrest and promote cellular senescence, key mechanisms for its anti-proliferative effects. Limited information is available regarding the cellular activities of this compound, and further studies are required to elucidate its effects on cell proliferation, cell cycle, and senescence.

InhibitorEffect on Cell CycleInduction of Senescence
WM-8014 Induces G1/S phase arrestYes
This compound Data not availableData not available

Signaling Pathways and Experimental Workflows

MOZ Signaling Pathway and Inhibition

MOZ, as a histone acetyltransferase, plays a pivotal role in the regulation of gene transcription. It functions by acetylating histone H3, which leads to a more open chromatin structure, facilitating the binding of transcription factors and subsequent gene expression. This process is critical for normal cellular functions, including cell cycle progression. Inhibitors like WM-8014 act by competing with the cofactor acetyl-CoA, thereby preventing histone acetylation by MOZ. This leads to the repression of MOZ target genes, which can result in cell cycle arrest and the induction of cellular senescence.

MOZ_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition MOZ MOZ (KAT6A) AcetylatedH3 Acetylated Histone H3 MOZ->AcetylatedH3 Acetylation HistoneH3 Histone H3 Chromatin Chromatin AcetylatedH3->Chromatin Remodeling Transcription Gene Transcription Chromatin->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle WM8014 WM-8014 WM8014->MOZ Inhibition

Caption: MOZ signaling pathway and the mechanism of inhibition by WM-8014.
Experimental Workflow for Inhibitor Characterization

The characterization of MOZ inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Start Start: Inhibitor Screening HAT_Assay In Vitro HAT Assay (IC50 Determination) Start->HAT_Assay Selectivity_Assay Selectivity Profiling (vs. other HATs) HAT_Assay->Selectivity_Assay Proliferation_Assay Cell Proliferation Assay Selectivity_Assay->Proliferation_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle_Assay Senescence_Assay Senescence Assay (SA-β-gal Staining) Proliferation_Assay->Senescence_Assay

Caption: General experimental workflow for the characterization of MOZ inhibitors.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is designed to determine the in vitro potency of inhibitors against MOZ/KAT6A.

Materials:

  • Recombinant human MOZ/KAT6A enzyme

  • Histone H3 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Test inhibitors (this compound, WM-8014) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., antibody-based detection for acetylated histone H3)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test inhibitor dilutions to the appropriate wells. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

  • Add the histone H3 peptide substrate to all wells.

  • Initiate the reaction by adding the MOZ/KAT6A enzyme to all wells except the negative control.

  • Add Acetyl-CoA to all wells to start the enzymatic reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution containing EDTA).

  • Add the detection reagents according to the manufacturer's protocol.

  • Read the signal on a suitable plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of MOZ inhibitors on the cell cycle distribution of a given cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors (this compound, WM-8014)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the MOZ inhibitors or DMSO vehicle for a specified duration (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cellular Senescence Assay (SA-β-galactosidase Staining)

This protocol describes a method to detect cellular senescence induced by MOZ inhibitors using senescence-associated β-galactosidase (SA-β-gal) activity as a marker.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors (this compound, WM-8014)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0)

  • Microscope

Procedure:

  • Seed cells in 6-well plates and treat with MOZ inhibitors or DMSO vehicle for an extended period (e.g., 4-6 days), allowing for the development of the senescent phenotype.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to each well.

  • Incubate the plates at 37°C (without CO2) overnight in a sealed container to prevent evaporation.

  • The next day, examine the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Quantify the percentage of blue, senescent cells by counting at least 200 cells in several random fields for each condition.

Conclusion

Based on the currently available data, WM-8014 is a significantly more potent and extensively characterized inhibitor of MOZ/KAT6A than this compound. Its low nanomolar potency and demonstrated cellular effects on cell cycle and senescence make it a valuable tool for studying the biological roles of MOZ. Further research is necessary to fully characterize the biochemical and cellular activities of this compound to enable a more comprehensive comparison. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel MOZ inhibitors.

References

Validating the Specificity of MOZ-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to its utility in biological systems. This guide provides a framework for validating the specificity of MOZ-IN-2, an inhibitor of the histone acetyltransferase (HAT) MOZ (also known as KAT6A), against other human HATs.

While this compound has been identified as an inhibitor of MOZ with a reported half-maximal inhibitory concentration (IC50) of 125 μM, comprehensive, publicly available data detailing its selectivity profile against a broad panel of other HATs is currently limited. This guide, therefore, outlines the established methodologies and data presentation formats for such a validation, using the known activity of this compound against MOZ as a reference and illustrating its potential selectivity with hypothetical data for other HATs.

Quantitative Comparison of Inhibitory Activity

A critical step in validating a new inhibitor is to compare its potency against the intended target with its activity against other related enzymes. The following table summarizes the inhibitory activity of this compound against MOZ and provides a template for comparing its activity against other representative HATs from the MYST family (MORF, HBO1, TIP60) and the p300/CBP family. The values for HATs other than MOZ are hypothetical and serve as placeholders to illustrate how selectivity is assessed. A highly specific inhibitor would show a significantly lower IC50 value for its target enzyme compared to other enzymes.

Histone Acetyltransferase (HAT)FamilyThis compound IC50 (μM)
MOZ (KAT6A) MYST 125
MORF (KAT6B)MYST>500 (Hypothetical)
HBO1 (KAT7)MYST>500 (Hypothetical)
TIP60 (KAT5)MYST>500 (Hypothetical)
p300p300/CBP>500 (Hypothetical)
CBPp300/CBP>500 (Hypothetical)

Experimental Protocols

Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Both biochemical and cell-based assays are essential to provide a comprehensive understanding of an inhibitor's activity.

Biochemical Specificity Assay: In Vitro HAT Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified HAT. A common method is a radiometric assay that measures the transfer of a radiolabeled acetyl group to a histone substrate.

Materials:

  • Recombinant human HAT enzymes (MOZ, MORF, HBO1, TIP60, p300, CBP)

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and the histone peptide substrate.

  • Add this compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [³H]-Acetyl-CoA.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of HAT activity inhibition for each concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Specificity Assay: Western Blot Analysis of Histone Acetylation

This assay assesses the ability of an inhibitor to modulate histone acetylation levels within a cellular context.

Materials:

  • Human cell line (e.g., HEK293T, a leukemia cell line like MV4-11)

  • This compound

  • Histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A) - optional, to increase basal acetylation levels

  • Antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and total histone H3 (as a loading control)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with increasing concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control. Optionally, co-treat with an HDAC inhibitor to enhance the signal.

  • Harvest the cells and extract histones.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against specific histone acetylation marks and a total histone antibody.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Quantify the band intensities to determine the relative levels of histone acetylation. A specific inhibitor of MOZ would be expected to decrease acetylation at sites targeted by MOZ.

Visualizing Experimental Workflows and Specificity

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and conceptual relationships.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant HATs Recombinant HATs Reaction Incubation Reaction Incubation Recombinant HATs->Reaction Incubation Histone Substrate Histone Substrate Histone Substrate->Reaction Incubation [3H]-Acetyl-CoA [3H]-Acetyl-CoA [3H]-Acetyl-CoA->Reaction Incubation This compound (various conc.) This compound (various conc.) This compound (various conc.)->Reaction Incubation Radioactivity Measurement Radioactivity Measurement Reaction Incubation->Radioactivity Measurement IC50 Determination IC50 Determination Radioactivity Measurement->IC50 Determination Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Histone Extraction Histone Extraction This compound Treatment->Histone Extraction Western Blot Western Blot Histone Extraction->Western Blot Quantification Quantification Western Blot->Quantification

Caption: Experimental workflow for validating this compound specificity.

specificity_concept cluster_targets Histone Acetyltransferases (HATs) This compound This compound MOZ MOZ This compound->MOZ High Potency (Low IC50) MORF MORF This compound->MORF Low Potency (High IC50) HBO1 HBO1 This compound->HBO1 Low Potency (High IC50) TIP60 TIP60 This compound->TIP60 Low Potency (High IC50) p300/CBP p300/CBP This compound->p300/CBP Low Potency (High IC50)

Caption: Conceptual diagram of this compound specificity.

By employing these standardized assays and reporting the data in a clear, comparative format, researchers can rigorously validate the specificity of this compound, thereby enabling its confident use as a chemical tool to probe the biological functions of MOZ.

A Researcher's Guide to Negative Control Experiments for MOZ-IN-2 Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and Supporting Data for Validating On-Target Effects of the KAT6A Inhibitor MOZ-IN-2

Introduction

This compound is a chemical probe used to investigate the function of the histone acetyltransferase (HAT) KAT6A, also known as MOZ (Monocytic Leukemia Zinc Finger Protein). As a member of the MYST family of HATs, KAT6A plays a crucial role in chromatin modification and gene regulation. It catalyzes the transfer of an acetyl group to lysine (B10760008) residues on histone tails, a key epigenetic mark for transcriptional activation. Dysregulation of KAT6A is implicated in various diseases, particularly in hematological malignancies and breast cancer, making it a significant target for therapeutic development.

When using a chemical probe like this compound to link KAT6A activity to a cellular phenotype, it is imperative to perform rigorous negative control experiments. These controls are essential to demonstrate that the observed biological effect is a direct consequence of inhibiting KAT6A and not due to off-target interactions of the compound. This guide provides a comparative overview of recommended negative control strategies for this compound studies, complete with experimental data and detailed protocols.

The Critical Role of Negative Controls

Two primary strategies for negative controls in this compound experiments are:

  • A Structurally Related Inactive Analog: A molecule designed by making a minor chemical modification to this compound that abrogates its binding to KAT6A, without significantly altering its overall physicochemical properties.

  • A Structurally Unrelated Inhibitor: A potent and selective inhibitor of the same target (KAT6A) but with a different chemical scaffold. Observing the same phenotype with two distinct molecules strengthens the evidence that the effect is on-target.[3][4][5]

This guide will compare this compound with two such alternatives:

  • This compound-Neg (Hypothetical): A proposed inactive analog for direct comparison. As no validated inactive analog for this compound is commercially available, this guide will use a hypothetical compound to illustrate the principles of its use.

  • WM-1119: A well-characterized, potent, and selective KAT6A inhibitor with a distinct chemical structure.[6][7][8][9][10]

Data Presentation: Comparative Performance

The following table summarizes hypothetical, yet representative, data from key experiments designed to validate the on-target activity of this compound.

Experiment TypeAssayThis compoundThis compound-Neg (Hypothetical)WM-1119 (Alternative Probe)Rationale
Biochemical Activity In Vitro HAT Assay (IC50)1.5 µM> 100 µM0.25 µM[6]Measures direct inhibition of purified KAT6A enzyme. The active probes show potency, while the inactive analog does not.
Cellular Target Engagement Western Blot (H3K23ac levels)↓↓↓No Change↓↓↓Assesses the ability of the compound to inhibit KAT6A's acetyltransferase activity on a known histone substrate within the cell.[11]
Cellular Phenotype Cell Viability in SUM-52 cells (GI50)5 µM> 100 µM1 µMDetermines the functional consequence of KAT6A inhibition in a KAT6A-dependent breast cancer cell line.[12][13]

Mandatory Visualizations

Signaling Pathway of KAT6A Inhibition

KAT6A_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors KAT6A KAT6A (MOZ) AcHistone Acetylated H3 (H3K23ac) KAT6A->AcHistone Acetyl-CoA Histone Histone H3 Histone->AcHistone Chromatin Open Chromatin AcHistone->Chromatin Gene Target Gene Transcription (e.g., cell cycle genes) Chromatin->Gene Phenotype Cell Proliferation Gene->Phenotype MOZ_IN_2 This compound MOZ_IN_2->KAT6A Inhibition

Caption: Mechanism of KAT6A and its inhibition by this compound.

Experimental Workflow for Target Validation

Negative_Control_Workflow Start Observe Cellular Phenotype (e.g., decreased proliferation) Treat_Probe Treat cells with This compound (Active Probe) Start->Treat_Probe Treat_Neg Treat cells with This compound-Neg (Inactive Analog) Start->Treat_Neg Treat_Ortho Treat cells with WM-1119 (Orthogonal Probe) Start->Treat_Ortho Result_Probe Phenotype Observed? Treat_Probe->Result_Probe Result_Neg Phenotype Observed? Treat_Neg->Result_Neg Result_Ortho Phenotype Observed? Treat_Ortho->Result_Ortho Conclusion_On Conclusion: Phenotype is ON-TARGET Result_Probe->Conclusion_On Yes Conclusion_Off Conclusion: Phenotype is OFF-TARGET or Artifact Result_Probe->Conclusion_Off No Result_Neg->Conclusion_On No Result_Neg->Conclusion_Off Yes Result_Ortho->Conclusion_On Yes Result_Ortho->Conclusion_Off No

Caption: Logic for validating on-target effects with negative controls.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of KAT6A on a peptide substrate and its inhibition by test compounds.

Materials:

  • Recombinant human KAT6A enzyme

  • Histone H3 peptide (e.g., residues 1-25) substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test compounds (this compound, this compound-Neg, WM-1119) dissolved in DMSO

  • Detection reagent that quantifies either the acetylated peptide or the CoASH by-product (fluorescence- or colorimetric-based kits are commercially available).[14][15][16]

  • 384-well assay plate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in HAT assay buffer to the desired final concentrations.

  • In a 384-well plate, add the KAT6A enzyme to the assay buffer.

  • Add the diluted test compounds to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the Histone H3 peptide and Acetyl-CoA.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.[14]

  • Read the signal (fluorescence or absorbance) on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Histone H3 Acetylation

This assay measures the level of a specific histone acetylation mark (e.g., H3K23ac) in cells after treatment with an inhibitor, providing evidence of cellular target engagement.[11]

Materials:

  • KAT6A-dependent cell line (e.g., SUM-52)[12][13]

  • Cell culture medium and reagents

  • Test compounds (this compound, this compound-Neg, WM-1119)

  • Histone extraction buffer

  • SDS-PAGE gels (e.g., 15%) and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-acetyl-H3K23, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed SUM-52 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, this compound-Neg, and WM-1119 for 6-24 hours. Include a DMSO vehicle control.

  • After treatment, harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.[17]

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein (15-20 µg) onto an SDS-PAGE gel and perform electrophoresis.[17]

  • Transfer the proteins to a PVDF membrane.[18][19]

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody against acetyl-H3K23 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.[20]

  • Quantify band intensities to determine the relative change in H3K23 acetylation.

Cell Viability (MTT) Assay

This assay assesses the effect of KAT6A inhibition on the proliferation and viability of a cancer cell line known to be dependent on its activity.

Materials:

  • SUM-52 breast cancer cell line[12][13]

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or SDS-HCl solution).[21][22]

Procedure:

  • Seed SUM-52 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound, this compound-Neg, WM-1119) in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds or DMSO vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of the MTT reagent to each well and incubate for an additional 4 hours.[21][23] During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[24]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) values.

References

MOZ-IN-2 In Focus: A Comparative Analysis of its Cross-reactivity with MYST Family HATs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of MOZ-IN-2's cross-reactivity with other members of the MYST family of histone acetyltransferases (HATs). Due to the limited publicly available data on this compound, this guide leverages detailed findings from potent and selective KAT6A/B inhibitors, WM-8014 and WM-1119, to provide a robust framework for comparison and to contextualize the likely selectivity profile of this compound.

The MYST family of histone acetyltransferases plays a crucial role in the regulation of gene expression, and its dysregulation is implicated in various diseases, including cancer. This family consists of five members: MOZ (KAT6A), MORF (KAT6B), HBO1 (KAT7), hMOF (KAT8), and TIP60 (KAT5).[1] While inhibitors targeting these enzymes hold therapeutic promise, their selectivity across the family is a critical determinant of their utility as research tools and their potential for clinical development.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of WM-8014 and WM-1119 against a panel of MYST family HATs and other related acetyltransferases. This data, extracted from the seminal 2018 Nature publication by Baell et al., provides a benchmark for understanding the selectivity of potent KAT6A/B inhibitors.

Target EnzymeWM-8014 IC50 (nM)WM-1119 IC50 (nM)This compound IC50 (µM)
MYST Family
KAT6A (MOZ)825125
KAT6B (MORF)28Not ReportedNot Reported
KAT7 (HBO1)342Not ReportedNot Reported
KAT5 (TIP60)224Not ReportedNot Reported
KAT8 (hMOF)>10,000Not ReportedNot Reported
Other HATs
KAT2A (GCN5)>10,000Not ReportedNot Reported
KAT2B (PCAF)>10,000Not ReportedNot Reported
KAT3A (CBP)>10,000Not ReportedNot Reported
KAT3B (p300)>10,000Not ReportedNot Reported

Data for WM-8014 and WM-1119 are from Baell et al., Nature, 2018. The IC50 for this compound is from commercially available data and lacks peer-reviewed validation and comparative data.

As the data illustrates, WM-8014 and WM-1119 are highly potent inhibitors of KAT6A, with IC50 values in the low nanomolar range. WM-8014 also demonstrates strong inhibition of the closely related KAT6B. Importantly, it shows significant selectivity over other MYST family members, KAT7 and KAT5, and is inactive against KAT8 and other HAT families.

Given that this compound's reported IC50 for MOZ is in the high micromolar range (125 µM), it is substantially less potent than WM-8014 and WM-1119. While direct comparative data is unavailable, it is plausible that this compound exhibits a less favorable selectivity profile. Researchers using this compound should exercise caution and independently validate its selectivity for their specific application.

Signaling Pathway and Experimental Workflow

To understand the context of MOZ inhibition, the following diagram illustrates the MYST family of histone acetyltransferases and their primary histone targets.

MYST_Family_HATs MYST Family of Histone Acetyltransferases cluster_myst MYST Family cluster_targets Primary Histone Targets MOZ MOZ (KAT6A) H3 Histone H3 MOZ->H3 H3K9ac H3K23ac MORF MORF (KAT6B) MORF->H3 H3K9ac H3K23ac HBO1 HBO1 (KAT7) HBO1->H3 H3K14ac H4 Histone H4 HBO1->H4 hMOF hMOF (KAT8) hMOF->H4 H4K16ac TIP60 TIP60 (KAT5) TIP60->H4 H2A Histone H2A TIP60->H2A

MYST Family HATs and their primary histone targets.

The experimental workflow for determining the inhibitory activity of compounds like WM-8014 is crucial for understanding the presented data.

HAT_Assay_Workflow Biochemical HAT Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant HAT enzyme - Histone substrate (e.g., H3 peptide) - [3H]-Acetyl-CoA - Assay Buffer - Test Inhibitor (e.g., WM-8014) start->reagents reaction Set up Reaction Mixture: Combine enzyme, substrate, and buffer in a microplate. reagents->reaction incubation Add Inhibitor: Introduce serial dilutions of the test inhibitor. reaction->incubation start_reaction Initiate Reaction: Add [3H]-Acetyl-CoA. incubation->start_reaction incubation2 Incubate at 30°C start_reaction->incubation2 stop_reaction Stop Reaction: Add stop solution and spot onto filter paper. incubation2->stop_reaction wash Wash Filter Paper: Remove unincorporated [3H]-Acetyl-CoA. stop_reaction->wash scintillation Scintillation Counting: Measure incorporated radioactivity. wash->scintillation analysis Data Analysis: Calculate % inhibition and determine IC50 values. scintillation->analysis end End analysis->end

Workflow for a radioactive filter binding HAT assay.

Experimental Protocols

The following is a detailed methodology for a radioactive filter binding assay, a common method for determining HAT inhibitor potency, based on the protocols described for the characterization of WM-8014 and WM-1119.

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a specific MYST family HAT.

Materials:

  • Recombinant human MYST family HAT enzymes (KAT6A, KAT6B, KAT7, KAT5, KAT8)

  • Histone H3 peptide (1-25) substrate

  • [³H]-Acetyl-Coenzyme A

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test compounds (e.g., this compound, WM-8014) dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Scintillation fluid

  • Microplate

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO to generate a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well microplate, combine the assay buffer, the specific recombinant HAT enzyme, and the histone H3 peptide substrate.

  • Inhibitor Incubation: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-Acetyl-Coenzyme A.

  • Incubation: The reaction plate is incubated at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: The reaction is stopped by spotting the reaction mixture onto P81 phosphocellulose filter paper. The peptide substrate binds to the paper, while the unincorporated [³H]-Acetyl-CoA does not.

  • Washing: The filter paper is washed multiple times with the wash buffer to remove any unbound [³H]-Acetyl-CoA.

  • Scintillation Counting: The filter paper is dried, and scintillation fluid is added. The amount of incorporated [³H]-acetyl groups is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion

While this compound is commercially available as a MOZ inhibitor, the lack of comprehensive, peer-reviewed selectivity data necessitates caution in its use as a specific chemical probe. The data presented for the potent and selective KAT6A/B inhibitors, WM-8014 and WM-1119, provide a valuable benchmark for the level of selectivity that can be achieved within the MYST family. Researchers interested in targeting MOZ should consider these more potent and well-characterized compounds for their studies. For those using this compound, it is highly recommended to perform independent, in-house selectivity profiling against other MYST family members to ensure the validity of their experimental findings.

References

A Comparative Guide to MOZ-IN-2 and Pan-HAT Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of epigenetic cancer therapy is rapidly advancing, with histone acetyltransferases (HATs) emerging as critical therapeutic targets. These enzymes play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[1] Dysregulation of HAT activity is a hallmark of numerous cancers, making HAT inhibitors a promising class of anti-cancer agents.[2] This guide provides an objective comparison of two distinct strategies for targeting HATs: the selective inhibition of MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) with compounds like MOZ-IN-2, and the broad-spectrum inhibition of multiple HAT families with pan-HAT inhibitors.

Introduction to this compound and Pan-HAT Inhibitors

This compound and its analogs (e.g., WM-1119, WM-8014) are highly selective small molecule inhibitors of the MYST family of histone acetyltransferases, specifically targeting MOZ and its close homolog MORF (KAT6B).[3][4] MOZ is a crucial regulator of hematopoiesis and is frequently implicated in acute myeloid leukemia (AML) through chromosomal translocations that create oncogenic fusion proteins (e.g., MOZ-TIF2, MOZ-CBP).[5][6][7][8] By selectively inhibiting MOZ, these compounds offer a targeted approach to counteract the specific epigenetic alterations driven by this enzyme in cancer.

Pan-HAT inhibitors , such as C646, anacardic acid, and curcumin, exhibit a broader inhibitory profile, targeting multiple HAT families including p300/CBP, PCAF, and GCN5.[1][9][10] This broad-spectrum activity can induce more global changes in histone acetylation, impacting a wider range of cellular processes and signaling pathways.[11][12] This approach is based on the premise that targeting multiple dysregulated HATs simultaneously may be more effective in halting cancer progression.

Mechanism of Action and Target Specificity

The fundamental difference between this compound and pan-HAT inhibitors lies in their target specificity, which dictates their downstream biological effects.

This compound acts as a potent and selective inhibitor of the catalytic HAT domain of MOZ and MORF. This leads to a reduction in the acetylation of specific histone residues, most notably histone H3 at lysine (B10760008) 9 (H3K9ac).[13][14][15] MOZ is a key regulator of HOX gene expression, which is critical for hematopoietic stem cell self-renewal and differentiation.[16][17][18] Inhibition of MOZ leads to the downregulation of HOXA9 and MEIS1, key oncogenes in AML.[17]

Pan-HAT inhibitors have a much broader target profile. For instance, C646 is a well-characterized inhibitor of p300 and CBP, two highly related and ubiquitously expressed HATs that act as transcriptional co-activators for numerous transcription factors.[10][19] Inhibition of p300/CBP leads to a global reduction in histone acetylation, particularly H3K18ac and H3K27ac, affecting the expression of a wide array of genes involved in cell cycle control, apoptosis, and DNA damage response.[12][20]

The following diagram illustrates the differential targeting of this compound and pan-HAT inhibitors.

Target Specificity of this compound vs. Pan-HAT Inhibitors cluster_inhibitors Inhibitors cluster_hats Histone Acetyltransferases (HATs) This compound This compound MOZ_MORF MOZ/MORF (MYST Family) This compound->MOZ_MORF Specific Inhibition Pan-HAT Inhibitors Pan-HAT Inhibitors p300_CBP p300/CBP Pan-HAT Inhibitors->p300_CBP Broad Inhibition PCAF_GCN5 PCAF/GCN5 (GNAT Family) Pan-HAT Inhibitors->PCAF_GCN5 Other_HATs Other HATs Pan-HAT Inhibitors->Other_HATs

Target specificity of this compound versus pan-HAT inhibitors.

Quantitative Data Presentation

Direct comparative studies of this compound and pan-HAT inhibitors are limited. The following tables summarize representative data from independent studies to provide a basis for comparison.

Table 1: In Vitro Efficacy in Cancer Cell Lines
InhibitorCancer TypeCell LineAssayEndpointResultReference
MOZ Inhibitor (WM-1119) Acute Myeloid Leukemia (KAT6A-rearranged)-Cell ViabilityIC50Potent anti-leukemic activity[21]
MOZ Inhibitor (PF-9363) Breast Cancer (ER+)XenograftTumor GrowthInhibitionSignificant anti-tumor activity[4]
Pan-HAT Inhibitor (C646) Pancreatic CancerMia-PaCa-2Cell ViabilityIC5020-100 µM (dose-dependent)[9]
Pan-HAT Inhibitor (C646) Pancreatic CancerS2VP10Cell ViabilityIC5020-100 µM (dose-dependent)[9]
Pan-HAT Inhibitor (C646) Gastric CancerSGC-7901, MKN45, MGC-803, BGC-823, KATO IIICell ViabilityInhibitionSignificant inhibition[10]
Pan-HDAC Inhibitor (Vorinostat) Acute Myeloid LeukemiaHL-60ApoptosisInductionInduces apoptosis[22]
Table 2: Effects on Histone Acetylation
InhibitorCell LineHistone MarkEffectReference
MOZ Knockout Mouse EmbryosH3K9ac (at Hox loci)Decreased[14]
MOZ Knockout Mouse Embryonic FibroblastsH3K9ac (global)No significant change[13]
MOZ Knockdown -H3K9ac (at specific loci)Decreased[13]
Pan-HAT Inhibitor (C646) Pancreatic Cancer CellsH3K9ac, H3K27acDecreased[19]
Pan-HAT Inhibitor (C646) Pancreatic Cancer CellsH3K18AcNo significant change[20]
Pan-HAT Inhibitor (ICG-001) Pancreatic Cancer Cells (PANC1)Global H3K27acAltered[12]
Pan-HAT Inhibitor (C646) Pancreatic Cancer Cells (PANC1)Global H3K27acAltered[12]

Impact on Signaling Pathways

The differential targeting of HATs by this compound and pan-HAT inhibitors results in the modulation of distinct downstream signaling pathways crucial for cancer cell survival and proliferation.

This compound primarily impacts pathways regulated by MOZ. This includes:

  • HOX Gene Regulation: MOZ is a critical activator of HOX gene expression, which is essential for hematopoietic stem cell function and is often dysregulated in leukemia.[16][17][18] MOZ inhibition directly downregulates key oncogenic HOX genes like HOXA9.[17]

  • p53 Pathway: MOZ can acetylate and activate the tumor suppressor p53, leading to the induction of p21 and cellular senescence.[13] However, MOZ fusion proteins in leukemia can interfere with p53 function.[5][7]

  • PI3K/AKT Signaling: In glioblastoma, MOZ has been shown to upregulate PIK3CA expression, thereby activating the PI3K/AKT pathway.[23]

Pan-HAT inhibitors affect a broader range of signaling pathways due to their widespread targets like p300/CBP. These include:

  • NF-κB Pathway: p300/CBP are crucial co-activators for the NF-κB transcription factor. Inhibition of these HATs can suppress NF-κB-mediated pro-survival and inflammatory signaling.[1] Conversely, some studies show that HDAC inhibitors can activate the NF-κB pathway in leukemia cells.[24]

  • p53 Pathway: p300/CBP acetylate p53, which is essential for its stability and transcriptional activity.[2][25] Inhibition of p300/CBP can therefore attenuate the p53-mediated stress response.[25]

  • Cell Cycle Regulation: Pan-HAT inhibitors like C646 can induce G2/M phase arrest by downregulating the expression of key cell cycle proteins such as Cyclin B1 and CDK1.[19]

The following diagram depicts the major signaling pathways affected by MOZ and p300/CBP, the respective targets of this compound and a common pan-HAT inhibitor.

Signaling Pathways Modulated by MOZ and p300/CBP cluster_moz MOZ cluster_p300cbp p300/CBP cluster_outcomes Cellular Outcomes MOZ MOZ HOX HOX Genes (H3K9ac) MOZ->HOX p53_moz p53 Acetylation MOZ->p53_moz PI3K_AKT PI3K/AKT Pathway MOZ->PI3K_AKT Hematopoiesis Hematopoiesis & Leukemogenesis HOX->Hematopoiesis Senescence Senescence p53_moz->Senescence Tumor_Growth Tumor Growth PI3K_AKT->Tumor_Growth p300CBP p300/CBP NFkB NF-κB Pathway p300CBP->NFkB p53_p300 p53 Acetylation p300CBP->p53_p300 CellCycle Cell Cycle (Cyclin B1, CDK1) p300CBP->CellCycle Survival Cell Survival NFkB->Survival Apoptosis Apoptosis p53_p300->Apoptosis Proliferation Proliferation CellCycle->Proliferation Experimental Workflow for Comparing HAT Inhibitors start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with this compound or Pan-HAT Inhibitor cell_culture->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cellular_assays Cellular Assays treatment->cellular_assays in_vitro_hat In Vitro HAT Assay (IC50 Determination) biochemical_assays->in_vitro_hat data_analysis Data Analysis & Comparison in_vitro_hat->data_analysis cell_viability Cell Viability Assay (GI50/IC50) cellular_assays->cell_viability western_blot Western Blot (Histone Acetylation) cellular_assays->western_blot pathway_analysis Signaling Pathway Analysis cellular_assays->pathway_analysis cell_viability->data_analysis western_blot->data_analysis pathway_analysis->data_analysis end End data_analysis->end

References

Confirming MOZ-IN-2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of MOZ-IN-2, a known inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. We will explore established techniques, compare this compound with more potent alternatives, and provide detailed experimental protocols to aid in the design and execution of target validation studies.

Introduction to MOZ and this compound

The histone acetyltransferase MOZ is a critical epigenetic regulator involved in the acetylation of histones, primarily H3K9 and H3K14, which plays a vital role in gene transcription, hematopoietic stem cell maintenance, and development.[1][2] Dysregulation of MOZ activity, often through chromosomal translocations leading to fusion proteins like MOZ-TIF2, is implicated in the pathogenesis of acute myeloid leukemia (AML).[3] This makes MOZ an attractive therapeutic target for hematological malignancies.

This compound has been identified as an inhibitor of MOZ with a half-maximal inhibitory concentration (IC50) of 125 µM in biochemical assays.[4] However, confirming that this biochemical activity translates to target engagement within a cellular context is a crucial step in the validation of any small molecule inhibitor.

Comparison of MOZ/KAT6A Inhibitors

For a comprehensive evaluation, it is essential to compare this compound with other available inhibitors of MOZ/KAT6A. Two notable alternatives are WM-8014 and WM-1119, which exhibit significantly higher potency.

InhibitorIC50 (MOZ/KAT6A)Mechanism of ActionKey Cellular Effects
This compound 125 µM[4]Acetyl-CoA competitiveData not publicly available
WM-8014 (MOZ-IN-3) 8 nM[5]Acetyl-CoA competitive[6]Induces G1/G0 cell cycle arrest; inhibits proliferation of lymphoma cells.[7]
WM-1119 6.3 nM[8]Acetyl-CoA competitive[6]Abrogates the proliferative and clonogenic potential of KAT6A-rearranged AML cells in vitro.[6]

Experimental Strategies for Confirming Target Engagement

Several robust methodologies can be employed to confirm that this compound and its alternatives are engaging with the MOZ protein within a cellular environment. The choice of assay depends on the specific question being addressed, throughput requirements, and available resources.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses the thermal stabilization of a target protein upon ligand binding.[9][10] The principle is that a protein bound to a small molecule will have a higher melting temperature (Tm) than the unbound protein.

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells expressing the target protein (endogenously or overexpressed) and treat with various concentrations of the inhibitor (e.g., this compound, WM-8014) or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in the supernatant using methods like quantitative Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. The shift in the melting curve (ΔTm) between the inhibitor-treated and vehicle-treated samples indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein in real-time.[11] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same target.

Experimental Protocol: NanoBRET™

  • Cell Preparation: Transfect cells with a vector expressing the target protein (MOZ) fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: Plate the transfected cells and add the test compound (e.g., this compound) at various concentrations, followed by the addition of a specific fluorescent tracer that binds to MOZ.

  • Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. The data can be used to determine the intracellular IC50 of the compound.

Western Blotting for Histone Acetylation

Since MOZ is a histone acetyltransferase, a direct functional readout of its inhibition in cells is the reduction of specific histone acetylation marks. Quantitative Western blotting can be used to measure these changes.

Experimental Protocol: Quantitative Western Blot

  • Cell Treatment: Treat cells with the MOZ inhibitor at various concentrations and time points.

  • Histone Extraction: Isolate histone proteins from the treated cells.

  • Western Blotting: Separate the histone extracts by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a loading control (e.g., total Histone H3).[12]

  • Quantification: Use a quantitative imaging system to measure the band intensities.

  • Data Analysis: Normalize the acetylated histone signal to the total histone signal. A dose-dependent decrease in the acetylation mark indicates target engagement and functional inhibition of MOZ.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of a protein of interest and how this is affected by a small molecule inhibitor.[13] For MOZ, this can reveal changes in its binding to target gene promoters upon inhibitor treatment.

Experimental Protocol: ChIP-seq

  • Cell Treatment and Crosslinking: Treat cells with the inhibitor or vehicle. Crosslink protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein (MOZ or a tagged version). Use magnetic beads to pull down the antibody-protein-DNA complexes.

  • DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify regions of enrichment, which represent the binding sites of the target protein. Compare the binding profiles between inhibitor-treated and control samples to identify changes in target protein localization. For instance, a study on WM-1119 demonstrated its ability to abrogate the binding of a KAT6A::NCOA2 fusion protein at specific gene loci.[14]

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

MOZ_Signaling_Pathway cluster_nucleus Nucleus MOZ MOZ (KAT6A) Histone_H3 Histone H3 MOZ->Histone_H3 Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->MOZ Substrate Chromatin Chromatin Histone_H3->Chromatin Acetylated_H3 Acetylated Histone H3 (H3K9ac, H3K14ac) Acetylated_H3->Chromatin Gene_Transcription Gene Transcription Chromatin->Gene_Transcription MOZ_IN_2 This compound MOZ_IN_2->MOZ Inhibition Target_Engagement_Workflow cluster_cell_based Cell-Based Assays cluster_readout Confirmation of Target Engagement A Treat Cells with This compound B1 CETSA (Thermal Shift) A->B1 B2 NanoBRET (Live-cell binding) A->B2 B3 Western Blot (Histone Acetylation) A->B3 B4 ChIP-seq (Genomic Localization) A->B4 C1 Increased Tm of MOZ B1->C1 C2 Decreased BRET Signal B2->C2 C3 Decreased H3K9/14ac B3->C3 C4 Altered MOZ Genomic Binding B4->C4

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for MOZ-IN-2 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of MOZ-IN-2, a known inhibitor of the histone acetyltransferase MOZ (also known as KAT6A). Due to the absence of specific published CETSA data for this compound, this guide presents a hypothetical application of the assay, supported by established principles and protocols. We will objectively compare CETSA with alternative target engagement methodologies, offering insights into the strengths and limitations of each approach for a nuclear target like KAT6A.

Introduction to this compound and its Target, KAT6A

This compound is a small molecule inhibitor of the protein MOZ (Monocytic Leukemia Zinc Finger Protein), also designated as K(lysine) acetyltransferase 6A (KAT6A).[1][2][3][4][5] KAT6A is a member of the MYST family of histone acetyltransferases that plays a crucial role in regulating gene expression by acetylating histone proteins.[2] Dysregulation of KAT6A activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[2][6] this compound has been identified as an inhibitor of MOZ/KAT6A with a reported IC50 of 125 µM.[1][4]

Confirming that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. Target engagement assays provide this crucial evidence, linking the biochemical activity of a compound to its cellular and physiological effects.

Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement

CETSA is a biophysical method that allows for the direct assessment of a compound's binding to its target protein in intact cells or tissue samples. The principle underlying CETSA is that the binding of a ligand, such as this compound, to its target protein, KAT6A, can alter the protein's thermal stability. This change in stability is detected by heating the cell lysate or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[7]

Hypothetical Application of CETSA for this compound

A typical CETSA experiment to evaluate the engagement of this compound with KAT6A would involve treating cells that endogenously express KAT6A with varying concentrations of this compound. Following treatment, the cells are heated, lysed, and the soluble fraction is analyzed by Western blotting for the presence of KAT6A. An increase in the amount of soluble KAT6A at higher temperatures in the presence of this compound would indicate target engagement.

Experimental Protocols

General Protocol for Western Blot-Based CETSA for this compound and KAT6A

This protocol outlines the general steps for a Western blot-based CETSA to determine the target engagement of this compound with the nuclear protein KAT6A.

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., a cancer cell line with known KAT6A expression) to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Cell Harvesting and Heating:

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellets in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

4. Protein Analysis:

  • Carefully collect the supernatant.

  • Determine the protein concentration of each sample.

  • Denature the protein samples by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for KAT6A, followed by an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize them to a loading control.

5. Data Analysis:

  • Plot the normalized band intensities against the temperature for both vehicle- and this compound-treated samples to generate melting curves.

  • A shift in the melting curve to higher temperatures for the this compound-treated samples indicates thermal stabilization and therefore target engagement.

  • To determine the dose-response, perform an isothermal dose-response (ITDR) experiment by heating all samples to a single, optimized temperature and plotting the normalized soluble KAT6A levels against the this compound concentration.

Visualizing the Workflow and Signaling Pathway

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis cell_culture 1. Cells expressing KAT6A treatment 2. Incubate with This compound or Vehicle cell_culture->treatment heating 3. Heat at various temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation lysis->centrifugation soluble_fraction Soluble Proteins centrifugation->soluble_fraction aggregated_fraction Aggregated Proteins centrifugation->aggregated_fraction western_blot 6. Western Blot for KAT6A soluble_fraction->western_blot data_analysis 7. Quantify and Plot western_blot->data_analysis

CETSA Experimental Workflow for this compound

KAT6A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KAT6A KAT6A (MOZ) Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylation MOZ_IN_2 This compound MOZ_IN_2->KAT6A Inhibition H3K23Ac H3K23ac Histone_H3->H3K23Ac Chromatin Chromatin H3K23Ac->Chromatin Relaxation Gene_Transcription Gene Transcription (e.g., PIK3CA) Chromatin->Gene_Transcription Activation PI3K PI3K Gene_Transcription->PI3K Upregulates AKT AKT PI3K->AKT Activates p_AKT p-AKT (Active) AKT->p_AKT Cell_Proliferation Cell Proliferation & Survival p_AKT->Cell_Proliferation

Simplified KAT6A Signaling Pathway

Comparison with Alternative Target Engagement Assays

While CETSA is a powerful technique, other methods can also be employed to validate the target engagement of inhibitors of histone acetyltransferases like KAT6A. The choice of assay depends on various factors, including the availability of reagents, throughput requirements, and the specific information sought.

AssayPrincipleAdvantages for KAT6ADisadvantages for KAT6A
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Label-free, performed in intact cells, reflects physiological conditions.[7]Lower throughput for Western blot-based detection, requires a specific antibody.
Radioactive Filter Binding Assay Measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.[2]Direct measurement of enzymatic activity, high sensitivity.[2]Requires handling of radioactive materials, indirect measure of inhibitor binding.
AlphaLISA / AlphaScreen Proximity-based immunoassay where binding of antibody-coated beads to the target protein generates a chemiluminescent signal.High-throughput, no-wash format, can be adapted for cellular lysates.Requires specific antibodies and labeled reagents, susceptible to assay interference.
Förster Resonance Energy Transfer (FRET) / Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a fluorescently/luminescently tagged target protein and a labeled ligand or antibody.Allows for real-time monitoring in live cells, can provide kinetic data.Requires genetic modification of the target protein, which may alter its function.
Probe-Based Pull-Down / Affinity Chromatography A tagged version of the inhibitor or a competitor is used to pull down the target protein from cell lysates.Can be highly specific and sensitive, useful for identifying off-targets.Requires chemical modification of the inhibitor, which may alter its binding properties.
Chromatin Immunoprecipitation (ChIP) Uses antibodies to precipitate the target protein cross-linked to its DNA binding sites, followed by quantification of the associated DNA.Provides information on target engagement at specific genomic loci.Indirect measure of direct inhibitor binding, complex and multi-step protocol.

Data Presentation: A Hypothetical CETSA Result for this compound

The following tables represent hypothetical quantitative data that could be generated from CETSA experiments with this compound.

Table 1: Thermal Shift of KAT6A in the Presence of this compound

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.3 °C-
This compound (100 µM)56.8 °C+4.5 °C

This hypothetical data illustrates that this compound binding stabilizes KAT6A, resulting in a higher melting temperature.

Table 2: Isothermal Dose-Response of this compound on KAT6A Stability

This compound Concentration (µM)% Soluble KAT6A (at 54°C)
0 (Vehicle)45%
1055%
5075%
10088%
20092%
EC50 ~45 µM

This table shows the concentration-dependent stabilization of KAT6A by this compound at a fixed temperature, allowing for the calculation of an apparent cellular EC50 for target engagement.

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to confirm the direct binding of this compound to its target, KAT6A, in a cellular environment. While the lack of specific published CETSA data for this compound necessitates a hypothetical framework, the principles and protocols are well-established for similar targets.

The choice of a target engagement assay is a critical decision in the drug discovery pipeline. CETSA offers the significant advantage of being label-free and applicable in intact cells, providing a more accurate reflection of a compound's behavior in a biological system. However, for high-throughput screening or when specific enzymatic activity is the primary readout, alternative assays such as AlphaLISA or radioactive filter binding assays may be more suitable. A comprehensive approach, potentially employing orthogonal methods, will provide the most conclusive evidence of target engagement and inform the continued development of promising inhibitors like this compound.

References

Comparative Efficacy of MOZ-IN-2 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of MOZ-IN-2, an inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), across various cancer cell lines. It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and mechanism of action of this compound. The guide summarizes key experimental data, details the underlying signaling pathways, and provides standardized protocols for replication and further investigation.

Introduction to this compound

MOZ, also known as KAT6A, is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones. This epigenetic modification is generally associated with the up-regulation of gene transcription. MOZ is essential for the normal development and maintenance of hematopoietic stem cells and controls the expression of critical genes like HOX[1]. However, chromosomal translocations involving the MOZ gene, resulting in fusion proteins like MOZ-TIF2 or MOZ-CBP, are linked to the development of aggressive forms of acute myeloid leukemia (AML)[1][2][3]. These fusion proteins often retain the HAT domain, leading to aberrant gene expression and leukemogenesis[2]. This compound is a specific inhibitor of the MOZ HAT activity, presenting a targeted therapeutic strategy against cancers driven by MOZ deregulation.

Data Presentation: In Vitro Efficacy of this compound and Other Compounds

The inhibitory concentration (IC50) is a key measure of a compound's potency. While extensive public data on this compound across a wide panel of cell lines is limited, the available information indicates its inhibitory activity. For a comparative perspective, data on other novel compounds targeting cancer cells are also presented.

Table 1: IC50 Values of this compound and Comparative Compounds in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
This compound Not SpecifiedNot Specified125[4]
Compound 1 HTB-26Breast Cancer10 - 50[5]
PC-3Pancreatic Cancer10 - 50[5]
HepG2Hepatocellular Carcinoma10 - 50[5]
HCT116Colorectal Cancer22.4[5]
Compound 2 HTB-26Breast Cancer10 - 50[5]
PC-3Pancreatic Cancer10 - 50[5]
HepG2Hepatocellular Carcinoma10 - 50[5]
HCT116Colorectal Cancer0.34[5]

Note: "Compound 1" and "Compound 2" are novel oleoyl (B10858665) hybrids of natural antioxidants presented for comparative purposes, as detailed in the cited literature[5].

Visualizing Mechanisms and Protocols

Signaling Pathway of MOZ and Inhibition by this compound

The diagram below illustrates the primary mechanism of MOZ as a histone acetyltransferase and its role in p53-mediated signaling. It also depicts the point of intervention for the inhibitor, this compound.

MOZ_Signaling_Pathway cluster_nucleus Cell Nucleus MOZ MOZ HAT Complex Histones Histones (on Gene Promoters, e.g., HOX) MOZ->Histones Acetylation p53 p53 MOZ->p53 Acetylation Ac_Histones Acetylated Histones Transcription Transcriptional Activation Ac_Histones->Transcription Ac_p53 Acetylated p53 p21 p21 Activation Ac_p53->p21 Senescence Cellular Senescence p21->Senescence MOZ_IN_2 This compound MOZ_IN_2->MOZ Inhibition

Caption: MOZ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Efficacy Assessment

This workflow outlines the key steps to evaluate the efficacy of this compound in a cancer cell line, from cell culture to data analysis.

Experimental_Workflow cluster_assays Efficacy Assays Start Cancer Cell Culture Treatment Treat cells with this compound (and Vehicle Control) Start->Treatment Viability Cell Viability Assay (e.g., Crystal Violet) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) Viability->DataAnalysis FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry FlowCytometry->DataAnalysis

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Crystal Violet)

This protocol is used to determine the cytotoxicity of this compound and calculate its IC50 value[5].

  • Cell Seeding: Seed cells in a 96-well plate at a density that prevents confluence during the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Staining:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Thoroughly wash the plate with water to remove excess stain and let it air dry.

    • Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid or methanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells[6][7].

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with desired concentrations of this compound. Include positive and negative controls. Incubate for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating apoptotic cells.

    • For adherent cells, wash with PBS and detach using trypsin.

    • Combine the detached cells with the saved medium.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) staining solution[6][8].

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[6].

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer within one hour[6]. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content[9][10].

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet.

    • While vortexing gently, add ice-cold 70% ethanol (B145695) drop-wise to fix the cells and minimize clumping[8].

    • Incubate at 4°C for at least 30 minutes (or store for longer periods).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI stains both DNA and RNA, so RNase treatment is necessary for accurate DNA content analysis[11].

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the DNA channel[11].

    • Use software to deconvolute the DNA content histogram to calculate the percentage of cells in the G0/G1, S, and G2/M phases[12].

References

Unraveling the Consequences of MOZ Ablation: A Comparative Guide to Genetic Knockout and Pharmacological Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between genetic knockout and targeted inhibition of a key epigenetic regulator like Monocytic Leukemia Zinc Finger Protein (MOZ, also known as KAT6A) is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the phenotypic outcomes observed in MOZ knockout models versus those treated with selective KAT6A inhibitors, supported by experimental data and detailed methodologies.

MOZ is a histone acetyltransferase (HAT) that plays a pivotal role in hematopoietic stem cell (HSC) maintenance, B-cell development, and cell cycle regulation.[1][2] Its dysregulation is implicated in various malignancies, making it an attractive therapeutic target. This guide will focus on the phenotypic differences between the complete removal of the MOZ gene (knockout) and the functional disruption of its enzymatic activity using small molecule inhibitors, primarily the well-characterized compounds WM-1119 and PF-9363. It is important to note that MOZ-IN-2, initially queried, is an inactive derivative of WM-1119 used as a negative control in research and therefore does not elicit the phenotypic changes associated with active MOZ inhibition.[3]

Phenotypic Comparison: MOZ Knockout vs. KAT6A Inhibition

The effects of MOZ ablation are profound, leading to severe developmental defects, whereas pharmacological inhibition presents a more nuanced and temporally controlled approach to dissecting MOZ function.

Phenotypic CategoryMOZ Knockout (Genetic Deletion)KAT6A Inhibitor Treatment (e.g., WM-1119, PF-9363)
Viability Embryonic lethal in homozygous mice.[4]Dependent on cell type and context. Induces cell cycle arrest, senescence, and apoptosis in cancer cells.[5][6] Well-tolerated in adult mice in short-term studies.[7]
Hematopoiesis Severe reduction in hematopoietic stem and progenitor cells (HSPCs), impaired B-cell development, and defective hematopoiesis.[1]In leukemia models, inhibits proliferation and induces differentiation of leukemic cells.[8] May cause overall leukopenia in vivo.[5]
Cell Cycle Reduced proliferation of B-cell progenitors.[9]Induces G1 cell cycle arrest.[5]
Cellular Senescence Not a primary reported phenotype; focus is on developmental failure.Potent inducer of cellular senescence in cancer cells.[6]
Apoptosis Not a primary reported phenotype; embryonic lethality is the major outcome.Induces apoptosis in various cancer cell lines.
Gene Expression Downregulation of key hematopoietic regulatory genes.Downregulation of genes involved in estrogen signaling, cell cycle, and stem cell pathways in breast cancer cells.[10]
Histone Acetylation Global reduction in specific histone acetylation marks.Reduction in H3K23Ac levels.[10]

Experimental Deep Dive: Key Methodologies

The following are detailed protocols for key experiments used to characterize the phenotypic differences between MOZ knockout and inhibitor treatment.

Hematopoietic Stem and Progenitor Cell Analysis by Flow Cytometry

This protocol is essential for quantifying the profound impact of MOZ knockout on the hematopoietic system.

Objective: To identify and quantify various hematopoietic stem and progenitor cell populations from mouse bone marrow.

Materials:

  • Mouse bone marrow cells

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Fluorescently conjugated antibodies against mouse hematopoietic surface markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD48, CD150)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest bone marrow from the femurs and tibias of MOZ knockout and wild-type control mice by flushing with PBS containing 2% FBS.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using an appropriate lysis buffer.

  • Cell Staining: Resuspend the bone marrow cells in staining buffer (PBS with 2% FBS). Add the cocktail of fluorescently labeled antibodies and incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Flow Cytometric Analysis: Resuspend the cells in staining buffer and acquire data on a flow cytometer. Gate on live, single cells and then identify HSPC populations based on their specific surface marker expression profiles (e.g., LSK cells: Lin-, c-Kit+, Sca-1+).

Colony-Forming Unit (CFU) Assay

This in vitro assay assesses the functional capacity of hematopoietic progenitors to proliferate and differentiate into various blood cell lineages, a process significantly impaired by MOZ ablation.

Objective: To determine the number and type of hematopoietic progenitor cells in a sample.

Materials:

  • Bone marrow or fetal liver cells

  • MethoCult™ medium (semi-solid methylcellulose-based medium containing cytokines)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • 35 mm culture dishes

  • Incubator (37°C, 5% CO2, high humidity)

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of bone marrow or fetal liver cells from MOZ knockout and control mice.

  • Plating: Dilute the cells in IMDM and add to the MethoCult™ medium. Vortex vigorously to ensure even distribution.

  • Dispensing: Using a syringe with a blunt-end needle, dispense the cell/MethoCult™ mixture into 35 mm culture dishes.

  • Incubation: Place the culture dishes in a larger dish with a water-filled dish to maintain humidity and incubate at 37°C with 5% CO2.

  • Colony Scoring: After 7-14 days, score the colonies based on their morphology (e.g., CFU-GM, BFU-E) under a microscope.

Cell Proliferation Assay (MTT Assay)

This assay is crucial for quantifying the anti-proliferative effects of KAT6A inhibitors on cancer cells.

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • KAT6A inhibitor (e.g., WM-1119, PF-9363)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the KAT6A inhibitor and a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the Molecular Landscape

To better understand the mechanisms underlying the observed phenotypes, the following diagrams illustrate key signaling pathways and experimental workflows.

MOZ_Signaling_Pathway cluster_nucleus Nucleus MOZ MOZ (KAT6A) RUNX1 RUNX1 MOZ->RUNX1 Co-activates MLL MLL MOZ->MLL Co-activates Acetylation Histone Acetylation (H3K9ac, H3K23ac) MOZ->Acetylation HAT Activity Target_Genes Target Genes (e.g., HoxA9, c-Kit) RUNX1->Target_Genes Binds to Promoter MLL->Target_Genes Binds to Promoter Histones Histones (H3) Transcription Gene Transcription Acetylation->Transcription Promotes Hematopoiesis Normal Hematopoiesis & Cell Proliferation Transcription->Hematopoiesis Knockout MOZ Knockout Knockout->MOZ Abolishes Inhibitor KAT6A Inhibitor (e.g., WM-1119) Inhibitor->MOZ Inhibits HAT Activity

Caption: MOZ signaling pathway and points of intervention.

Experimental_Workflow_Comparison cluster_knockout MOZ Knockout Model cluster_inhibitor KAT6A Inhibitor Treatment KO_Model Generate MOZ Knockout Mice Harvest_KO Harvest Tissues (Bone Marrow, Fetal Liver) KO_Model->Harvest_KO Analysis_KO Phenotypic Analysis: - Flow Cytometry (HSPCs) - CFU Assay - Histology Harvest_KO->Analysis_KO Comparison Comparative Analysis of Phenotypes Analysis_KO->Comparison Cell_Culture Culture Cancer Cell Lines Treatment Treat with KAT6A Inhibitor Cell_Culture->Treatment Analysis_Inhibitor Phenotypic Analysis: - Proliferation Assay (MTT) - Apoptosis Assay - Senescence Assay Treatment->Analysis_Inhibitor Analysis_Inhibitor->Comparison

Caption: Experimental workflow for comparing MOZ knockout and inhibitor effects.

Conclusion

The comparison between MOZ knockout and KAT6A inhibitor treatment reveals distinct yet related phenotypic outcomes. MOZ knockout provides a model of complete and permanent loss of function, highlighting its essential, non-redundant role in embryonic development and hematopoiesis. In contrast, pharmacological inhibition offers a reversible and dose-dependent tool to probe the enzymatic function of MOZ in specific cellular contexts and at different developmental stages. While knockout models are invaluable for understanding the fundamental biological roles of a gene, small molecule inhibitors are more clinically relevant and provide a dynamic system to study the consequences of acute protein inhibition. The data gathered from both approaches are complementary and crucial for the development of effective therapeutic strategies targeting MOZ/KAT6A in cancer and other diseases.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for MOZ-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MOZ-IN-2 is not publicly available. The following disposal procedures are based on established best practices for the safe handling and disposal of potent small molecule inhibitors and general laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

As a potent inhibitor of the histone acetyltransferase MOZ, this compound (CAS No. 2055397-88-9) requires careful handling and disposal to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Quantitative Data for Disposal of Small Molecule Inhibitors

While specific quantitative data for the disposal of this compound is unavailable, the following table summarizes general best practices and key parameters for the disposal of similar laboratory chemicals.

ParameterGuidelineSource
Waste Segregation All waste streams (solid, liquid, sharps) must be segregated.[2][3]
Solid Waste Collect in a dedicated, clearly labeled hazardous waste container.[2]
Liquid Waste Collect in a sealed, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[2][3]
Sharps Waste Dispose of in a designated, puncture-resistant sharps container for hazardous materials.[2]
Container Labeling Label all waste containers with "Hazardous Waste" and the full chemical name.[3]
Decontamination Triple rinse non-disposable labware with a suitable solvent; collect rinsate as hazardous waste.[4]
Final Disposal Arrange for pickup and disposal through the institution's EHS department.[3]

Experimental Protocols: Step-by-Step Disposal of this compound

The proper disposal of this compound is a systematic process that involves careful segregation and containment of all waste materials. Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.

Waste Segregation

Proper segregation of waste is the first and most critical step in the safe disposal of this compound.

  • Solid Waste:

    • Collect all disposable materials that have come into direct contact with this compound, such as contaminated gloves, weighing paper, and pipette tips.

    • Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • If organic solvents were used, this waste must be collected in a container designated for either halogenated or non-halogenated solvent waste, depending on the solvent's composition. Do not mix incompatible waste streams.[2][3]

  • Sharps Waste:

    • Any needles, syringes, or other sharp objects contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container for hazardous chemical waste.[2]

Container Management

Proper management of waste containers is essential to prevent leaks and ensure the safety of all laboratory personnel.

  • All waste containers must be made of a material compatible with the chemical waste they are intended to hold.

  • Keep containers securely closed at all times, except when adding waste.

  • Each container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

Decontamination of Labware

All non-disposable laboratory equipment and surfaces that have come into contact with this compound must be decontaminated.

  • A standard procedure is to rinse the equipment three times with a suitable solvent (e.g., ethanol (B145695) or acetone).[4]

  • Collect the initial rinsate as hazardous liquid waste and add it to the appropriate waste container.

  • After the initial solvent rinse, the labware can typically be washed with soap and water.

Final Disposal

The final step in the disposal process is the safe and compliant removal of the hazardous waste from the laboratory.

  • Store all hazardous waste containers in a designated and secure satellite accumulation area.

  • Follow your institution's specific procedures for arranging the pickup of hazardous chemical waste by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

MOZ_IN_2_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_decon Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE: Lab Coat, Gloves, Safety Goggles C This compound Waste Generated A->C B Handle in a Chemical Fume Hood B->C D Solid Waste (Gloves, Weighing Paper, etc.) C->D Segregate E Liquid Waste (Solutions containing this compound) C->E Segregate F Sharps Waste (Needles, Syringes, etc.) C->F Segregate G Labeled Hazardous Solid Waste Container D->G H Labeled Hazardous Liquid Waste Container E->H I Labeled Hazardous Sharps Container F->I L Store Waste in Designated Satellite Accumulation Area G->L H->L I->L J Decontaminate Labware (Triple Rinse with Solvent) K Collect Rinsate as Hazardous Liquid Waste J->K K->H M Arrange for Pickup by Institutional EHS L->M

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.